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1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone Documentation Hub

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  • Product: 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone
  • CAS: 1039971-85-1

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone: Physicochemical Properties, Molecular Weight, and Applications in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, the selection of a core scaffold profoundly shapes the trajectory of a drug discovery program. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a high...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the selection of a core scaffold profoundly shapes the trajectory of a drug discovery program. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a highly versatile synthetic intermediate and pharmacophore scaffold. With a precise molecular formula of C11H16N4O and a molecular weight of 220.27 g/mol [1], this compound integrates two privileged structures: an aminopyridine ring and an N-acetylated piperazine.

Positional isomers of this scaffold (such as the 5-aminopyridin-2-yl variant) are widely utilized in the synthesis of FDA-approved targeted therapies, most notably Cyclin-Dependent Kinase (CDK) 4/6 inhibitors used in oncology[2]. This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic rationale for its structural design, and the validated experimental workflows required for its characterization and application in biochemical assays.

Structural Analysis & Physicochemical Properties

The utility of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone stems from its precisely tuned physicochemical profile. Piperazine derivatives are frequently employed in drug discovery to optimize the aqueous solubility of a molecule or to serve as a rigid structural scaffold for arranging pharmacophoric groups[2].

The table below summarizes the quantitative data and the structural causality behind each property.

PropertyQuantitative ValueStructural Causality & Significance
Molecular Formula C11H16N4ODetermines the exact monoisotopic mass (220.13 Da) critical for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 220.27 g/mol Essential for precise stoichiometric calculations during assay preparation (e.g., 10 mM stock requires 2.20 mg/mL).
Hydrogen Bond Donors 1 (Primary Amine)The -NH2 group on the pyridine ring acts as a critical hydrogen bond donor to the kinase hinge region (e.g., backbone carbonyls of kinase active sites).
Hydrogen Bond Acceptors 3 (N, N, O)The pyridine nitrogen, piperazine nitrogens, and acetyl oxygen facilitate aqueous solvation and target binding.
N-Acetylation Present (Acetyl group)Capping the secondary piperazine nitrogen lowers its pKa, deliberately reducing basicity to prevent off-target phospholipidosis and hERG channel cardiotoxicity[3].

The Aminopyridine-Piperazine Scaffold in Kinase Inhibition

To understand why this specific molecular weight and structure are synthesized, one must look at its role in targeted therapies. The 3-amino-4-pyridinyl moiety is a classic hinge-binding motif. In the ATP-binding pocket of kinases (such as CDK4/6), the primary amine donates a hydrogen bond, while the adjacent pyridine nitrogen accepts one, mimicking the binding of the adenine ring of ATP.

Simultaneously, the acetylated piperazine projects outward into the solvent-exposed region of the kinase. This orientation not only improves the pharmacokinetic profile of the resulting drug but also prevents the molecule from embedding too deeply into hydrophobic pockets, thereby maintaining selectivity.

Kinase_Pathway Inhibitor 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone CDK46 CDK4/6 Complex Inhibitor->CDK46 Competitive Binding Rb Rb Protein CDK46->Rb Blocks Phosphorylation E2F E2F Factor Rb->E2F Sequesters CellCycle Cell Cycle Arrest E2F->CellCycle Halts S-Phase

Mechanism of action for aminopyridinyl-piperazine derivatives in kinase inhibition and cell arrest.

Experimental Workflows: Kinase Binding Assay Protocol

When developing derivatives from the 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone scaffold, researchers must validate target engagement. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard.

Causality of Choice: TR-FRET is selected over standard fluorescence because the time-resolved nature (using lanthanide fluorophores like Europium) allows the detector to wait until short-lived background auto-fluorescence decays. This creates a self-validating system with an exceptionally high signal-to-noise ratio, ensuring that calculated IC50 values reflect true binding rather than assay interference.

Step-by-Step TR-FRET Methodology:
  • Buffer Preparation: Prepare a 1X Kinase Assay Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Rationale: Mg2+ is essential for coordinating the ATP-competitive tracer, while Brij-35 prevents non-specific compound aggregation.

  • Compound Dilution: Utilizing the molecular weight of 220.27 g/mol , dissolve the compound in 100% anhydrous DMSO to create a 10 mM stock solution (2.20 mg per 1.0 mL DMSO). Perform a 3-fold serial dilution in DMSO, then dilute 1:100 in assay buffer to keep final DMSO concentration below 1% (preventing enzyme denaturation).

  • Enzyme Incubation: Add 5 nM of the target kinase (e.g., CDK4/CyclinD1) to a 384-well microplate. Add the diluted compound and incubate for 30 minutes at room temperature. Rationale: This pre-incubation allows the inhibitor to reach binding equilibrium before competing with the tracer.

  • Tracer Addition: Add a fluorescent ATP-competitive tracer (e.g., AlexaFluor-647 labeled) and a Europium-labeled anti-tag antibody targeting the kinase.

  • Detection & Validation: Read the microplate using a TR-FRET compatible reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor). The self-validating readout is the ratio of 665/615 nm; a decrease in this ratio confirms competitive displacement of the tracer by the aminopyridine scaffold.

Analytical Characterization Protocol (LC-MS)

To confirm the structural identity and the exact molecular weight (220.27 g/mol ) of the synthesized scaffold, Liquid Chromatography-Mass Spectrometry (LC-MS) is required.

Causality of Choice: The basic nitrogens in both the aminopyridine and piperazine rings are highly susceptible to protonation. Therefore, Positive Electrospray Ionization (ESI+) is deliberately chosen over negative mode. The addition of formic acid to the mobile phase acts as a self-validating step: it forces the basic sites to protonate, guaranteeing a robust [M+H]+ ion peak at m/z 221.28.

Step-by-Step LC-MS Methodology:
  • Sample Preparation: Dilute the synthesized compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile, supplemented with 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL of the sample onto a C18 Reverse-Phase column (50 mm x 2.1 mm, 1.8 µm particle size). Rationale: The hydrophobic C18 stationary phase effectively retains the piperazine core, allowing separation from highly polar synthetic impurities.

  • Gradient Elution: Run a linear gradient from 5% Acetonitrile to 95% Acetonitrile over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Ionization (ESI+): Operate the mass spectrometer source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation.

  • Mass Analysis: Scan the quadrupole/TOF analyzer from m/z 100 to 500. Extract the ion chromatogram for m/z 221.28 ± 0.05 Da. The presence of a singular, sharp chromatographic peak at this mass confirms the purity and molecular weight of the 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone scaffold.

Analytical_Workflow Sample Sample Prep (1 µg/mL + 0.1% FA) LC Liquid Chromatography (C18 Column, Gradient) Sample->LC ESI Electrospray Ionization (Positive Mode, ESI+) LC->ESI MS Mass Spectrometry (TOF/Quadrupole) ESI->MS Data Data Analysis (m/z 221.28 [M+H]+) MS->Data

LC-MS workflow for confirming the 220.27 g/mol molecular weight via positive electrospray ionization.

Sources

Exploratory

A Researcher's Guide to Elucidating the Mechanism of Action for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

Abstract The compound 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone represents a novel chemical entity with potential therapeutic relevance, stemming from its structural motifs—the aminopyridine and piperazine rings—...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone represents a novel chemical entity with potential therapeutic relevance, stemming from its structural motifs—the aminopyridine and piperazine rings—which are prevalent in a wide range of bioactive molecules. To date, its specific mechanism of action (MoA) remains uncharacterized in public literature. This technical guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically investigate and determine the MoA of this and other novel small molecules. We will proceed from initial in silico target prediction to broad phenotypic screening, followed by rigorous target identification, validation, and pathway analysis. Each stage is detailed with the causal logic behind experimental choices, step-by-step protocols for key assays, and data interpretation strategies, ensuring a self-validating and robust scientific narrative.

Introduction: The Scientific Imperative for MoA Elucidation

The discovery of a novel bioactive compound is merely the first step in a long journey toward a potential therapeutic. Understanding its Mechanism of Action (MoA) is paramount; it provides the biological rationale for its effects, informs on- and off-target activities, guides lead optimization, and is a critical component of any regulatory submission. The structure of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone, featuring a substituted aminopyridine linked to an acetylated piperazine, suggests potential interactions with several major target classes, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels. This guide presents a logical, multi-pronged strategy to deconvolve its biological activity.

Phase I: Hypothesis Generation - Predictive & Observational Screening

Before committing to resource-intensive biochemical assays, we must first generate data-driven hypotheses about the compound's potential targets and effects. This phase combines computational prediction with broad, unbiased cellular screening.

In Silico Target Prediction

Computational methods leverage vast databases of known ligand-target interactions to predict the most probable targets for a novel molecule based on its structure.[1][2][3] This is a cost-effective first step to narrow the field of potential targets.

Methodology: We will utilize a consensus approach, employing multiple web-based servers that rely on different algorithms (e.g., ligand-based similarity, machine learning, reverse docking).

Experimental Protocol 1: Consensus-Based In Silico Target Prediction

  • Compound Preparation: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone.

  • Submission to Prediction Servers:

    • Submit the SMILES string to SwissTargetPrediction to predict targets based on 2D and 3D similarity to known ligands.[4]

    • Submit the SMILES string to SuperPred or similar machine-learning-based platforms.

    • Submit the SMILES string to PharmMapper or other pharmacophore-based servers.

  • Data Aggregation and Analysis:

    • Collect the lists of predicted targets from each server.

    • Prioritize targets that appear across multiple platforms (consensus hits).

    • Group the consensus hits by protein family (e.g., Kinases, GPCRs, Ion Channels, Nuclear Receptors).

    • Pay special attention to targets with high prediction scores or probabilities.

  • Causality Check: The rationale for this multi-platform approach is to mitigate the inherent biases of any single algorithm. A consensus hit is more likely to be a true positive, providing a stronger foundation for subsequent experimental validation.

Phenotypic Screening

While in silico methods predict direct molecular targets, phenotypic screening provides an unbiased view of the compound's functional effects in a cellular context.[5][6][7][8] This approach can reveal unexpected MoAs and is not limited by our pre-existing knowledge of target landscapes.[9]

Methodology: A high-content imaging-based screen using a panel of diverse human cell lines will be employed to generate a "phenotypic fingerprint" of the compound's activity.

Experimental Protocol 2: High-Content Phenotypic Screening

  • Cell Line Selection: Choose a panel of 5-10 human cell lines representing diverse tissue origins and disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, U-2 OS osteosarcoma, HepG2 hepatocarcinoma, HUVEC primary endothelial cells).

  • Assay Preparation:

    • Plate cells in 384-well, optically clear-bottom plates and allow them to adhere overnight.

    • Prepare a 7-point, 1:3 serial dilution of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone, starting from a top concentration of 50 µM. Include DMSO as a vehicle control.

  • Compound Treatment: Treat cells with the compound dilution series for 48-72 hours.

  • Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize with 0.1% Triton X-100.

    • Stain with a cocktail of fluorescent dyes, such as:

      • Hoechst 33342: To label nuclei (for cell count, nuclear morphology).

      • Phalloidin-Alexa Fluor 488: To label F-actin (for cell shape, cytoskeleton).

      • MitoTracker Red CMXRos: To label mitochondria (for mitochondrial mass, morphology).

      • CellMask™ Deep Red: To delineate the cytoplasm.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Use image analysis software to extract multi-parametric data (>100 features) for each cell, including morphology, intensity, and texture features.

  • Data Interpretation: Compare the phenotypic profile of the test compound to a reference library of compounds with known MoAs. Clustering algorithms can identify similarities to known kinase inhibitors, cytotoxic agents, microtubule disruptors, etc., providing powerful functional hypotheses.

G cluster_0 Phase I: Hypothesis Generation Compound 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone InSilico In Silico Target Prediction (Protocol 1) Compound->InSilico PhenoScreen Phenotypic Screening (Protocol 2) Compound->PhenoScreen Hypothesis Hypothesized Target Classes & Cellular Effects InSilico->Hypothesis PhenoScreen->Hypothesis

Caption: Phase I Workflow: From Compound to Hypothesis.

Phase II: Target Identification & Validation

With a set of prioritized hypotheses, the next phase involves direct experimental testing to confirm target engagement and validate the functional relevance of these interactions.

Broad-Spectrum Target Class Screening

Based on the in silico and phenotypic results, we will perform broad biochemical screens against the most likely target families. Given the aminopyridine-piperazine scaffold, kinases are a primary suspect.

Methodology: A competitive binding assay, such as KINOMEscan™, will be used to quantify the interaction of the compound with a large panel of human kinases.[10][11]

Experimental Protocol 3: Kinome-Wide Competition Binding Assay

  • Service Provider: Engage a commercial provider (e.g., Eurofins DiscoverX, Reaction Biology) that offers a comprehensive kinase screening panel (e.g., scanMAX panel with >480 kinases).[12][13]

  • Assay Principle: The assay typically involves DNA-tagged kinases, a proprietary active-site directed ligand immobilized on a solid support, and the test compound. The compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition by the test compound.

  • Execution:

    • Submit the compound for screening at a single high concentration (e.g., 10 µM).

    • Results are typically reported as "% Control," where a lower percentage indicates stronger binding.

  • Data Analysis:

    • Identify primary "hits" as kinases with significant inhibition (e.g., >90% inhibition or <10% of control).

    • Visualize the data using a TREEspot® diagram to understand selectivity across the kinome.

  • Follow-up: For the most potent hits, perform dose-response experiments (Kd determination) to confirm affinity and rank the targets.

Table 1: Representative Kinome Screening Data (Hypothetical)

Target Kinase Gene Symbol % Control @ 10 µM Kd (nM)
Kinase A KDR 2.1 45
Kinase B AURKA 5.5 150
Kinase C LCK 8.9 320
Kinase D ABL1 55.2 >10,000

| Kinase E | SRC | 61.8 | >10,000 |

This table illustrates how primary screening data is used to identify potent and selective hits for follow-up Kd determination.

Direct Target Engagement in a Cellular Context

A biochemical hit must be confirmed in a more physiologically relevant environment. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a compound binds its intended target inside intact cells.[14][15][16][17][18]

Methodology: CETSA is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature (Tagg).[14][16]

Experimental Protocol 4: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., one identified in the phenotypic screen or known to express the target kinase) to high density.

    • Harvest cells and resuspend them in PBS. Divide the cell suspension into two aliquots.

    • Treat one aliquot with the test compound (e.g., at 10x the biochemical Kd) and the other with vehicle (DMSO). Incubate at 37°C for 1 hour.

  • Thermal Challenge:

    • Aliquot the treated and control cell suspensions into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling on ice for 3 minutes.[14]

  • Lysis and Protein Separation:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[14]

  • Detection via Western Blot:

    • Collect the supernatant (containing the soluble, non-aggregated protein fraction).

    • Analyze the amount of the target protein (e.g., Kinase A) remaining in the supernatant at each temperature point by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities at each temperature.

    • Plot the percentage of soluble protein versus temperature for both the treated and vehicle control samples.

    • A rightward shift in the melting curve for the compound-treated sample confirms target engagement.

  • Isothermal Dose-Response (ITDR): To quantify cellular potency, perform the assay at a fixed temperature (chosen from the melting curve) with a serial dilution of the compound. This allows for the calculation of an EC50 for target engagement in cells.[14]

G cluster_1 Phase II: Target Identification & Validation Hypothesis Hypothesized Target Classes KinomeScreen Kinome-Wide Binding Screen (Protocol 3) Hypothesis->KinomeScreen BiochemHits Biochemical Hits (e.g., Kinase A, B) KinomeScreen->BiochemHits CETSA Cellular Target Engagement (CETSA) (Protocol 4) BiochemHits->CETSA ValidatedTarget Validated Cellular Target CETSA->ValidatedTarget

Caption: Phase II Workflow: From Hypothesis to Validated Target.

Phase III: Pathway Analysis & Functional Consequences

With a validated cellular target, the final phase connects this molecular interaction to the observed cellular phenotype by mapping the downstream signaling pathways.

Downstream Signaling Analysis

If the validated target is a kinase, its inhibition should lead to a measurable change in the phosphorylation of its known substrates.

Methodology: Western blotting is a robust and widely used technique to quantify changes in protein phosphorylation.[19][20][21][22]

Experimental Protocol 5: Western Blot for Pathway Modulation

  • Cell Culture and Treatment:

    • Select a cell line where the target kinase (e.g., Kinase A) is known to be active.

    • Plate cells and grow to 70-80% confluency. Serum-starve cells if necessary to reduce basal signaling.

    • Treat cells with a serial dilution of the test compound for a relevant time period (e.g., 1-2 hours). Include a vehicle control.

  • Lysis and Protein Quantification:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[23]

    • Separate proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[19]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase A (e.g., anti-phospho-SubstrateY).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection and Re-probing:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[23]

    • After imaging, strip the membrane and re-probe with an antibody for the total amount of Substrate Y and a loading control (e.g., β-actin) to confirm equal loading and that the compound does not alter total protein levels.

  • Analysis:

    • Quantify band intensities using densitometry. A dose-dependent decrease in the ratio of phospho-SubstrateY to total SubstrateY confirms that the compound inhibits the kinase's activity in cells, linking target engagement to a functional signaling outcome.

G cluster_0 Mechanism of Action Compound 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone Target Validated Target (e.g., Kinase A) Compound->Target Inhibition pSubstrate Phosphorylated Substrate (p-Substrate Y) Target->pSubstrate Phosphorylation Substrate Downstream Substrate (e.g., Substrate Y) Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation Change) pSubstrate->Phenotype Signaling Cascade

Caption: Hypothetical Signaling Pathway for the Compound.

Conclusion

References

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Foundational

Rational Design and Application of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone Analogs in Targeted Therapeutics

Executive Summary The compound 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone represents a highly privileged structural scaffold in modern medicinal chemistry. It is primarily utilized in the development of Proviral I...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone represents a highly privileged structural scaffold in modern medicinal chemistry. It is primarily utilized in the development of Proviral Insertion site in Moloney murine leukemia virus (PIM) kinase inhibitors[1] and novel RNA-targeting ligands[2]. This technical guide explores the structural rationale, synthesis methodologies, and biological evaluation of this compound and its analogs, providing a comprehensive resource for drug development professionals.

Structural Rationale: The 3-Aminopyridine Pharmacophore

The architecture of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone is meticulously designed to exploit specific binding pockets within target proteins:

  • The 3-Aminopyridine Core (Hinge Binder): PIM kinases (PIM1, PIM2, and PIM3) possess a unique structural anomaly: a proline residue (Pro123 in PIM1) in the hinge region of the ATP-binding pocket[3]. Unlike most kinases that form multiple hydrogen bonds with ATP, this proline restricts the hinge to a single hydrogen bond donor interaction[3]. The 3-aminopyridine moiety perfectly satisfies this requirement, acting as a potent hydrogen bond donor to the hinge backbone carbonyl while maintaining a low molecular weight[3].

  • The Piperazine Linker: The rigid, saturated piperazine ring acts as a spatial vector, directing the rest of the molecule out of the ATP-binding pocket and towards the solvent-exposed region. This rigidity minimizes the entropic penalty upon binding[1].

  • The Ethanone (N-Acetyl) Cap: Uncapped piperazines often suffer from high basicity (pKa ~9.8), leading to poor membrane permeability and potential hERG channel liabilities. Acylation to the ethanone derivative neutralizes this basicity, optimizing the compound's LogD and improving metabolic stability[4].

Mechanistic Biology: The PIM Kinase Pathway

PIM kinases are constitutively active serine/threonine kinases that act downstream of the JAK/STAT signaling pathway[5]. They are frequently overexpressed in hematological malignancies (such as multiple myeloma and acute myeloid leukemia) and solid tumors[5]. By phosphorylating targets like pBAD and p4EBP1, PIM kinases drive cell survival, proliferation, and protein translation[6].

PIM_Pathway Cytokines Cytokines / Growth Factors JAK JAK Kinase Cytokines->JAK STAT STAT Transcription Factors JAK->STAT PIM PIM Kinases (1, 2, 3) STAT->PIM Transcription BAD pBAD (Apoptosis Inhibition) PIM->BAD Phosphorylation EBP p4EBP1 (Protein Translation) PIM->EBP Phosphorylation MYC c-Myc (Cell Proliferation) PIM->MYC Stabilization Inhibitor 3-Aminopyridine Analogs Inhibitor->PIM Inhibition

Caption: JAK/STAT-mediated PIM kinase signaling pathway and downstream oncogenic targets.

Synthetic Methodology & Validation

The synthesis of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone requires a strategic sequence of reactions to protect sensitive functional groups and ensure high regioselectivity.

Synthesis_Workflow Step1 Step 1 SNAr Reaction: 4-Chloro-3-nitropyridine + Piperazine Step2 Step 2 Acylation: Acetic Anhydride / DCM Step1->Step2 Step3 Step 3 Nitro Reduction: Pd/C, H2 or Fe/AcOH Step2->Step3 Product Final Product 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone Step3->Product

Caption: Three-step synthetic workflow for 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone.

Step-by-Step Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Causality: 4-chloro-3-nitropyridine is highly electron-deficient due to the ortho-nitro group, making it an ideal substrate for SNAr.

  • Procedure: Dissolve 4-chloro-3-nitropyridine (1.0 eq) and piperazine (3.0 eq, excess to prevent bis-alkylation) in N,N-dimethylformamide (DMF). Add K2CO3 (2.0 eq) and stir at 80°C for 4 hours.

  • Validation Checkpoint 1: Perform LC-MS. The intermediate 1-(3-nitropyridin-4-yl)piperazine must show an [M+H]+ of 209.1. Ensure <5% of the bis-aryl piperazine byproduct is present.

Step 2: N-Acylation

  • Causality: Acylating the secondary amine before reducing the nitro group prevents unwanted acylation of the highly nucleophilic primary amine that will be generated in Step 3.

  • Procedure: Cool the intermediate (1.0 eq) in dichloromethane (DCM) to 0°C. Add triethylamine (1.5 eq) followed by dropwise addition of acetic anhydride (1.1 eq). Stir for 2 hours at room temperature.

  • Validation Checkpoint 2: LC-MS must confirm a mass shift of +42 Da ([M+H]+ = 251.1), indicating successful acetylation.

Step 3: Nitro Reduction

  • Causality: The nitro group is reduced last to yield the sensitive 3-aminopyridine, which is prone to oxidation if stored for extended periods.

  • Procedure: Dissolve the acylated intermediate in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H2 gas and stir under a balloon of H2 at room temperature for 6 hours[7]. Filter through Celite to remove the catalyst.

  • Validation Checkpoint 3: Final LC-MS must show [M+H]+ = 221.1. Purity must be >95% by HPLC before proceeding to biological assays.

Structure-Activity Relationship (SAR) Profiling

Modifications to the piperazine cap significantly alter the compound's affinity for PIM kinases and its physicochemical properties. The table below summarizes the quantitative data for various analogs.

Compound AnalogR-Group Modification (Solvent Vector)IC50 PIM1 (nM)IC50 PIM2 (nM)IC50 PIM3 (nM)Calculated LogD (pH 7.4)
1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone N-Acetyl (Ethanone) 18 52 22 1.2
tert-Butyl 4-(3-aminopyridin-4-yl)piperazine-1-carboxylateN-Boc[8]1453801603.1
4-(3-Aminopyridin-4-yl)piperazineUncapped (NH)952401100.4
PIM447 (Clinical Benchmark)Cyclohexyl-fluoropicolinamide[3]<5<10<52.5

Data Interpretation: The N-acetyl analog demonstrates a superior balance of low-nanomolar potency and optimal lipophilicity (LogD ~1.2) compared to the bulky, highly lipophilic N-Boc derivative or the highly polar uncapped piperazine.

Experimental Workflows for Validation: In Vitro Kinase Assay

To ensure trustworthiness and reproducibility, the biological activity of these analogs must be validated using a self-validating luminescent kinase assay (e.g., ADP-Glo™).

Protocol: PIM1 Kinase Activity Assay
  • Causality: The ADP-Glo assay measures ADP formed from a kinase reaction. It is chosen over radiometric assays because it eliminates radioactive waste and is highly scalable for high-throughput screening.

  • Step 1 (Reagent Preparation): Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Dilute PIM1 recombinant enzyme and the peptide substrate (e.g., AKRRRLSSLRA) in this buffer.

  • Step 2 (Compound Addition): Dispense 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well plate.

  • Step 3 (Kinase Reaction): Add the PIM1/substrate mixture to the compounds. Initiate the reaction by adding ATP (at the predetermined Km value for PIM1, ~10 µM). Incubate for 60 minutes at room temperature.

  • Step 4 (Detection): Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate light (30 min incubation).

  • Validation & QC:

    • Positive Control: Staurosporine (1 µM) must show >95% inhibition.

    • Negative Control: 1% DMSO vehicle must show 0% inhibition.

    • System Validation: Calculate the Z'-factor using the positive and negative controls. The assay is only valid if Z' > 0.5, ensuring the data is statistically robust.

References

  • [8] tert-Butyl 4-(3-Aminopyridin-4-yl)piperazine-1-carboxylate, CymitQuimica. 8

  • [4] 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone, CymitQuimica. 4

  • [1] Pim kinase inhibitors and methods of their use (WO2008106692A1), Google Patents. 1

  • [2] Rna-targeting ligands, compositions thereof, and methods of making and using the same (EP4337653A1), Google Patents. 2

  • [3] Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor, ACS Publications. 3

  • [5] Pyridineamine compounds useful as pim kinase inhibitors (WO2016196244A1), Google Patents. 5

  • [6] Pyridineamine compounds useful as pim kinase inhibitors (US20160347735A1), Google Patents. 6

  • [7] Bicyclic aromatic carboxamide compounds useful as pim kinase inhibitors (US9890162B2), Google Patents. 7

Sources

Exploratory

The Strategic Utility of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in Targeted Kinase Inhibitor Discovery

Executive Summary In the landscape of rational drug design, the identification and optimization of privileged scaffolds dictate the success of targeted therapies. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone represe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the identification and optimization of privileged scaffolds dictate the success of targeted therapies. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone represents a highly optimized, bifunctional building block frequently utilized in the development of small-molecule kinase inhibitors. This whitepaper deconstructs the mechanistic rationale, physicochemical advantages, and synthetic integration of this pharmacophore, providing actionable workflows for drug development professionals.

The Anatomy of a Privileged Scaffold

The molecule is structurally composed of two synergistic domains: a 3-aminopyridine core and an N-acetylpiperazine tail . Rather than acting as a standalone therapeutic, it serves as a foundational intermediate that is subsequently coupled to larger macrostructures (e.g., pyrimidines, quinolines, or thiazoles) to generate potent inhibitors against targets such as Syk, JAK, c-Met, and CDK4/6 .

The 3-Aminopyridine Core: Bidentate Hinge Binding

The ATP-binding pocket of most kinases features a highly conserved "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The 3-aminopyridine motif is a classic hinge-binding bioisostere. The primary amine acts as a potent hydrogen bond donor to the hinge backbone carbonyl, while the adjacent pyridine nitrogen acts as a hydrogen bond acceptor from the hinge backbone amide NH. This bidentate interaction dramatically increases binding affinity and target residence time.

The N-Acetylpiperazine Tail: Solvent-Front Engineering

While the aminopyridine anchors the molecule deep within the hydrophobic ATP pocket, the piperazine moiety projects outward toward the solvent-exposed front. By acetylating the piperazine nitrogen, medicinal chemists neutralize its basicity, transforming a potentially problematic amine into a neutral, polar amide.

HingeBinding cluster_ligand Inhibitor Scaffold cluster_kinase Kinase ATP Pocket A 3-Amino Group (H-Bond Donor) D Hinge Backbone (Carbonyl Oxygen) A->D Donates H B Pyridine Nitrogen (H-Bond Acceptor) E Hinge Backbone (Amide NH) B->E Accepts H C Acetylpiperazine (Solvent-Exposed Tail) F Aqueous Solvent Front C->F Solubilizes

Logical relationship of bidentate hinge-binding and solvent interactions.

Mechanistic Grounding: Target Pathways

This building block has been instrumental in synthesizing inhibitors for Spleen Tyrosine Kinase (Syk), an essential node in B-cell receptor (BCR) signaling. Overactivation of Syk drives B-cell malignancies (e.g., lymphomas) and autoimmune disorders (e.g., Rheumatoid Arthritis) . By embedding the aminopyridine scaffold into a larger inhibitor framework, researchers can selectively halt the downstream PI3K and PLC- γ cascades.

Pathway BCR B-Cell Receptor (Activation) SYK Syk Kinase (Target Node) BCR->SYK PI3K PI3K / Akt Pathway SYK->PI3K PLC PLC-gamma Pathway SYK->PLC NFAT Transcription Factors PI3K->NFAT PLC->NFAT Proliferation B-Cell Proliferation & Survival NFAT->Proliferation

Syk kinase signaling pathway in B-cells targeted by aminopyridine inhibitors.

Physicochemical Rationale: Why Acetylpiperazine?

A common pitfall in early-stage drug discovery is the over-reliance on basic aliphatic amines (like free piperazine) to drive aqueous solubility. While effective for solubility, a highly basic center (pKa > 9.0) leads to lysosomotropism (trapping of the drug in acidic lysosomes), poor passive membrane permeability, and off-target binding to the hERG potassium channel, which causes fatal cardiac arrhythmias (QT prolongation) .

Capping the piperazine with an acetyl group is a deliberate, causality-driven choice to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Table 1: Physicochemical Impact of Piperazine N-Capping in Kinase Inhibitors

PropertyFree Piperazine AnalogN-Acetylpiperazine AnalogPharmacological Implication
Basic pKa ~9.2~6.5 (Pyridine N only)Reduced basicity prevents lysosomal trapping.
hERG IC 50​ < 1 µM (High Risk)> 30 µM (Low Risk)Mitigation of cardiotoxicity (QT prolongation).
LogD (pH 7.4) ~1.2~2.5Improved passive membrane permeability.
Solubility (Aq) Very HighModerate-HighAmide provides sufficient polar surface area (PSA).

Synthetic Methodologies & Experimental Protocols

The generation of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is typically achieved via a robust two-step sequence: Nucleophilic Aromatic Substitution (S N​ Ar) followed by catalytic hydrogenation .

Synthesis A 4-Chloro-3-nitropyridine C SNAr Reaction (DIPEA, DMF, 80°C) A->C B 1-Acetylpiperazine B->C D 1-(4-(3-Nitropyridin-4-yl) piperazin-1-yl)ethanone C->D E Catalytic Hydrogenation (Pd/C, H2, MeOH) D->E F 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone E->F

Workflow for the two-step synthesis of the aminopyridine building block.

Protocol 1: S N​ Ar Synthesis of the Nitro Intermediate

Objective: Couple 4-chloro-3-nitropyridine with 1-acetylpiperazine.

  • Setup: In an oven-dried round-bottom flask under N 2​ , dissolve 4-chloro-3-nitropyridine (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

  • Reagent Addition: Add 1-acetylpiperazine (1.2 eq, 12 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 20 mmol).

  • Reaction: Stir the mixture at 80°C for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (100 mL), and wash with 5% aqueous LiCl (3 x 50 mL) to remove DMF. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure.

  • Validation (Self-Validating IPC): Analyze crude by LC-MS. The starting material peak (m/z 159.0) must be absent. The product peak must appear at m/z 251.1[M+H]+ .

Protocol 2: Catalytic Reduction to the Aminopyridine

Objective: Reduce the nitro group to a primary amine to activate the hinge-binding donor.

  • Setup: Dissolve the intermediate from Protocol 1 (approx. 10 mmol) in HPLC-grade Methanol (50 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a gentle stream of N 2​ to prevent ignition.

  • Reaction: Purge the flask with H 2​ gas (balloon pressure) and stir vigorously at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional MeOH (20 mL). Concentrate the filtrate in vacuo to yield the target building block as a solid.

  • Validation (Self-Validating IPC): Analyze by LC-MS. The nitro peak (m/z 251.1) must be fully converted to the amine peak at m/z 221.1[M+H]+ . 1 H NMR (DMSO-d 6​ ) must show a broad singlet integrating to 2H around δ 5.0 ppm, confirming the -NH 2​ group.

Biochemical Evaluation Protocol

Once the building block is incorporated into a final drug candidate, its efficacy must be validated. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard for quantifying kinase inhibition due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.

Protocol 3: TR-FRET Kinase Assay (Syk IC 50​ Determination)
  • Compound Preparation: Use an acoustic liquid handler (e.g., Echo 550) to dispense the final synthesized inhibitor in a 10-point, 3-fold dilution series (starting at 10 µM) into a 384-well low-volume proxiplate.

  • Kinase Reaction: Add 5 µL of a master mix containing recombinant human Syk enzyme (0.5 nM final) and biotinylated poly-Glu-Tyr substrate (100 nM final) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 5 µL of ATP (at the predetermined K m​ value, e.g., 15 µM) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg 2+ ), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor). Incubate for 60 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using Ex: 340 nm, Em: 615 nm (Eu) and 665 nm (APC). Calculate the TR-FRET ratio (665/615).

  • Validation & QC Criteria:

    • The assay must yield a Z'-factor > 0.7 , indicating excellent robustness.

    • Signal-to-background (S/B) ratio must be > 5.0.

    • A reference inhibitor (e.g., Fostamatinib) must be run in parallel, and its IC 50​ must fall within 3-fold of the historical laboratory average.

Conclusion

The integration of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone into kinase inhibitor design is a masterclass in rational pharmacophore engineering. By pairing the bidentate hinge-binding affinity of the 3-aminopyridine core with the finely-tuned physicochemical profile of the N-acetylpiperazine tail, medicinal chemists can bypass common ADME liabilities while maintaining nanomolar target potency. Adherence to the rigorous synthetic and analytical protocols outlined herein ensures the reliable generation of high-quality chemical matter for advanced preclinical development.

References

  • Patent WO2012041476A1 - Pyridine and isoquinoline derivatives as syk- and jak-kinase inhibitors.
  • Journal of Medicinal Chemistry (2011) - Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a Novel Anticancer Agent. American Chemical Society.[Link] [2]

  • Journal of Medicinal Chemistry (2017) - Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. American Chemical Society.[Link] [3]

  • European Patent Office EP 2441755 A1 - Pyridine- and isoquinoline-derivatives as Syk and JAK kinase inhibitors.
Foundational

An In-depth Technical Guide to the Safe Handling of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone for Research and Development

This guide provides a detailed overview of the essential safety and handling protocols for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone, a compound of interest in pharmaceutical research and drug development. Given...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed overview of the essential safety and handling protocols for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone, a compound of interest in pharmaceutical research and drug development. Given the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally related compounds, namely aminopyridines and piperazine derivatives, to establish a robust framework for its safe utilization in a laboratory setting. The protocols herein are designed for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe working environment.

Hazard Identification and Risk Assessment

Aminopyridine Moiety: Aminopyridines are a class of compounds known for their neurotoxic effects. They can be readily absorbed through the skin and are toxic if swallowed or inhaled.[1][2] Exposure can lead to symptoms such as headache, dizziness, nausea, and in severe cases, convulsions and respiratory distress.[1] 3-Aminopyridine, a key structural component, is classified as toxic if swallowed and in contact with skin, and causes skin and serious eye irritation.[2]

Piperazine Moiety: Piperazine and its derivatives are known to be skin and eye irritants, and some can cause respiratory irritation.[3][4][5] They are typically alkaline and can be corrosive.[4]

Based on this analysis, 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone should be handled as a substance with the following potential hazards:

Potential Hazard GHS Classification (Inferred) Primary Routes of Exposure
Acute Toxicity (Oral)Category 3Ingestion
Acute Toxicity (Dermal)Category 3/4Skin Absorption
Skin Corrosion/IrritationCategory 2Skin Contact
Serious Eye Damage/IrritationCategory 2AEye Contact
Specific Target Organ ToxicityMay cause respiratory irritationInhalation

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment is mandatory.

Engineering Controls

All handling of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone should be conducted in a well-ventilated area.[3][4] A certified chemical fume hood is required for any procedures that may generate dust or aerosols. The fume hood should have a minimum face velocity of 0.5 m/s to ensure efficient capture of airborne particles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing accidental exposure. The following PPE must be worn at all times when handling the compound:

  • Eye and Face Protection: Tightly fitting safety goggles with side-shields or a full-face shield are required to protect against splashes and airborne particles.[5]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[5]

    • Lab Coat: A flame-retardant and chemically impervious lab coat should be worn to protect against skin contact.[5]

  • Respiratory Protection: In cases where engineering controls are insufficient or during spill cleanup, a full-face respirator with appropriate cartridges should be used.[3][5]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entering the Laboratory goggles Wear Safety Goggles with Side-Shields start->goggles lab_coat Don Chemical-Resistant Lab Coat goggles->lab_coat gloves Wear Nitrile Gloves lab_coat->gloves fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood handling Handle Compound fume_hood->handling end Procedure Complete handling->end

Caption: Required PPE and engineering controls for handling 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is essential to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling
  • Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3][4]

  • Do not eat, drink, or smoke in areas where the compound is handled.[2][3]

  • Wash hands thoroughly with soap and water after handling.[4][5]

  • Ensure that all containers are properly labeled with the chemical name and associated hazards.

  • Use dry clean-up procedures for any minor spills on benchtops to avoid generating dust.[3][4]

Storage
  • Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[3][6]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2]

  • Store locked up and away from foodstuffs.[2][3]

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

First Aid Measures
Exposure Route First Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7][8]
Skin Contact Immediately flush the affected area with large amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3][4][7] Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[7][9][10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[2][5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Spill Response

A clear and practiced spill response plan is essential.

Spill_Response cluster_spill Spill Response Workflow spill Spill Occurs evacuate Evacuate Immediate Area and Alert Others spill->evacuate ppe Don Appropriate PPE (Respirator, Gloves, etc.) evacuate->ppe contain Contain the Spill with Inert Material ppe->contain cleanup Carefully Collect Spilled Material into a Sealed Container contain->cleanup decontaminate Decontaminate the Area and all Equipment cleanup->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose report Report the Incident dispose->report

Caption: Step-by-step emergency response protocol for a spill of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone.

For a minor spill , personnel with appropriate training and PPE can manage the cleanup. For a major spill , the area should be evacuated, and emergency responders should be notified immediately.[4]

Disposal Considerations

Waste generated from the handling of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone must be treated as hazardous waste.

  • Collect all waste material in a properly labeled, sealed container.

  • Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[2]

  • Do not dispose of the material down the drain or into the environment.[2][7]

Conclusion

While 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone presents potential hazards, these can be effectively managed through a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe handling and emergency protocols. By understanding the risks associated with its structural components and implementing the measures outlined in this guide, researchers can work with this compound in a safe and controlled manner.

References

  • Antibodies. Piperazine Material Safety Data Sheet. [Link]

  • Sdfine. 4-aminopyridine Safety Data Sheet. [Link]

  • PubChem. 2-Aminopyridine. [Link]

  • Biochem Chemopharma. SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. [Link]

  • U.S. Environmental Protection Agency. Aminopyridines. [Link]

  • Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS. [Link]

Sources

Exploratory

1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone: A Comprehensive Technical Guide on Synthesis, Pharmacological Utility, and Experimental Methodologies

Executive Summary In modern medicinal chemistry, the design of highly selective and metabolically stable small molecules relies heavily on privileged scaffolds. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly selective and metabolically stable small molecules relies heavily on privileged scaffolds. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (Chemical Formula: C11H16N4O) represents a highly specialized and valuable building block. It combines the classic ATP-competitive hinge-binding motif of a 3-aminopyridine ring with an N-acetylated piperazine vector. This specific structural arrangement is frequently utilized in the development of targeted kinase inhibitors and GPCR ligands, offering a superior pharmacokinetic profile compared to its basic, uncapped piperazine analogs.

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its structural design, validated synthetic methodologies, and standardized experimental workflows for its application in drug discovery.

Chemical Identity & Structural Rationale

The utility of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is not accidental; every functional group serves a distinct pharmacological and physicochemical purpose.

The 3-Aminopyridine Core (The Warhead)

The 3-aminopyridine moiety is a well-documented hinge-binding pharmacophore in kinase inhibitor design[1]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent primary amine at the 3-position acts as a hydrogen bond donor. This dual donor-acceptor system perfectly mimics the binding of the adenine ring of ATP within the highly conserved hinge region of human kinases[2].

The N-Acetylpiperazine Vector (The Modulator)

While the 4-position of the pyridine ring provides an ideal exit vector toward the solvent-exposed region of the kinase pocket, attaching an uncapped piperazine introduces significant liabilities. Uncapped piperazines possess a highly basic secondary amine (pKa ~9.0–9.5), which is protonated at physiological pH. This positive charge frequently leads to poor passive membrane permeability, lysosomal trapping (lysosomotropism), and dangerous off-target binding to the hERG potassium channel, causing cardiotoxicity[3].

By utilizing an N-acetylated piperazine (derived from 1-acetylpiperazine[4]), the basicity of the distal nitrogen is neutralized via amide bond formation. This structural choice directly causes a reduction in hERG liability, improves metabolic stability against CYP-mediated N-dealkylation, and increases the compound's lipophilicity for better cellular penetration.

Quantitative Data: Physicochemical Impact of N-Acetylation

The table below summarizes the causal impact of the N-acetyl group on the physicochemical properties of the scaffold.

PropertyUncapped Scaffold: 3-Amino-4-(piperazin-1-yl)pyridineCapped Scaffold: 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanoneCausality / Impact on Drug Design
Distal Nitrogen pKa ~9.0 - 9.5 (Highly Basic)Non-basic (Amide)Acetylation removes the positive charge at physiological pH (7.4).
hERG Liability HighLowThe reduction in basicity directly disrupts the electrostatic interactions required for hERG channel blockade.
Lipophilicity (LogP) LowerHigherThe acetyl group increases overall lipophilicity, improving passive membrane permeability.
Metabolic Stability Susceptible to N-oxidationShieldedThe amide cap prevents rapid Cytochrome P450-mediated metabolism at the distal nitrogen.

Synthetic Methodology

The synthesis of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is achieved via a robust, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation. This route is highly scalable and relies on commercially available precursors like 4-chloro-3-nitropyridine[5] and 1-acetylpiperazine[6].

Synthesis A 4-Chloro-3-nitropyridine + 1-Acetylpiperazine B Step 1: SNAr Reaction (DIPEA, DMF, 80°C) A->B C 1-(4-(3-Nitropyridin-4-yl) piperazin-1-yl)ethanone B->C D Step 2: Nitro Reduction (Pd/C, H2, MeOH, RT) C->D E 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone D->E

Step-by-step synthetic workflow for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone.

Self-Validating Protocol: Two-Step Synthesis

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The strongly electron-withdrawing nitro group at the 3-position activates the adjacent 4-chloro substituent, making it highly susceptible to nucleophilic attack by the secondary amine of 1-acetylpiperazine[7].

  • Procedure:

    • Dissolve 4-chloro-3-nitropyridine (1.0 eq, CAS 13091-23-1) in anhydrous DMF (0.2 M).

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to act as an acid scavenger.

    • Add 1-acetylpiperazine (1.2 eq, CAS 13889-98-0). Stir the reaction mixture at 80°C for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The system is self-validating: complete conversion is confirmed when the starting material peak ([M+H]⁺ 159) disappears entirely, replaced by the intermediate product mass ([M+H]⁺ 251). Do not proceed to Phase 2 until conversion is >98% to avoid complex, inseparable amine/nitro mixtures later.

  • Workup: Quench with ice water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Catalytic Hydrogenation

  • Rationale: The nitro group must be reduced to a primary amine to unlock the hinge-binding potential of the scaffold.

  • Procedure:

    • Dissolve the intermediate 1-(4-(3-nitropyridin-4-yl)piperazin-1-yl)ethanone in Methanol (0.1 M).

    • Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a continuous Nitrogen (N₂) purge to prevent ignition.

    • Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reduction to the amine significantly increases the polarity of the molecule, resulting in a lower Retention Factor ( Rf​ ). LC-MS will confirm the final product mass ([M+H]⁺ 221).

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the pure title compound.

Pharmacological Applications & Target Engagement

Once synthesized, this scaffold is primed for integration into larger drug molecules. In kinase inhibitor design, the 3-aminopyridine core anchors the molecule to the kinase hinge region (e.g., interacting with residues like Val135 in GSK-3β)[2]. The acetylpiperazine moiety projects outward, often interacting with the ribose-binding pocket or extending into the solvent front, where the acetyl group provides a metabolically stable, non-toxic cap.

BindingModel Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Core 3-Aminopyridine Core (H-Bond Donor & Acceptor) Hinge->Core Hydrogen Bonds Linker Piperazine Ring (Rigid Spatial Vector) Core->Linker Cap N-Acetyl Group (Metabolic Shield) Linker->Cap

Pharmacophore model illustrating the ATP-competitive kinase hinge binding mechanism.

Experimental Workflows: In Vitro Profiling

To evaluate derivatives built from this scaffold, researchers typically employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays to measure kinase inhibition.

Self-Validating TR-FRET Kinase Assay Protocol
  • Reagent Preparation: Prepare a 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the synthesized compound in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL of the compound to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550). Validation: Include a known reference inhibitor (e.g., Staurosporine) as a positive control to validate assay sensitivity.

  • Enzyme/Substrate Addition: Add 5 µL of the target kinase (e.g., GSK-3β or PIM1) and a biotinylated peptide substrate diluted in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Km​ concentration for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing EDTA (to chelate Mg²⁺ and stop kinase activity), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout & Analysis: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the TR-FRET ratio (Emission 665 nm / Emission 615 nm). Plot the data using a 4-parameter logistic fit to determine the IC50​ .

References

  • National Institutes of Health (NIH). "Nitropyridines in the Synthesis of Bioactive Molecules". PubMed Central (PMC).[Link][7]

  • National Institutes of Health (NIH). "1-Acetylpiperazine | C6H12N2O | CID 83795". PubChem.[Link][4]

  • Frontiers. "Identification of novel anti-amoebic pharmacophores from kinase inhibitor chemotypes". Frontiers in Microbiology.[Link][1]

  • National Institutes of Health (NIH). "Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease". PubMed Central (PMC).[Link][2]

Sources

Foundational

aminopyridine derivatives in medicinal chemistry

An In-Depth Technical Guide to Aminopyridine Derivatives in Medicinal Chemistry Authored for Researchers, Scientists, and Drug Development Professionals Abstract The aminopyridine scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Aminopyridine Derivatives in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminopyridine scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for a diverse array of therapeutic agents. As monoamino and diamino derivatives of pyridine, these heterocyclic compounds possess unique electronic and structural properties that enable them to interact with a wide range of biological targets, most notably enzymes and ion channels.[1][2] Their versatility has led to the development of drugs for neurological disorders, cancers, metabolic diseases, and infectious agents. This guide provides a comprehensive exploration of aminopyridine derivatives, delving into their core chemistry, modern synthetic strategies, multifaceted mechanisms of action, and key therapeutic applications. By synthesizing field-proven insights with detailed experimental protocols and structure-activity relationship (SAR) analyses, this document serves as an essential resource for professionals engaged in the discovery and development of next-generation therapeutics.

The Aminopyridine Core: Foundational Chemistry and Synthesis

The aminopyridine framework exists in three primary isomeric forms: 2-aminopyridine (2-AP), 3-aminopyridine (3-AP), and 4-aminopyridine (4-AP).[3] The position of the amino group profoundly influences the molecule's basicity, electronic distribution, and, consequently, its pharmacological profile. This inherent versatility makes the aminopyridine scaffold a fertile ground for chemical modification and optimization in drug design.

Classical and Modern Synthetic Methodologies

The synthesis of the aminopyridine core has evolved from classical name reactions to highly efficient modern strategies capable of generating vast chemical libraries.

  • Classical Synthesis:

    • 2-Aminopyridine: Traditionally synthesized via the Chichibabin amination, which involves the reaction of pyridine with sodium amide.[3]

    • 3-Aminopyridine: Often prepared through a Hofmann rearrangement starting from pyridine carboxamide.[3]

    • 4-Aminopyridine: Can be produced by heating pyridine with sodium amide under specific conditions or through a multi-step peroxidation/nitration/reduction sequence.[3]

  • Modern Synthetic Strategies: The demand for rapid derivatization and library synthesis has driven the adoption of more sophisticated methods:

    • Transition-Metal Catalysis: Cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the efficient formation of C-N bonds between halopyridines and various amines, providing a modular approach to a wide range of derivatives.[4]

    • Multicomponent Reactions (MCRs): One-pot MCRs are a powerful tool for generating molecular diversity with high atom economy.[5] The synthesis of 2-amino-3-cyanopyridine derivatives using enaminones as key precursors under solvent-free conditions is a prime example of this efficient strategy.[6][7]

    • Advanced Coupling Techniques: Methods like the Sonogashira and Glaser couplings are employed to introduce specific functionalities, such as terminal acetylenes, which can be further elaborated to create complex target molecules, including potential BACE1 inhibitors for Alzheimer's disease.[8]

Experimental Protocol: One-Pot Multicomponent Synthesis of 2-Amino-3-Cyanopyridine Derivatives

This protocol describes a validated, solvent-free method for generating substituted 2-aminopyridines, a workflow valued for its efficiency and environmental friendliness.[6] The rationale is to combine three components in a single step, where the reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean reaction vessel, combine the starting enaminone (1.0 mmol), malononitrile (1.0 mmol), and the desired primary amine (1.0 mmol).

  • Reaction Conditions: Heat the mixture at 80 °C under solvent-free conditions. The causality for heating is to provide the necessary activation energy for the initial condensation and subsequent cyclization steps without requiring a solvent, thus simplifying purification.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).

  • Work-up and Purification: Upon completion, allow the reaction mixture to cool to room temperature. The resulting solid product is often pure enough for characterization. If necessary, recrystallize the crude product from ethanol to obtain the purified 2-aminopyridine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic techniques such as FTIR, ¹H NMR, and ¹³C NMR.

Diagram: General Workflow for Aminopyridine Derivative Synthesis This diagram illustrates a common logic flow in medicinal chemistry, starting from a core scaffold and diversifying it to explore the chemical space for biological activity.

G cluster_0 Scaffold Selection & Synthesis cluster_1 Derivatization & Library Generation cluster_2 Screening & Optimization Core Aminopyridine Core (2-AP, 3-AP, 4-AP) Synth Core Synthesis (e.g., Chichibabin, MCR) Core->Synth Coupling Cross-Coupling Rxns (e.g., Buchwald-Hartwig) Synth->Coupling Library Diverse Chemical Library Coupling->Library Functionalization Functional Group Interconversion Functionalization->Library Screen High-Throughput Screening (HTS) Library->Screen Hit Hit Compound(s) Screen->Hit SAR SAR Studies Hit->SAR Lead Lead Optimization SAR->Lead Candidate Candidate Lead->Candidate Preclinical Candidate

Caption: A logical workflow for the discovery of aminopyridine-based drug candidates.

Mechanisms of Action and Structure-Activity Relationships (SAR)

The therapeutic effects of aminopyridine derivatives stem from their ability to modulate various biological targets. While the blockade of potassium channels is the most well-characterized mechanism, their activity as enzyme inhibitors is an area of intense research.

Primary Mechanism: Voltage-Gated Potassium (Kv) Channel Blockade

The principal mechanism of action for 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP) is the dose-dependent blockade of voltage-gated potassium channels.[9]

  • The Role of Kv Channels: In healthy myelinated neurons, Kv channels are typically located in the juxtaparanodal region, covered by the myelin sheath. During nerve impulse conduction, their role is to facilitate rapid repolarization of the axon membrane after an action potential.

  • Pathophysiology in Demyelination: In diseases like multiple sclerosis (MS), the loss of myelin exposes these Kv channels.[10] This exposure leads to an excessive outward potassium current during signaling, which shortens the action potential and can cause the nerve impulse to fail, resulting in neurological deficits.[11]

  • Pharmacological Intervention: 4-AP physically blocks these exposed potassium channels from the intracellular side.[12][13] This blockade reduces the repolarizing potassium current, thereby prolonging the action potential duration and increasing the likelihood of successful signal transmission down the demyelinated axon.[11][14] This restoration of conduction is the basis for the symptomatic improvement, such as enhanced walking ability, seen in MS patients treated with dalfampridine (a slow-release formulation of 4-AP).[10][15]

Diagram: Mechanism of 4-Aminopyridine in Demyelinated Axons This diagram visualizes how demyelination exposes potassium channels and how 4-AP acts to restore the action potential.

G cluster_0 A) Healthy Myelinated Axon cluster_1 B) Demyelinated Axon cluster_2 C) Demyelinated Axon + 4-Aminopyridine Healthy_Axon Node of Ranvier Myelin Sheath Juxtaparanode (Kv Channels Covered) AP_Healthy Action Potential Healthy_Axon:n->AP_Healthy Propagates Efficiently Demyelinated_Axon Node of Ranvier Demyelinated Segment Exposed Kv Channels K_Leak K+ Leak Demyelinated_Axon:d->K_Leak AP_Failed Action Potential Fails Demyelinated_Axon:n->AP_Failed Treated_Axon Node of Ranvier Demyelinated Segment Blocked Kv Channels AP_Restored Action Potential Restored Treated_Axon:n->AP_Restored Blocker 4-AP Blocker->Treated_Axon:d Blocks K+ Leak

Caption: The action of 4-AP on potassium channels in healthy vs. demyelinated neurons.

Enzyme Inhibition and Other Mechanisms

Aminopyridine derivatives are being actively explored as inhibitors for a range of enzymes implicated in various diseases:

  • Oncology: Derivatives have been designed to target Cyclin-Dependent Kinase 8 (CDK8) for colorectal cancer[16] and Phosphogluconate Dehydrogenase (PGD) in metastatic pancreatic cancer, where a 6-aminopyridine prodrug showed selective anti-metastatic efficacy.[17]

  • Neurodegeneration: The aminopyridine motif is being investigated for its potential to inhibit BACE1, a key enzyme in the formation of amyloid plaques in Alzheimer's disease.[8]

  • Diabetes: Several derivatives function as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[18][19] By slowing glucose absorption, these compounds can help manage postprandial hyperglycemia.[20][21]

Structure-Activity Relationship (SAR) Insights

The biological activity of aminopyridine derivatives is highly dependent on their substitution patterns. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.[1]

  • Positional Isomerism: The position of the amino group is critical. 4-AP is a significantly more potent Kv channel blocker than its isomers, which underpins its clinical use in MS.[10][22]

  • Derivatization to Reduce Toxicity: The high toxicity of 4-AP is a major clinical limitation.[23][24] A key strategy to mitigate this is to create hybrid molecules. For instance, conjugating 4-AP with peptide fragments has been shown to dramatically reduce toxicity (by up to 150 times) while potentially adding new functionalities, such as β-secretase inhibition for Alzheimer's disease.[24][25]

  • Functionalization for Target Specificity: The amine position of 4-AP can be functionalized to form amides, carbamates, and ureas.[26] Studies have shown that methyl and ethyl carbamate derivatives retain the ability to restore nerve conduction in injured spinal cord models, demonstrating that the core activity can be preserved while modifying the molecule's overall properties.[26]

Table 1: SAR Summary of Aminopyridine-Thiourea Derivatives as α-Glucosidase Inhibitors

Compound/SubstitutionR Group on ThioureaIC₅₀ (µM)Key Insight
Parent Scaffold 3-aminopyridine-thiourea-Core structure for derivatization
Derivative 47e 4-chlorophenyl24.62 ± 0.94Electron-withdrawing groups enhance potency.[1]
Derivative 47g 4-bromophenyl25.14 ± 1.12Halogen substitution is generally favorable.[1]
Derivative 47h 2,4-dichlorophenyl26.81 ± 1.04Di-substitution can maintain high activity.[1]
Derivative 47o 4-nitrophenyl28.14 ± 1.18Strong electron-withdrawing nitro group confers potent inhibition.[1]
Acarbose (Standard) -750.0 ± 1.5Synthesized derivatives show significantly greater potency than the standard drug.

Data synthesized from Rizvi et al. as cited in Khalid et al. (2025).[1]

Therapeutic Applications and Clinical Landscape

The unique properties of aminopyridines have led to their successful application and investigation across a spectrum of diseases.

Approved Drugs and Primary Indications
Generic NameTrade Name(s)Core StructurePrimary Indication
Dalfampridine Ampyra®, Fampyra®4-AminopyridineImprovement of walking in patients with multiple sclerosis (MS).[1][9]
Amifampridine Firdapse®3,4-DiaminopyridineSymptomatic treatment of Lambert-Eaton myasthenic syndrome (LEMS).[9]
Crizotinib Xalkori®2-AminopyridineTreatment of ALK-positive non-small cell lung cancer (NSCLC).[1]
Imatinib Gleevec®Pyridine DerivativeTreatment of various cancers, notably chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[27]
Emerging Therapeutic Areas
  • Neurodegenerative and CNS Disorders: Beyond MS, 4-AP derivatives are being developed for spinal cord injury and Alzheimer's disease.[23][26] A novel derivative, 4-methyl-3-aminopyridine (4Me3AP), has shown greater potency as a Kv channel blocker and lower acute toxicity than 4-AP in preclinical models, highlighting its potential for treating demyelinating diseases.[28][29]

  • Oncology: The field is rapidly expanding, with derivatives designed as CDK inhibitors for colorectal cancer and as agents to overcome cisplatin resistance in ovarian cancer.[16][27]

  • Metabolic Disease: Aminopyridine-based compounds are promising candidates for type 2 diabetes by inhibiting key digestive enzymes or acting as glucokinase activators.[18][20] Some derivatives have also shown efficacy in promoting wound healing in diabetic models.[30]

  • Infectious and Neglected Tropical Diseases (NTDs): The aminopyridine scaffold is of great interest for developing new drugs against NTDs caused by protozoan parasites like Trypanosoma and Leishmania.[22][31] Furthermore, derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol provides a self-validating system to quantify the inhibitory potential of aminopyridine derivatives against α-glucosidase, a key target in diabetes therapy. The causality of the assay relies on the enzymatic cleavage of a chromogenic substrate (pNPG) to a yellow product (p-nitrophenol), the formation of which can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 6.8).

    • Dissolve α-glucosidase enzyme (from Saccharomyces cerevisiae) in the phosphate buffer to a concentration of 0.1 U/mL.

    • Dissolve the test aminopyridine derivatives and the standard inhibitor (Acarbose) in DMSO to create stock solutions, then serially dilute them in phosphate buffer.

    • Prepare a 5 mM solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the phosphate buffer.

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of the enzyme solution to each well.

    • Add 50 µL of varying concentrations of the test compound or standard inhibitor to the respective wells. Use buffer as a negative control.

    • Pre-incubate the plate at 37 °C for 10 minutes. This step ensures the inhibitor has time to bind to the enzyme before the substrate is introduced.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37 °C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution. This raises the pH, denaturing the enzyme and ensuring the color of the p-nitrophenol product is stable.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Future Directions and Challenges

The journey of is far from over. Future research is poised to address existing challenges and unlock new therapeutic avenues.

  • Optimizing Pharmacokinetics: A primary challenge remains the optimization of the pharmacokinetic and pharmacodynamic profiles of aminopyridine leads to ensure their efficacy and safety in clinical settings.[1]

  • Enhancing Selectivity: Designing derivatives that selectively target a specific enzyme or receptor subtype is critical to minimizing off-target effects and reducing toxicity.

  • Personalized Medicine: As our understanding of the genetic basis of disease grows, aminopyridines may become integral to personalized therapy, where drugs are tailored to a patient's specific molecular profile.[1]

  • Diagnostic Applications: The development of radiolabeled aminopyridines, such as [¹⁸F]3-fluoro-4-aminopyridine, for use in Positron Emission Tomography (PET) imaging represents an exciting frontier, offering the potential to visualize demyelination in real-time.[28][29]

Conclusion

Aminopyridine and its derivatives represent a remarkably versatile and enduring scaffold in medicinal chemistry. From their well-established role as potassium channel blockers in neurology to their emerging potential as highly specific enzyme inhibitors in oncology and metabolic disease, these compounds continue to fuel innovation in drug discovery. The continuous refinement of synthetic strategies, coupled with a deeper understanding of their structure-activity relationships, ensures that aminopyridine-based molecules will remain at the forefront of therapeutic development, offering new hope for treating some of the most challenging human diseases.

References

  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.
  • A simple synthesis of aminopyridines: use of amides as amine source. (n.d.). SciELO.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • New 4-Aminopyridine derivatives containing peptide fragment designed for the treatment of Alzheimer disease and multiple sclerosis. (n.d.). 5z.com.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (n.d.). PMC.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegener
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.
  • 4-aminopyridine – Knowledge and References. (n.d.). Taylor & Francis.
  • Aminopyridine analogs selectively target metastatic pancre
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). Semantic Scholar.
  • A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. (n.d.). Journal of Chemical Reviews.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Bentham Science Publisher.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2024). Taylor & Francis.
  • Neuroprotective Properties of 4-Aminopyridine. (2021).
  • 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. (2026). bioRxiv.org.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (n.d.).
  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evalu
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). Journal of Medicinal Chemistry.
  • Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents. (n.d.). Prince Sattam bin Abdulaziz University - Pure Help Center.
  • 4-methyl-3-aminopyridine: A novel active blocker of voltage-gated potassium ion channels in the central nervous system. (2026). bioRxiv.org.
  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H). (2024). PMC.
  • Potassium channel antagonists 4-aminopyridine and the T-butyl carbamate derivative of 4-aminopyridine improve hind limb function in chronically non-ambulatory dogs; a blinded, placebo-controlled trial. (2014). PubMed.
  • Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. (2005). PubMed.
  • Synthesis, Density Functional Theory and Kinetic Studies of Aminopyridine Based α-glucosidase Inhibitors. (2023). Taylor & Francis.
  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. (2024). MDPI.
  • 4 aminopyridine – Knowledge and References. (n.d.). Taylor & Francis.
  • The putative mechanism of therapeutic action of 4-aminopyridine via... (n.d.).
  • 4-Aminopyridine. (n.d.). Wikipedia.
  • Dietary Supplementation With 4-aminopyridine (4AP) to Promote Enhanced Wound Healing in Type II Diabetes. (n.d.). PMC.
  • Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes. (n.d.). PubMed.
  • The use of aminopyridines in neurological disorders. (2012). PubMed.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (2022). MDPI.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (n.d.). PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in Kinase Inhibition Assays

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of targeted oncology and immunology. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a highly privileged, bif...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of targeted oncology and immunology. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a highly privileged, bifunctional pharmacophore frequently utilized in fragment-based drug discovery (FBDD) and as a core scaffold for advanced kinase inhibitors[1]. This application note details the structural rationale behind this compound, its mechanistic role in disrupting kinase signaling pathways (such as ATR and JAK2), and provides a self-validating, universal in vitro assay protocol for evaluating its inhibitory efficacy.

Structural Rationale & Pharmacophore Mechanics

In assay development and medicinal chemistry, every functional group must serve a precise biophysical purpose. The efficacy of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone relies on two distinct structural domains:

  • The 3-Aminopyridine Hinge Binder: The ATP-binding pocket of most kinases features a highly conserved "hinge region." The 3-aminopyridine moiety acts as a potent, dual-action hinge binder[2]. The pyridine nitrogen serves as a hydrogen bond acceptor, interacting with the backbone amide (NH) of the kinase hinge, while the primary amine acts as a hydrogen bond donor to the adjacent backbone carbonyl (C=O)[3]. This perfectly mimics the hydrogen-bonding pattern of the adenine ring in endogenous ATP.

  • The N-Acetylpiperazine Solvent Vector: The piperazine ring introduces a rigid, basic spacer that directs the N-acetyl (ethanone) group out of the hydrophobic pocket and into the solvent channel[1]. Causality: This orientation is critical because it dramatically enhances the aqueous solubility of the compound for in vitro assays, mitigates non-specific lipophilic binding, and provides a synthetic vector for further structural elaboration without disrupting the core hinge interaction.

Mechanism of Action & Pathway Visualization

When utilized as an inhibitor or fragment against kinases like ATR (Ataxia Telangiectasia and Rad3-related), this compound competitively displaces ATP. ATR is a master regulator of the DNA Damage Response (DDR)[4]. By blocking ATR's catalytic activity, the compound prevents the downstream phosphorylation of Chk1, forcing cancer cells with high replication stress into premature mitosis and subsequent apoptosis[4].

Fig 1: Mechanism of ATR kinase inhibition by the 3-aminopyridine derivative, disrupting the DDR.

Assay Methodology: Universal Kinase Inhibition Workflow

To evaluate the inhibitory profile of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone, a luminescence-based ADP detection assay (e.g., ADP-Glo™) is recommended. This method is self-validating and universally applicable because it directly measures the generation of ADP (the universal product of kinase activity) rather than relying on sequence-specific phospho-antibodies.

Reagent Preparation
  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

    • Causality: DTT maintains the kinase in a reduced, active state by protecting catalytic cysteine residues from oxidation. Tween-20 prevents the hydrophobic aggregation of the compound and non-specific binding to the microplate walls, ensuring accurate dose-response curves.

  • Compound Stock: Prepare a 10 mM stock of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in 100% anhydrous DMSO. Perform a 3-fold serial dilution to create a 10-point dose-response curve.

Step-by-Step Protocol
  • Enzyme-Inhibitor Pre-incubation: Add 5 µL of the target kinase (e.g., ATR or JAK2) diluted in Kinase Buffer to a 384-well white microplate. Add 1 µL of the serially diluted compound. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the compound to reach binding equilibrium in the ATP pocket before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add 4 µL of an ATP/Substrate mix (e.g., 10 µM ATP and 0.2 µg/µL specific peptide substrate). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Causality: This reagent terminates the kinase reaction and actively degrades all unconsumed ATP. This is a critical self-validating step; failing to deplete background ATP will result in false-positive luminescence and artificially skewed IC50 values.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. This reagent converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light.

  • Data Acquisition: Read the luminescence on a multimode microplate reader (integration time: 0.5–1.0 second per well).

Fig 2: Step-by-step ADP-Glo luminescent kinase assay workflow for evaluating inhibitor efficacy.

Quantitative Data & Assay Validation

To ensure the trustworthiness of the assay, the system must be internally validated using the Z'-factor . A robust assay must yield a Z' > 0.5.

  • Positive Control (100% Inhibition): 10 µM Staurosporine (a potent, pan-kinase inhibitor).

  • Negative Control (0% Inhibition): 1% DMSO vehicle.

Below is a representative data summary demonstrating the baseline inhibitory profile of the 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone fragment across a mini-panel of kinases. As a fragment-sized molecule, it exhibits micromolar baseline affinity, providing an excellent starting point for structural optimization.

Target KinaseKinase FamilyRepresentative IC50 (µM)Ligand Efficiency (LE)Assay Format
ATR PIKK12.50.38ADP-Glo
JAK2 Tyrosine Kinase18.20.35ADP-Glo
Pim-1 CAMK45.00.29ADP-Glo
CDK4 CMGC>100N/AADP-Glo

Table 1: Representative baseline kinase inhibition profile of the 3-aminopyridine fragment. Data highlights its preferential binding to ATR and JAK2 hinge regions over CDKs.

References

  • Compounds useful as inhibitors of atr kinase. WO2014089379A1. Google Patents.
  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. EP 3 418 281 B1. European Patent Office.
  • The pyridazine heterocycle in molecular recognition and drug discovery. PMC. National Institutes of Health.
  • Selective Janus Kinase 2 (JAK2) Pseudokinase Ligands with a Diaminotriazole Core. Journal of Medicinal Chemistry, ACS Publications.

Sources

Application

Analytical Quantification of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone: A Comprehensive Guide

Executive Summary & Analyte Profile 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (C₁₁H₁₆N₄O, MW: 220.27 g/mol ) is a critical polyfunctionalized building block frequently utilized in the synthesis of targeted therap...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analyte Profile

1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (C₁₁H₁₆N₄O, MW: 220.27 g/mol ) is a critical polyfunctionalized building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors addressing neurological disorders and oncology targets.

From an analytical perspective, this compound presents distinct chromatographic challenges. It possesses a highly polar profile and multiple basic nitrogen centers—specifically, a tertiary amine within the piperazine ring and primary/aromatic amines on the pyridine ring [1]. These basic sites are prone to strong secondary interactions with residual silanols on traditional silica-based stationary phases, leading to severe peak tailing, shifting retention times, and poor integration.

To establish a robust, self-validating analytical control strategy, this guide details three orthogonal quantification methodologies tailored for different stages of drug development: HPLC-UV (for bulk release), LC-MS/MS (for trace/bioanalysis), and qNMR (for absolute purity certification without a reference standard).

Analytical Strategy & Workflow

G Start Analyte: 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone Decision Select Analytical Objective Start->Decision Bulk Bulk Assay & Purity (API / Intermediate Release) Decision->Bulk Trace Trace Quantification (Bioanalysis / Impurities) Decision->Trace Absolute Absolute Purity (Reference Standard Certification) Decision->Absolute HPLC HPLC-UV (CSH C18, pH 2.7 Buffer) Bulk->HPLC LCMS LC-MS/MS (ESI+, MRM Mode) Trace->LCMS qNMR 1H qNMR (DMSO-d6, Internal Standard) Absolute->qNMR Val1 ICH Q2(R2) Validation (Linearity, Accuracy, Precision) HPLC->Val1 Val2 Matrix Effect & Recovery LOD/LOQ Determination LCMS->Val2 Val3 SI-Traceable Purity No Analyte Reference Needed qNMR->Val3

Figure 1: Decision matrix and workflow for the quantification of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone.

Method 1: HPLC-UV for Bulk Assay and Purity

Scientific Rationale

For routine batch release, HPLC-UV remains the gold standard. To mitigate the tailing of the piperazine and aminopyridine moieties, a Charged Surface Hybrid (CSH) C18 column is selected. The CSH technology applies a low-level positive charge to the particle surface, which electrostatically repels basic analytes, minimizing silanol interactions. Furthermore, a highly acidic mobile phase (pH ~2.7) ensures that all basic nitrogen atoms are fully protonated, locking the molecule into a single ionization state for reproducible retention.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid (FA) in LC-MS grade Water (pH ~2.7).

    • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Standard Preparation: Dissolve the reference standard in 90:10 Water:Acetonitrile to a working concentration of 100 µg/mL. Sonicate for 5 minutes.

  • Chromatographic Conditions:

    • Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

    • Detection: UV at 254 nm (optimal for the aminopyridine chromophore).

    • Gradient: 5% B to 60% B over 15 minutes, hold for 2 minutes, re-equilibrate at 5% B for 5 minutes.

  • System Suitability & Self-Validation: Inject the standard preparation in quintuplicate. The system is validated for the run only if the tailing factor (Tf) is ≤ 1.5 and the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.

ICH Q2(R2) Validation Criteria Summary

According to the updated ICH Q2(R2) guidelines[2][3], the method must demonstrate fitness for purpose across the reportable range.

Validation ParameterICH Q2(R2) RequirementTarget Acceptance Criteria
Specificity Complete resolution from impuritiesResolution (Rs) > 2.0 from nearest peak
Linearity Proportional response across rangeR² ≥ 0.999 (Range: 50% to 150% of target)
Accuracy (Recovery) Agreement with true value98.0% – 102.0% recovery at 3 concentration levels
Precision (Repeatability) Closeness of agreement%RSD ≤ 2.0% (n=6 preparations)
Robustness Reliability under deliberate variationsTf ≤ 1.5 under ±2°C temp and ±0.1 mL/min flow changes

Method 2: LC-MS/MS for Trace Quantification

Scientific Rationale

When quantifying the compound in biological matrices (e.g., pharmacokinetic studies) or as a trace genotoxic impurity, UV detection lacks the requisite sensitivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is deployed. The basic nature of the piperazine and aminopyridine rings makes the molecule highly susceptible to Positive Electrospray Ionization (ESI+) , readily forming the[M+H]⁺ precursor ion at m/z 221.1 [4].

Step-by-Step Protocol
  • Sample Extraction (Bioanalysis): Spike 100 µL of plasma/urine with 10 µL of internal standard (e.g., a deuterated piperazine analog or 1-(4-pyridyl)piperazine). Add 300 µL of ice-cold Acetonitrile to precipitate proteins. Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes, and transfer the supernatant to an autosampler vial.

  • Chromatographic Separation: Use a short, sub-2 µm column (e.g., Acquity UPLC BEH C18, 50 × 2.1 mm, 1.7 µm) for rapid elution. Isocratic elution using 70% Mobile Phase A (10 mM Ammonium Formate, pH 3.0) and 30% Mobile Phase B (Acetonitrile) at 0.4 mL/min.

  • Mass Spectrometry: Operate the triple quadrupole MS in ESI+ mode.

  • System Suitability & Self-Validation: The Limit of Quantitation (LOQ) must yield a Signal-to-Noise (S/N) ratio ≥ 10. Matrix effects must be calculated by comparing the peak area of post-extraction spiked samples to neat standards, targeting a matrix factor of 0.85 – 1.15.

MRM Transitions and Source Parameters

Note: Collision Energies (CE) are typical starting points and should be optimized per instrument.

Parameter / TransitionValue / AssignmentPurpose
Precursor Ion [M+H]⁺ m/z 221.1Q1 Selection
Quantifier Product Ion m/z 179.1 (CE: 20 eV)Loss of acetyl group (-42 Da)
Qualifier Product Ion m/z 109.1 (CE: 35 eV)Cleavage of piperazine ring
Capillary Voltage 3.0 kVOptimal ESI+ ionization
Desolvation Temp 400°CEfficient droplet evaporation

Method 3: Quantitative NMR (qNMR) for Absolute Purity

Scientific Rationale

During early-stage drug development, certified reference standards of intermediates are rarely available. Chromatographic purity (100% area normalization) often overestimates purity because it is blind to inorganic salts, residual solvents, and non-UV-absorbing impurities. Quantitative NMR (qNMR) circumvents this by acting as a primary ratio method. Because the area under an NMR resonance is directly proportional to the number of nuclei, the absolute purity of the analyte can be determined using a completely different, SI-traceable internal standard (IS) [5][6].

Step-by-Step Protocol
  • Standard Selection: Select an SI-traceable internal standard that does not overlap with the analyte's signals. Maleic acid (singlet at ~6.26 ppm) is ideal, as the analyte's aromatic aminopyridine protons resonate further downfield (~7.5–8.2 ppm) and the piperazine/acetyl protons resonate upfield (~2.0–3.5 ppm).

  • Sample Preparation: Accurately weigh ~10.0 mg of the analyte and ~5.0 mg of the Maleic acid IS using a microbalance (precision ± 0.01 mg). Co-dissolve completely in 0.6 mL of DMSO-d₆.

  • T1 Relaxation Determination: Perform an inversion-recovery experiment to determine the longest longitudinal relaxation time (T1) of the target protons.

  • Data Acquisition: Set the inter-pulse delay (D1) to at least 5 × T1 (typically 30–60 seconds) to ensure >99.3% relaxation of all nuclei between scans. Acquire 16 to 64 transients.

  • System Suitability & Self-Validation: The signal-to-noise ratio of the integrated peaks must be > 250:1. The phase and baseline must be manually corrected. The purity ( Px​ ) is calculated using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

qNMR Acquisition Parameters
ParameterRecommended SettingScientific Justification
Nucleus / Frequency ¹H / ≥ 400 MHzEnsures sufficient dispersion of aromatic signals
Solvent DMSO-d₆Solubilizes both polar analyte and internal standard
Pulse Angle 90°Maximizes signal-to-noise ratio per scan
Relaxation Delay (D1) ≥ 5 × T1 (approx. 45 s)Prevents saturation; ensures quantitative integration
Spectral Width 20 ppmCaptures all potential signals, including acidic protons

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link][2][3]

  • ResolveMass Laboratories. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." resolvemass.ca. URL:[Link][5]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." emerypharma.com. URL:[Link][6]

  • MDPI Molecules. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs." mdpi.com. URL:[Link][4]

Sources

Method

developing assays with 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

Application Note: Developing Orthogonal Kinase Assays with 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone Introduction: The Pharmacological Rationale of 3-APPE In small-molecule kinase inhibitor discovery, the design...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Developing Orthogonal Kinase Assays with 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

Introduction: The Pharmacological Rationale of 3-APPE

In small-molecule kinase inhibitor discovery, the design of the core scaffold dictates both target affinity and physicochemical viability. The compound 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (hereafter referred to as 3-APPE ) represents a highly optimized building block for ATP-competitive kinase inhibition.

The structural causality of 3-APPE is twofold:

  • The 3-Aminopyridine Core : This moiety is a canonical "hinge-binding" pharmacophore. The amino group acts as a potent hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. Together, they form critical, bidentate interactions with the backbone amide residues (e.g., Valine and Lysine) in the highly conserved hinge region of the kinase ATP-binding pocket[1][2].

  • The Acetyl-Piperazine Linker : Appended to the 4-position of the pyridine ring, the piperazine-ethanone group projects outward toward the solvent-exposed channel of the kinase. This not only improves the compound's aqueous solubility and pharmacokinetic (PK) profile but also provides a synthetic vector to probe the solvent channel for enhanced kinase selectivity without disrupting the primary hinge interaction[2].

Orthogonal Assay Strategy: Bridging the In Vitro to In Vivo Gap

Relying solely on biochemical assays often leads to late-stage attrition due to poor cellular permeability or competition with high intracellular ATP concentrations. To validate 3-APPE as a viable lead, we employ an orthogonal, self-validating assay cascade.

First, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay establishes the absolute biochemical affinity and ATP-competitive mechanism of the compound. Second, a NanoBRET™ Target Engagement assay confirms that 3-APPE can cross the plasma membrane and engage the full-length kinase within the complex, ATP-rich environment of a living cell[3][4].

G A 1. Compound Design 3-APPE Scaffold B 2. Biochemical Assay TR-FRET (Cell-Free) A->B Validate Hinge Binding C 3. Target Engagement NanoBRET (Live-Cell) B->C Assess Permeability & ATP Competition D 4. Lead Optimization In Vivo Translation C->D PK/PD Correlation

Figure 1: Orthogonal assay workflow for validating 3-APPE from biochemical affinity to live-cell target engagement.

Protocol I: Biochemical Validation via TR-FRET

Causality & Principle : TR-FRET (e.g., LANCE® Ultra) utilizes a Europium (Eu) chelate donor and a low-molecular-weight ULight™ acceptor[5][6]. Europium has an exceptionally long emission half-life. By introducing a time delay (e.g., 50 µs) between excitation and measurement, short-lived background autofluorescence from the 3-APPE compound or buffer components is completely eliminated. This results in an ultra-high signal-to-background ratio[5][7].

Self-Validating Controls :

  • Staurosporine Reference : A pan-kinase inhibitor run in parallel to validate assay sensitivity.

  • ATP at Apparent Km​ : The assay is strictly run at the ATP Km​ of the target kinase. This ensures the assay is highly sensitive to ATP-competitive inhibitors like 3-APPE, preventing artificially inflated or deflated IC50​ values.

Step-by-Step Methodology :

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of 3-APPE in 100% DMSO. Transfer using acoustic dispensing (e.g., Echo) into a 384-well ProxiPlate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition : Add 5 µL of a master mix containing the recombinant target kinase (e.g., PIM1) and the ULight-labeled specific peptide substrate in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT). Incubate for 15 minutes at room temperature (RT) to allow 3-APPE to pre-bind the hinge region.

  • Reaction Initiation : Add 5 µL of ATP prepared at the empirically determined apparent Km​ for the specific kinase. Centrifuge at 1000 x g for 1 minute. Incubate for 60 minutes at RT.

  • Reaction Termination & Detection : Add 10 µL of Stop/Detection Mix containing EDTA (to chelate Mg2+ and halt kinase activity) and the Eu-labeled anti-phospho antibody. Incubate for 60 minutes at RT.

  • Readout : Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 320 nm; measure delayed emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the FRET ratio ( 665nm/615nm×10,000 ).

Protocol II: Live-Cell Target Engagement via NanoBRET

Causality & Principle : Biochemical assays cannot predict if 3-APPE will penetrate the lipid bilayer or compete with the 1–5 mM physiological ATP present in the cytosol. NanoBRET solves this by expressing a Kinase-NanoLuc® fusion protein in live cells. A cell-permeable fluorescent tracer binds the ATP pocket, bringing the fluorophore close to NanoLuc to generate a Bioluminescence Resonance Energy Transfer (BRET) signal. If 3-APPE successfully enters the cell and binds the kinase, it competitively displaces the tracer, causing a dose-dependent loss of the BRET signal[3][8].

G2 Tracer Fluorescent Tracer (Acceptor) Kinase Kinase-NanoLuc Fusion (Donor) Tracer->Kinase Binds ATP Pocket BRET High BRET Signal (Emission 618 nm) Kinase->BRET Resonance Energy Transfer Compound 3-APPE Inhibitor (Competitor) Compound->Kinase Displaces Tracer NoBRET Loss of BRET Signal (Emission 460 nm) Compound->NoBRET Target Engaged

Figure 2: Mechanism of NanoBRET Target Engagement. 3-APPE displaces the tracer, quenching the BRET signal.

Self-Validating Controls :

  • Extracellular NanoLuc Inhibitor : Added prior to reading, this impermeable inhibitor quenches any luminescence from dead or lysed cells, ensuring the BRET signal is strictly derived from intact, live cells[3].

  • Tracer Kd​ Calibration : The tracer is used exactly at its cellular Kd​ (determined via a prior tracer dose-response curve) to ensure maximum sensitivity to competitive displacement.

Step-by-Step Methodology :

  • Transfection : Transfect HEK293 cells with the target Kinase-NanoLuc® fusion vector using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Cell Plating & Treatment : Harvest and resuspend cells in Opti-MEM without phenol red. Plate cells into a 384-well white tissue culture plate at 1×104 cells/well.

  • Tracer & Compound Addition : Add the NanoBRET Tracer at its predetermined Kd​ concentration. Immediately add a serial dilution of 3-APPE. Include "Tracer-only" (0% inhibition) and "No-Tracer" (background BRET) control wells.

  • Equilibration : Incubate the plate for 2 hours at 37°C. This extended incubation is critical to allow 3-APPE to traverse the membrane and reach binding equilibrium against intracellular ATP[4][9].

  • Detection : Prepare a 3X mix of NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. Add to all wells and incubate for 3 minutes at RT.

  • Readout : Measure donor emission (460 nm) and acceptor emission (618 nm) on a luminescence microplate reader. Calculate the milliBRET ratio: (618nm/460nm)×1000 . Plot the milliBRET ratio against log[3-APPE] to determine the cellular IC50​ .

Quantitative Data Synthesis

To evaluate the success of the 3-APPE scaffold, data from both assays must be synthesized. A successful ATP-competitive lead will demonstrate high biochemical potency, but an expected rightward shift (weaker apparent potency) in the cellular assay due to high intracellular ATP competition[4].

Assay TypeParameter MeasuredExpected Value for 3-APPEMechanistic Significance
TR-FRET Biochemical IC50​ 10 – 50 nMConfirms high-affinity bidentate hydrogen bonding in the isolated kinase hinge region.
TR-FRET Absolute Ki​ < 10 nMCalculated via the Cheng-Prusoff equation; represents true target affinity independent of ATP concentration.
NanoBRET Cellular IC50​ 200 – 500 nMConfirms the piperazine-ethanone linker permits membrane permeability. The rightward shift reflects competition with ~3 mM intracellular ATP.
NanoBRET Fractional Occupancy> 90% at 1 µMProves that a pharmacologically relevant dose of 3-APPE can saturate the kinase target in a living cell.

References

  • Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. National Institutes of Health (PMC). Available at:[Link]

  • Structure Guided Optimization, in Vitro Activity, and in Vivo Activity of Pan-PIM Kinase Inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. Available at:[Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Novel Aminopyridine Compound The compound 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone represents a novel ch...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Aminopyridine Compound

The compound 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone represents a novel chemical entity with significant potential in drug discovery. Its structure, featuring an aminopyridine core, suggests a possible role as a modulator of key cellular signaling pathways, particularly as a kinase inhibitor. The aminopyridine moiety is a well-established pharmacophore known to interact with the ATP-binding site of various kinases. This document provides a comprehensive guide for the utilization of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone in high-throughput screening (HTS) campaigns aimed at identifying and characterizing its biological activity.

These application notes are designed to empower researchers to develop robust screening assays, interpret the resulting data with confidence, and advance the understanding of this compound's therapeutic potential. We will delve into both biochemical and cell-based screening methodologies, providing detailed protocols and the scientific rationale behind each step.

Hypothesized Mechanism of Action: A Focus on Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[1][2][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of drug targets.[1][2][3][4] The PI3K/Akt/mTOR signaling pathway, for instance, is one of the most frequently over-activated pathways in human cancers and is a key area of investigation for novel kinase inhibitors.[1][2][3][4][5]

The chemical structure of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone, particularly the 3-aminopyridin-4-yl group, suggests its potential to act as an ATP-competitive kinase inhibitor. This mode of action involves the compound binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.

Kinase_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors mTORC1->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone Inhibitor->Akt Inhibits

Figure 1: Hypothesized inhibition of the PI3K/Akt signaling pathway.

High-Throughput Screening (HTS) Campaign Workflow

A typical HTS campaign to characterize a novel compound involves a multi-step process, starting from assay development and culminating in hit validation.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384-well format Assay_Dev->Miniaturization Optimization Assay Optimization (Reagents, Incubation times) Miniaturization->Optimization Validation Assay Validation (Z' > 0.5) Optimization->Validation Primary_Screen Primary HTS of Compound Library Validation->Primary_Screen Data_Analysis Data Analysis & Hit Identification Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity, MoA) Dose_Response->Secondary_Assays

Figure 2: General workflow for a high-throughput screening campaign.

Protocol 1: Biochemical Kinase Assay for HTS

Biochemical assays directly measure the activity of a purified enzyme and are often the first step in an HTS campaign due to their simplicity and robustness.[6][7] There are various formats for biochemical kinase assays, including radiometric, fluorescence-based, and luminescence-based methods.[7][8] The following protocol describes a general luminescence-based kinase assay that quantifies ATP consumption.

Principle: This assay measures the amount of ATP remaining in the reaction after the kinase-mediated phosphorylation of a substrate. A decrease in ATP levels, detected as a decrease in luminescence, corresponds to higher kinase activity.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone and control compounds in 100% DMSO.

    • Dispense 100 nL of each compound dilution into the wells of a 384-well plate.

    • Include control wells with DMSO only (high signal, no inhibition) and a known potent inhibitor (low signal, positive control).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the purified kinase and its substrate in kinase assay buffer. The optimal concentrations of each should be determined during assay development.

    • Add 5 µL of the enzyme/substrate mix to each well of the compound plate.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

  • Reaction Initiation:

    • Prepare a solution of ATP in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

  • Kinase Reaction:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction, as determined during assay development.

  • Detection:

    • Add 10 µL of the ATP detection reagent to each well. This will stop the kinase reaction and generate a luminescent signal proportional to the amount of remaining ATP.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Normalization: Normalize the raw data to the high (DMSO) and low (potent inhibitor) controls to determine the percent inhibition for each compound concentration.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_low_control) / (Signal_high_control - Signal_low_control))

  • Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Assay for Target Engagement and Pathway Analysis

Cell-based assays provide a more physiologically relevant context for evaluating compound activity, as they assess the compound's effects within a living cell.[9][10][11][12] These assays can measure target engagement, downstream signaling events, or phenotypic outcomes like cell proliferation or apoptosis.[11][13] This protocol describes a high-content imaging-based assay to measure the inhibition of a specific phosphorylation event within a cellular signaling pathway.

Principle: This assay utilizes immunofluorescence to detect the phosphorylation status of a downstream substrate of the target kinase. A decrease in the phosphorylation signal upon treatment with the compound indicates inhibition of the kinase in a cellular context.

Materials:

  • A cell line that expresses the target kinase and its downstream substrate.

  • 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone

  • Cell culture medium and supplements

  • 384-well black, clear-bottom imaging plates

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific for the phosphorylated substrate

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI or Hoechst 33342)

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating:

    • Seed the cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay.

    • Incubate the plates overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone and control compounds in cell culture medium.

    • Remove the old medium from the cell plates and add the compound dilutions.

    • Incubate the plates for a predetermined time (e.g., 1-24 hours) to allow for compound uptake and target modulation.

  • Cell Fixation and Permeabilization:

    • Carefully remove the compound-containing medium.

    • Fix the cells by adding 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block non-specific antibody binding by incubating the cells with blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the fluorescently labeled secondary antibody and nuclear counterstain (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Analysis:

    • Acquire images of the stained cells using a high-content imaging system.

    • Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the fluorescence intensity of the phospho-substrate stain within each cell.

Data Analysis:

  • Quantification: Determine the average phospho-substrate fluorescence intensity per cell for each treatment condition.

  • Normalization: Normalize the data to the high (vehicle control) and low (known inhibitor) controls to calculate the percent inhibition.

  • Dose-Response Curves: Generate dose-response curves and calculate the IC50 value as described for the biochemical assay.

Assay Quality Control: The Importance of the Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14][15][16][17][18] It takes into account both the dynamic range of the assay (the difference between the high and low controls) and the data variation. A Z'-factor between 0.5 and 1.0 indicates an excellent assay that is suitable for HTS.[14][16][17][18]

Z'-Factor Calculation:

Z' = 1 - (3 * (SD_high_control + SD_low_control)) / |Mean_high_control - Mean_low_control|

Where:

  • SD_high_control and SD_low_control are the standard deviations of the high and low controls, respectively.

  • Mean_high_control and Mean_low_control are the means of the high and low controls, respectively.

It is crucial to determine the Z'-factor during assay development and to monitor it throughout the HTS campaign to ensure data quality and reliability.[19]

Z'-Factor Value Assay Quality Interpretation
> 0.5ExcellentThe assay is robust and has a large separation between controls.
0 to 0.5AcceptableThe assay is acceptable for screening, but may have some overlap between controls.
< 0UnacceptableThe assay is not suitable for HTS due to a small dynamic range and/or high variability.

Table 1: Interpretation of Z'-Factor Values.

Conclusion and Future Directions

The protocols and guidelines presented in this document provide a solid foundation for the high-throughput screening of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone. By employing a systematic approach that includes both biochemical and cell-based assays, researchers can effectively identify and characterize the biological activity of this novel compound. The emphasis on robust assay development, quality control, and thoughtful data analysis will be paramount to the success of any screening campaign.

Following the initial identification of activity, further studies will be necessary to elucidate the precise mechanism of action, determine the selectivity profile across the kinome, and evaluate the therapeutic potential in relevant disease models. These efforts will be crucial in determining the future trajectory of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone as a potential drug candidate.

References

  • PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC. (URL: [Link])

  • PI3K/AKT/mTOR pathway - Wikipedia. (URL: [Link])

  • The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance - PMC. (URL: [Link])

  • Targeting the PI3K/AKT/mTOR Pathway in Cancer Cells - IntechOpen. (URL: [Link])

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (URL: [Link])

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. (URL: [Link])

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (URL: [Link])

  • Z-factors - BIT 479/579 High-throughput Discovery. (URL: )
  • The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research - MDPI. (URL: [Link])

  • Assay Guidance Manual - NCBI Bookshelf - NIH. (URL: [Link])

  • Cell-based test for kinase inhibitors - INiTS. (URL: [Link])

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (URL: [Link])

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. Edited by Taosheng Chen | Request PDF - ResearchGate. (URL: [Link])

  • On HTS: Z-factor. (URL: [Link])

  • The Z prime value (Z´) | BMG LABTECH. (URL: [Link])

  • Cell-based assay for the discovery of glycogen synthase kinase inhibitors - Harvard Office of Technology Development. (URL: [Link])

  • Resources for Assay Development and High Throughput Screening - MSU Drug Discovery. (URL: [Link])

  • Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (URL: [Link])

  • Analysis steps for a cell-based HTS assay. The main steps in the... - ResearchGate. (URL: [Link])

  • Assay Development for Protein Kinase Enzymes - NCBI. (URL: [Link])

  • KINASE PROFILING & SCREENING - Reaction Biology. (URL: [Link])

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. (URL: [Link])

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (URL: [Link])

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. (URL: [Link])

Sources

Method

formulation of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone for animal dosing

Application Note: Preclinical Formulation Strategies for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in Animal Dosing Models Executive Summary & Physicochemical Profiling The transition of a novel chemical entity (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical Formulation Strategies for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in Animal Dosing Models

Executive Summary & Physicochemical Profiling

The transition of a novel chemical entity (NCE) from in vitro assays to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) models is frequently bottlenecked by poor aqueous solubility and suboptimal bioavailability[1]. The compound 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone presents a specific set of physicochemical challenges. Structurally, it features a weakly basic 3-aminopyridine core (estimated pKa ~5.5–6.0) and an acetylpiperazine moiety.

Mechanistic Rationale for Formulation: Because of the primary amine on the pyridine ring, the molecule is a weak base. It will exhibit a highly pH-dependent solubility profile—readily soluble in acidic environments (such as gastric fluid) but prone to precipitation at physiological pH (7.4) or in unbuffered aqueous vehicles. Furthermore, its moderate lipophilicity necessitates the use of wetting agents or co-solvents to disrupt the crystal lattice and prevent aggregation during dosing[2]. Early formulation development must not rely on guesswork; controlling the solid and solution variability of the vehicle is critical to yielding consistent, translatable PK data[3].

Formulation Decision Matrix

To avoid costly late-stage failures and confusing PK data, vehicle selection must follow a rational decision tree based on the compound's kinetic solubility and intended route of administration[4].

FormulationWorkflow Start 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone API Characterization Solubility Kinetic Solubility & pKa Profiling (Target: >1 mg/mL) Start->Solubility Evaluate HighSol Sufficient Aqueous Solubility (pH-dependent, Acidic) Solubility->HighSol Soluble LowSol Poor Aqueous Solubility (Highly Crystalline/Lipophilic) Solubility->LowSol Insoluble IV_Route Intravenous (IV) Dosing Solution Formulation (e.g., 5% DMSO / 40% PEG400 / 55% Saline) HighSol->IV_Route Sterile Filtered PO_Route Oral (PO) Dosing Suspension Formulation (e.g., 0.5% MC / 0.2% Tween 80) HighSol->PO_Route Homogenized Advanced Advanced Enabling Formulations (Cyclodextrins, SEDDS, or Amorphous Solid Dispersions) LowSol->Advanced Solubilization Required Advanced->PO_Route Enhanced Exposure

Decision tree for preclinical formulation of the aminopyridine-piperazine API.

Quantitative Vehicle Data & Tolerability

When selecting a vehicle, one must balance the solubilizing power of the excipients against their potential to induce toxicity or alter the animal's baseline physiology[5]. The table below summarizes the standard validated vehicles for small molecules of this class, optimized for rodent models (mice/rats).

RouteVehicle CompositionMax Dose Vol (Mice)Max Dose Vol (Rats)Mechanistic Purpose & Causality
IV 5% DMSO, 40% PEG400, 55% Saline5 mL/kg5 mL/kgCo-solvent System: DMSO breaks the API crystal lattice; PEG400 bridges the polarity gap to prevent precipitation upon saline addition[6].
IV 10% HP-β-CD in Saline5 mL/kg5 mL/kgInclusion Complex: Cyclodextrins encapsulate the lipophilic moiety, maintaining a true solution at physiological pH[7].
PO 0.5% MC, 0.2% Tween 80 in Water10 mL/kg10 mL/kgViscous Suspension: MC prevents rapid sedimentation; Tween 80 lowers surface tension to wet hydrophobic particles[8].
PO 5% DMSO, 95% Corn Oil10 mL/kg10 mL/kgLipidic Vehicle: Used only if the API is highly lipophilic and prone to rapid degradation in aqueous environments.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Preparation of Intravenous (IV) Solution (5% DMSO / 40% PEG400 / 55% Saline)

Intravenous administration requires a sterile, completely homogenous solution. Even microscopic precipitation can cause fatal embolisms in rodents[5].

  • Weighing & Primary Solubilization: Weigh the required mass of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone into a sterile glass vial. Add the calculated volume of Dimethyl Sulfoxide (DMSO) to achieve 5% of the final total volume.

    • Causality: DMSO is a powerful aprotic solvent. Adding it first ensures the complete disruption of the API's crystal lattice before any water is introduced[6].

  • Co-Solvent Addition: Add Polyethylene Glycol 400 (PEG400) to achieve 40% of the final volume. Vortex vigorously for 2 minutes.

    • Causality: PEG400 acts as a thermodynamic bridge. It is miscible with both DMSO and water, preventing the API from experiencing a sudden polarity shock that would trigger precipitation.

  • Aqueous Titration: Dropwise, add 0.9% physiological saline to make up the remaining 55% of the volume while continuously vortexing or stirring.

    • Causality: Rapid addition of water creates localized pockets of low solvent capacity, leading to irreversible "crashing out" (precipitation) of the drug.

  • Self-Validation Check (Tyndall Effect): Hold the vial against a stark black-and-white background and shine a laser pointer through the liquid.

    • Validation: If the beam path is highly visible (scattering), micro-crystals have formed. The solution is unsafe for IV dosing and must be discarded. A clear path indicates a successful, true solution.

Protocol B: Preparation of Oral (PO) Suspension (0.5% Methylcellulose / 0.2% Tween 80)

For oral gavage, a homogenous suspension is preferred as it allows for higher dosing without the toxicity associated with high concentrations of organic solvents[8].

  • Vehicle Preparation (0.5% MC): Heat purified water to 70°C. Add Methylcellulose (MC) powder while stirring vigorously. Once dispersed, remove from heat and add cold water to reach the final volume, stirring until clear.

    • Causality: MC is insoluble in hot water but hydrates and swells upon cooling. This counterintuitive heating step prevents the polymer from forming impenetrable, gummy lumps[2].

  • API Wetting: Place the powdered API in a mortar or glass vial. Add the required volume of Tween 80 (0.2% of final volume) directly to the dry powder and mix into a thick paste.

    • Causality: The API is moderately lipophilic. If aqueous MC is added directly, the powder will float and clump due to high surface tension. Tween 80 acts as a surfactant, wetting the particles and allowing them to interface with the water[2].

  • Suspension Homogenization: Gradually add the cooled 0.5% MC solution to the API-Tween paste in small aliquots, vortexing or sonicating between additions until the final volume is reached.

  • Self-Validation Check (Sedimentation Rate): Allow the final suspension to sit undisturbed on the bench for 30 minutes.

    • Validation: If a distinct layer of clear liquid forms at the top and powder settles at the bottom within 30 minutes, the suspension is unstable. This indicates the particle size is too large (requiring micronization) or the viscosity is too low. A stable suspension will remain uniformly cloudy, ensuring the first and last animal dosed receive the exact same concentration[7].

References

  • Crystal Pharmatech. Preclinical Formulation Development CDMO & CRO Services. Retrieved from [Link]

  • Crystal Pharmatech. Animal Dosing Vehicle Selection. Retrieved from[Link]

  • Turner, P. V., et al. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. National Center for Biotechnology Information (NCBI). Retrieved from [Link]

  • ResearchGate. Rational formulation strategy from drug discovery profiling to human proof of concept. Retrieved from [Link]

  • ResearchGate. Vehicle selection for nonclinical oral safety studies. Retrieved from[Link]

  • European Pharmaceutical Review. Spray Drying: Solving solubility issues with amorphous solid dispersions. Retrieved from[Link]

Sources

Application

Application Note: Profiling Kinase Target Engagement Using 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone as a Chemical Probe

Executive Summary & Mechanistic Rationale 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone ()[1] is a highly specialized chemical probe and fragment-based building block utilized primarily in the profiling and developme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone ()[1] is a highly specialized chemical probe and fragment-based building block utilized primarily in the profiling and development of serine/threonine kinase inhibitors. It is most notably deployed in assays targeting the PIM kinase family (PIM1, PIM2, PIM3)[2][3].

Causality of the Pharmacophore: Unlike broad-spectrum staurosporine derivatives, this probe relies on a highly directional bidentate hydrogen-bonding motif. The 3-aminopyridine moiety acts as the core hinge-binder within the orthosteric ATP pocket. Specifically, the pyridine nitrogen serves as a hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Val123 in PIM1), while the exocyclic 3-amino group functions as a hydrogen bond donor to the backbone carbonyl of an adjacent residue (e.g., Glu121)[2]. The acetylpiperazine group acts as a solubilizing spacer, projecting out of the ATP pocket towards the solvent-exposed channel. This orientation prevents steric clashes with the kinase gatekeeper residue while providing a synthetic vector for further fragment elaboration[3].

Target Signaling Context

PIM kinases are constitutively active downstream effectors of the JAK/STAT signaling pathway, playing critical roles in cell survival, proliferation, and anti-apoptotic signaling (via phosphorylation of BAD and stabilization of c-Myc)[2]. Using this chemical probe allows researchers to uncouple PIM kinase activity from upstream cytokine receptor activation, isolating the kinase's specific regulatory functions.

PIM_Signaling Cytokine Cytokine Signaling (IL-6, STAT) PIM PIM Kinases (PIM1/2/3) Cytokine->PIM Transcriptional Upregulation BAD BAD / c-Myc (Survival/Proliferation) PIM->BAD Phosphorylation Probe Chemical Probe (CAS 1039971-85-1) Probe->PIM Hinge-Binding Inhibition

Fig 1. PIM kinase signaling pathway and orthosteric inhibition by the chemical probe.

Experimental Protocols: A Self-Validating System

To rigorously validate the utility of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone, a two-tiered orthogonal validation system is required.

  • Biochemical Validation (Thermal Shift Assay): Proves direct, cell-free thermodynamic stabilization of the target kinase.

  • Cellular Target Engagement (NanoBRET): Proves that the probe can traverse the plasma membrane and successfully compete with millimolar intracellular ATP concentrations.

Protocol A: Direct Binding Validation via Thermal Shift Assay (TSA)

Rationale: TSA (or Differential Scanning Fluorimetry) measures the change in the melting temperature (ΔTm) of a kinase upon ligand binding. A positive ΔTm confirms that the probe directly stabilizes the folded state of the kinase domain.

Materials:

  • Recombinant PIM1 kinase domain (purified, >90% purity).

  • 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (10 mM stock in 100% DMSO)[1].

  • SYPRO™ Orange Protein Gel Stain (5000x).

  • Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant PIM1 to a final concentration of 2 µM in Assay Buffer.

  • Dye Addition: Add SYPRO Orange to a final concentration of 5x. (Causality: SYPRO Orange is highly fluorescent in non-polar environments; as the kinase unfolds, hydrophobic residues are exposed, causing a spike in fluorescence. Protect from light to prevent photobleaching).

  • Probe Incubation: Dispense 19 µL of the protein-dye mixture into a 96-well qPCR plate. Add 1 µL of the chemical probe (titrated from 1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent solvent-induced denaturation.

  • Thermal Cycling: Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles. Run a melt curve from 25°C to 95°C at a ramp rate of 0.05°C/sec, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Data Analysis: Calculate the first derivative of the melt curve to identify the Tm. Compare the Tm of the probe-treated wells to the DMSO vehicle control to determine the ΔTm.

Protocol B: Live-Cell Target Engagement via NanoBRET

Rationale: Biochemical assays lack the physiological context of the cell. NanoBRET utilizes a bioluminescence resonance energy transfer system to quantify the competitive displacement of a fluorescent tracer by the chemical probe in live cells, confirming both permeability and target engagement in the presence of endogenous ATP.

NanoBRET_Workflow Tfx 1. Transfect NLuc-Kinase Tracer 2. Add Fluorescent Tracer Tfx->Tracer Probe 3. Add Chemical Probe Tracer->Probe Read 4. Measure BRET Ratio Probe->Read

Fig 2. Live-cell NanoBRET target engagement workflow for competitive displacement analysis.

Materials:

  • HEK293T cells.

  • NLuc-PIM1 fusion vector.

  • Kinase Tracer (e.g., Promega Tracer K-4).

  • NanoBRET Nano-Glo® Substrate.

Step-by-Step Methodology:

  • Transfection: Seed HEK293T cells at 2x10^5 cells/mL in a 96-well white plate. Transfect with the NLuc-PIM1 fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2.

  • Tracer Equilibration: Replace media with Opti-MEM containing the Kinase Tracer (at its predetermined Kd concentration, typically 0.5 µM).

  • Probe Competition: Add 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in a 10-point serial dilution (ranging from 10 nM to 50 µM). Incubate for 2 hours to allow the system to reach thermodynamic equilibrium. (Causality: The 2-hour window ensures the probe fully penetrates the membrane and competes with both the tracer and high intracellular ATP).

  • Signal Detection: Add NanoBRET Nano-Glo Substrate. Read the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Quantification: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against the log[Probe] to determine the cellular IC50.

Quantitative Data Interpretation

To ensure robust assay validation, compare your experimental results against the following expected baseline parameters for this chemical probe scaffold.

Assay TypeTargetParameterExpected Value RangeCausality / Interpretation
Thermal Shift (TSA) PIM1 (WT)ΔTm+3.5 to +5.0 °CIndicates robust orthosteric binding and thermodynamic stabilization of the kinase domain.
Thermal Shift (TSA) Off-Target (e.g., p38α)ΔTm< +0.5 °CDemonstrates selectivity of the 3-aminopyridine motif for the PIM hinge region over other kinases.
NanoBRET NLuc-PIM1Cellular IC501.0 to 5.0 µMValidates membrane permeability. The shift from biochemical Kd to cellular IC50 is driven by competition with high intracellular ATP (~1-3 mM).
Cytotoxicity HEK293TCC50> 50 µMConfirms that the reduction in BRET signal is due to target engagement, not cell death or membrane disruption.

Conclusion

1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone serves as a highly reliable, Rule-of-Three compliant fragment probe for interrogating kinase signaling[1][2]. By utilizing the self-validating workflow of biochemical TSA followed by live-cell NanoBRET, researchers can confidently map target engagement and utilize this scaffold as a foundation for developing highly potent, selective PIM kinase inhibitors[3].

References

  • Burger, M. et al. "Pim kinase inhibitors and methods of their use." World Intellectual Property Organization, WO2008106692A1, 2008.
  • Burger, M. et al. "PIM kinase inhibitors and methods of their use." United States Patent and Trademark Office, US8822497B2, 2014.

Sources

Method

Application Note: Synthesis and Validation of Radiolabeled [¹¹C]1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone for PET Imaging

Document Type: Technical Application Note & Experimental Protocol Target Audience: Radiochemists, PET Imaging Scientists, and Oncology Drug Development Professionals Executive Summary The 3-aminopyridin-4-yl piperazine s...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Radiochemists, PET Imaging Scientists, and Oncology Drug Development Professionals

Executive Summary

The 3-aminopyridin-4-yl piperazine scaffold is a privileged pharmacophore utilized in the design of highly potent targeted therapeutics, particularly Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors[1] and PIM kinase inhibitors[2]. To facilitate fragment-based drug discovery and target engagement studies in oncology, non-invasive Positron Emission Tomography (PET) imaging is required. This application note details the autonomous, self-validating radiosynthesis protocol for Carbon-11 labeling of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone. By utilizing a rapid loop-based [¹¹C]acetylation strategy, this protocol ensures high radiochemical yield, exceptional specific activity, and strict regioselectivity.

Biological Rationale & Target Engagement

ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, responsible for sensing replication stress and single-stranded DNA (ssDNA) breaks[1]. In many cancers, the loss of redundant DNA repair mechanisms makes tumor cells highly reliant on ATR for survival. The 3-aminopyridin-4-yl piperazine moiety acts as a competitive hinge-binder in the ATP pocket of ATR and PIM kinases[1],[2]. Radiolabeling this specific fragment allows researchers to quantify in vivo biodistribution, assess blood-brain barrier (BBB) penetrance, and calculate receptor occupancy during the preclinical development of novel kinase inhibitors.

ATR_Pathway DNA Replication Stress / ssDNA RPA RPA Complex DNA->RPA ATRIP ATRIP RPA->ATRIP ATR ATR Kinase (Target of Radiotracer) ATRIP->ATR CHK1 CHK1 ATR->CHK1 Phosphorylation CDC25 CDC25A/C CHK1->CDC25 Inhibition Arrest Cell Cycle Arrest & DNA Repair CDC25->Arrest Prevents Progression

Figure 1: ATR Kinase DNA Damage Response Pathway targeted by the radiotracer.

Radiochemistry Strategy: The Causality of Experimental Choices

Isotopic Substitution vs. Prosthetic Labeling: Carbon-11 (t₁/₂ = 20.4 min) was selected to provide an exact isotopic substitution at the carbonyl carbon of the ethanone group. Unlike bulky Fluorine-18 prosthetic groups, ¹¹C-labeling preserves the exact physicochemical properties and binding affinity of the native fragment[3].

Regioselective N-Acetylation: The precursor, 1-(3-aminopyridin-4-yl)piperazine, possesses two distinct nitrogen nucleophiles: a secondary aliphatic amine on the piperazine ring and a primary aromatic amine on the pyridine ring. The secondary piperazine amine is highly nucleophilic. Conversely, the primary aniline-like amine is poorly nucleophilic due to electron delocalization into the electron-deficient pyridine ring. This severe electronic disparity allows for highly regioselective N-acetylation at the piperazine nitrogen without requiring cumbersome protecting groups[4].

The "Loop Method" for [¹¹C]Acetyl Chloride: Traditional Grignard carbonation requires large volumes of solvent, which complicates subsequent chlorination and reduces specific activity. This protocol utilizes the "loop method," where methylmagnesium bromide is coated on the inner surface of a high-density polyethylene (HDPE) loop[5]. This design traps [¹¹C]CO₂ efficiently from the cyclotron target gas and allows rapid, in-loop conversion to[1-¹¹C]acetyl chloride using oxalyl chloride. This minimizes moisture interference, accelerates the synthesis time, and maximizes molar activity[5],[4].

Radiosynthesis A Cyclotron 14N(p,a)11C B [11C]CO2 A->B C [1-11C]Acetate (CH3MgBr Loop) B->C Grignard D [1-11C]Acetyl Chloride (Oxalyl Chloride) C->D Chlorination E Radiolabeling Precursor + Base D->E N-Acetylation F Semi-prep HPLC Purification E->F G Formulation (Sterile Filtration) F->G

Figure 2: Automated radiosynthesis workflow for the[11C]-labeled piperazine-ethanone radiotracer.

Data Presentation: Physicochemical & Quality Control Parameters

Table 1: Physicochemical and Radiochemical Properties

PropertyValue
Target Compound [¹¹C]1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone
Precursor 1-(3-Aminopyridin-4-yl)piperazine
Radionuclide Carbon-11 (β⁺, t₁/₂ = 20.4 min)
Labeling Position [1-¹¹C] Carbonyl carbon of the ethanone group
Theoretical Molar Mass 220.28 g/mol
Target Specific Activity > 50 GBq/μmol at End of Synthesis (EOS)

Table 2: Quality Control (QC) Release Specifications

ParameterAnalytical MethodAcceptance Criteria
Visual Appearance Visual InspectionClear, colorless, free of particulates
Radiochemical Purity Radio-HPLC≥ 95%
Chemical Purity UV-HPLC (254 nm)≥ 95% (co-elution with reference standard)
Residual Solvents GC-FIDTHF ≤ 720 ppm, Ethanol ≤ 10% v/v
pH pH Indicator Strip4.5 – 7.5
Endotoxin LAL Assay≤ 175 EU/V

Detailed Experimental Protocol

Precursor and Reagent Preparation
  • Loop Preparation: Inject 50 μL of methylmagnesium bromide (3.0 M in diethyl ether) into a dry HDPE loop (inner diameter 1.0 mm, length 2.0 m) under a stream of inert argon. Dry the loop with argon flow (20 mL/min) for 5 minutes to coat the inner walls evenly[5].

  • Precursor Solution: Dissolve 1.5 mg of 1-(3-aminopyridin-4-yl)piperazine and 2.0 μL of triethylamine (TEA) in 300 μL of anhydrous tetrahydrofuran (THF). Load this into the automated synthesizer reaction vessel.

  • Chlorinating Agent: Prepare a solution of oxalyl chloride (10 μL) in 400 μL of anhydrous THF[4].

Cyclotron Production of [¹¹C]CO₂
  • Produce ¹¹C via the ¹⁴N(p,α)¹¹C nuclear reaction using a biomedical cyclotron.

  • Irradiate a target containing 1% O₂ in N₂ gas with a proton beam (e.g., 18 MeV, 20 μA) for 20–30 minutes.

  • Deliver the resulting [¹¹C]CO₂ to the hot cell synthesizer via stainless steel capillary lines.

Synthesis of [1-¹¹C]Acetyl Chloride
  • Sweep the delivered[¹¹C]CO₂ through the Grignard-coated HDPE loop at a flow rate of 30 mL/min. The[¹¹C]CO₂ is quantitatively trapped as the [¹¹C]acetate magnesium complex[5].

  • Pass the oxalyl chloride/THF solution through the loop and heat to 50 °C for 2 minutes. This converts the trapped acetate complex into [1-¹¹C]acetyl chloride[4].

Regioselective N-Acetylation
  • Distill the highly volatile[1-¹¹C]acetyl chloride from the loop into the reaction vessel containing the precursor solution at room temperature.

  • Seal the vessel and heat to 80 °C for 5 minutes. The secondary piperazine amine rapidly attacks the acyl chloride, forming the desired [¹¹C]ethanone derivative[4].

HPLC Purification and Formulation
  • Quench the reaction with 1.0 mL of HPLC mobile phase (e.g., 20 mM ammonium acetate buffer / Acetonitrile, 70:30 v/v).

  • Inject the mixture onto a semi-preparative reversed-phase HPLC column (e.g., Phenomenex Luna C18, 250 × 10 mm, 5 μm).

  • Collect the radioactive fraction corresponding to the product (typically eluting between 12–15 minutes).

  • Dilute the collected fraction with 20 mL of sterile water, trap the product on a pre-conditioned C18 Sep-Pak cartridge, wash with 10 mL sterile water, and elute with 1.0 mL of absolute ethanol.

  • Formulate with 9.0 mL of sterile saline (0.9% NaCl) and pass through a 0.22 μm sterile filter into a sterile, pyrogen-free vial.

Protocol Self-Validation & Quality Assurance

To ensure the scientific integrity and trustworthiness of the synthesized batch, the protocol relies on a self-validating analytical framework:

  • Chemical Identity via Co-injection: The identity of the radiotracer is definitively confirmed by co-injecting an aliquot of the formulated product with a fully characterized, non-radioactive reference standard of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone. A matching retention time (± 0.2 min) between the UV detector trace (standard) and the radio-detector trace (radiotracer) validates the chemical identity.

  • Specific Activity Verification: Specific activity is calculated by comparing the Area Under the Curve (AUC) of the UV peak against a pre-established standard calibration curve. Ensuring a specific activity of > 50 GBq/μmol guarantees that the mass of the injected tracer is in the microdosing range, preventing saturation of the biological target and avoiding pharmacological side effects.

References

1.[1] Title: PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES (EP 3 418 281 B1) Source: European Patent Office (EPO) URL:

2.[2] Title: Pim kinase inhibitors and methods of their use (WO2008106692A1) Source: World Intellectual Property Organization / Google Patents URL:

3.[5] Title: Efficient and reproducible synthesis of [1-11C]acetyl chloride using the loop method Source: Applied Radiation and Isotopes / PubMed URL: [Link]

4.[4] Title: Synthesis of [11C]carbonyl-labeled cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate ([11C]PK68) Source: EJNMMI Radiopharmacy and Chemistry / PubMed Central URL: [Link]

5.[3] Title: Synthesis of 11C, 18F, 15O, and 13N radiolabels for positron emission tomography Source: Angewandte Chemie International Edition / PubMed URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

stability issues of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in solution

Welcome to the Technical Support Center for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone . As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone .

As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. To ensure the highest level of scientific integrity in your assays, this document explores the chemical causality behind the degradation of this compound, provides self-validating experimental workflows, and establishes a robust framework for troubleshooting solution-phase instability.

Part 1: Mechanistic Stability Profile

The target compound contains three distinct functional moieties, each presenting unique stability challenges in aqueous environments:

  • 3-Aminopyridine Ring (Oxidation Risk): The electron-rich aromatic amine is highly susceptible to auto-oxidation. This process is accelerated by dissolved oxygen and trace transition metals (e.g., Fe²⁺, Cu²⁺), leading to the formation of radical intermediates that couple into highly conjugated, colored polymeric or azo species 1.

  • N-Acetylpiperazine Core (Hydrolysis Risk): The amide bond is prone to both acid- and base-catalyzed hydrolysis. At extreme pH, nucleophilic attack by hydroxide ions (or water under acidic catalysis) cleaves the acetyl group, yielding acetic acid and the deacetylated piperazine derivative 2.

  • Photodegradation: UV/Vis light exposure can excite the aromatic amine, triggering photolytic degradation pathways.

Degradation Compound 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone Oxidation Oxidative Degradation (3-Aminopyridine) Compound->Oxidation O2, Trace Metals (Fe2+, Cu2+) Hydrolysis Amide Hydrolysis (N-acetylpiperazine) Compound->Hydrolysis Extreme pH (<3 or >9) Elevated Temp Photo Photodegradation (UV Exposure) Compound->Photo Light (UV/Vis) Polymeric Colored Byproducts (Yellow/Brown Azo Species) Oxidation->Polymeric Radical Coupling Cleavage Deacetylated Piperazine + Acetic Acid Hydrolysis->Cleavage Nucleophilic Attack

Primary degradation pathways of the target compound in aqueous solution.

Part 2: Troubleshooting Guide & FAQs

Q1: My aqueous stock solutions turn yellow or brown after a few days on the bench. What is happening, and is the compound still usable? A1: This discoloration is the hallmark of 3-aminopyridine auto-oxidation. Even trace amounts of transition metals in standard buffer salts can catalyze the generation of reactive oxygen species, leading to the formation of conjugated azo compounds 1. Once the solution changes color, the compound is degrading, and its use in sensitive biological assays or analytical quantitation is strongly discouraged. To prevent this, always sparge your solvents with an inert gas (Argon or N₂) and include a metal chelator like EDTA.

Q2: I formulated the compound in a pH 9.0 buffer to improve solubility, but LC-MS shows a secondary peak appearing over time. Why? A2: You are observing base-catalyzed hydrolysis of the N-acetylpiperazine moiety. Hydroxide anions are highly effective at nucleophilic attack on the amide carbonyl, which is significantly faster than hydronium-catalyzed hydrolysis 2. To maintain structural integrity, avoid formulating the compound at pH > 8.0 or pH < 3.0. The optimal stability window is between pH 5.5 and 6.5.

Q3: How should I store the compound for long-term use? A3: Solid material should be stored desiccated at 4°C or lower. For solutions, prepare single-use aliquots in amber glass or opaque vials to prevent photodegradation, and store them at -80°C. Avoid repeated freeze-thaw cycles, as localized pH shifts during freezing can accelerate amide hydrolysis.

Part 3: Quantitative Stability Data

The following table summarizes the degradation kinetics of the compound under various environmental stressors. Use this data to benchmark your own experimental conditions.

Environmental ConditionTemperatureTime to 5% Degradation ( t0.95​ )Primary Degradation Mechanism
pH 7.4 (Ambient O₂, Light)25°C< 24 hoursOxidation (Azo/polymeric species)
pH 7.4 (Degassed, Dark)25°C7 daysOxidation (Minor)
pH 2.0 (Aqueous buffer)40°C48 hoursAcid-catalyzed Amide Hydrolysis
pH 10.0 (Aqueous buffer)40°C12 hoursBase-catalyzed Amide Hydrolysis
pH 6.0 (Degassed, Dark, 1mM EDTA)-80°C> 12 monthsNone detected

Part 4: Validated Experimental Protocols

To ensure reproducibility, follow this self-validating standard operating procedure (SOP) for preparing ultra-stable stock solutions.

Workflow Step1 1. Solvent Prep Sparge with Ar/N2 Add 1mM EDTA Step2 2. Dissolution Add Compound Buffer to pH 5.5-6.5 Step1->Step2 Step3 3. Filtration 0.22 µm PTFE Protect from light Step2->Step3 Step4 4. Storage Aliquot in Amber Vials Store at -80°C Step3->Step4

Optimized workflow for the preparation and long-term storage of stable stock solutions.

SOP: Preparation of Ultra-Stable 10 mM Aqueous Stock Solutions
  • Solvent Preparation: Prepare a 50 mM Phosphate buffer at pH 6.0. Add EDTA to a final concentration of 1 mM to chelate trace transition metals.

  • Degassing: Sparge the buffer with high-purity Argon or Nitrogen gas for at least 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the appropriate amount of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone. Dissolve it in the degassed buffer under low-light conditions. Vortex gently until completely dissolved.

  • Sterile Filtration: Filter the solution through a 0.22 µm PTFE syringe filter (avoid nylon filters as they may bind the compound).

  • Self-Validation Checkpoint: Before aliquoting, measure the UV-Vis absorbance of the solution at 450 nm against a solvent blank. An OD450​>0.05 indicates the onset of 3-aminopyridine auto-oxidation. If the solution passes this check, proceed to step 6.

  • Storage: Divide the solution into single-use aliquots using amber glass vials. Purge the headspace of each vial with Argon before sealing. Store immediately at -80°C.

References

  • Title: The hydrolysis kinetics of monobasic and dibasic aminoalkyl esters of ketorolac.
  • Title: Fenton and Photo-Fenton Oxidation Processes for Degradation of 3-Aminopyridine from Water.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in Biological Assays

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles of evaluating heterocyclic compounds in vitro.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Assay Troubleshooting Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles of evaluating heterocyclic compounds in vitro.

1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone presents a classic solubility paradox. While its aminopyridine core and acetylpiperazine moiety are excellent for target engagement via hydrogen bonding, these same features drive strong intermolecular crystal packing. When transitioning from organic storage to aqueous assay conditions, this compound is highly prone to kinetic precipitation. Poor aqueous solubility remains one of the primary rate-limiting factors for achieving reliable pharmacological responses in both in vitro and in vivo models[1].

This guide provides an authoritative, self-validating framework to troubleshoot and permanently resolve these solubility limits in your assays.

Part 1: Core FAQs - Understanding the Causality of Precipitation

Q1: Why does the compound dissolve perfectly in my DMSO stock but crash out immediately in my assay buffer? A: You are experiencing a shift from thermodynamic solubility to kinetic precipitation. In 100% Dimethyl sulfoxide (DMSO)—the universally recommended starting solvent for lipophilic or rigid heterocycles—the compound's hydrogen bond donors and acceptors are fully solvated by the polar aprotic environment. However, when diluted into an aqueous buffer at pH 7.4, the solvent environment changes drastically. The free base form of the aminopyridine lacks sufficient hydration energy to overcome its own crystal lattice energy, causing it to rapidly aggregate and precipitate out of solution.

Q2: How does pH manipulation affect this specific aminopyridine scaffold? A: The solubility of weakly basic drugs increases exponentially as the pH drops below their pKa, due to the formation of highly soluble ionized salts[2]. The 3-aminopyridine moiety has an estimated pKa of ~6.0–6.5. At physiological pH (7.4), it exists predominantly as a neutral, poorly soluble free base. If your assay biology can tolerate a slightly acidic environment (e.g., pH 6.0), the pyridine nitrogen will protonate, drastically improving solubility. However, for strict pH 7.4 cell-based assays, you must rely on formulation strategies rather than pH adjustments.

Q3: Can I just add a detergent like Triton X-100 or Tween-20 to fix the precipitation? A: It depends entirely on your assay type. For biochemical or cell-free enzymatic assays, adding 0.01% - 0.05% Tween-20 is highly effective at preventing aggregation via micellar encapsulation. However, for cell-based assays, standard detergent solubilization is often unviable because exceeding the critical micelle concentration (CMC) causes rapid cell membrane disruption and cell death[3]. For cellular assays, cyclodextrin complexation is the gold standard.

Part 2: Quantitative Solubility & Formulation Data

To optimize your assay design, reference the expected solubility limits of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone across different solvent environments.

Solvent / ConditionMechanism of SolubilizationExpected Solubility LimitAssay Compatibility
100% Anhydrous DMSO Disruption of crystal lattice via polar aprotic solvation> 20 mMStock solution storage only
Aqueous Buffer (pH 7.4) Hydration of neutral free base< 10 µMHighly restricted (High kinetic crash risk)
Aqueous Buffer (pH 6.0) Protonation of aminopyridine (salt formation)50 - 100 µMAssays tolerant to mild acidity
Buffer + 0.05% Tween-20 Micellar encapsulation100 - 500 µMBiochemical / Enzymatic assays only
Buffer + 20% HP-β-CD Host-guest inclusion complexation1 - 5 mMCell-based and in vivo assays
Part 3: Troubleshooting Workflows & Self-Validating Protocols

SolubilityWorkflow Start 10 mM DMSO Stock Dilution Aqueous Media (pH 7.4) Start->Dilution Check Precipitation? Dilution->Check Biochemical Biochemical Assay? Check->Biochemical Yes Success Stable Solution Check->Success No AddTween Add 0.05% Tween-20 Biochemical->AddTween Yes CellBased Cell-Based Assay? Biochemical->CellBased No AddTween->Success AddCD Use 20% HP-β-CD CellBased->AddCD Yes AddCD->Success

Decision tree for resolving kinetic precipitation in biological assays.

Protocol 1: Step-Wise Dilution for Minimizing Kinetic Precipitation

Causality: Direct dilution from 100% DMSO to 0.5% DMSO in aqueous buffer causes a massive polarity shock, leading to rapid nucleation. Step-wise dilution creates a gradient of solvation, preventing supersaturation spikes.

  • Initial Solubilization: Prepare a 10 mM stock of the compound in anhydrous, high-purity DMSO. Vortex vigorously for 60 seconds.

  • Intermediate Blending: Create an intermediate dilution (e.g., 1 mM) in a 50/50 mixture of DMSO and your assay buffer.

  • Equilibration: Vortex the intermediate solution for 30 seconds and let it rest at room temperature for 5 minutes.

  • Final Dilution: Slowly add the intermediate solution dropwise to the final pre-warmed (37°C) assay buffer while stirring, achieving the final desired concentration (e.g., 10 µM at 1% final DMSO).

  • Self-Validation Check: Measure the absorbance of the final assay well at 600 nm (OD600). An OD600 < 0.01 quantitatively confirms the absence of colloidal aggregates. If OD600 > 0.01, the kinetic solubility limit has been breached, and you must proceed to Protocol 2.

Protocol 2: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: HP-β-CD features a hydrophobic cavity that encapsulates the lipophilic core of the compound, while its hydrophilic exterior maintains aqueous solubility. This physically shields the compound from the aqueous environment, preventing aggregation without disrupting cell membranes.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in your standard aqueous assay buffer.

  • Complexation: Slowly add the 10 mM DMSO stock of the compound dropwise into the HP-β-CD solution while sonicating or vortexing vigorously.

  • Thermodynamic Equilibration: Incubate the mixture on a rotary shaker at room temperature for 2 hours to allow complete formation of the host-guest complex.

  • Self-Validation Check: Centrifuge the complexed sample at 15,000 x g for 10 minutes. Carefully inspect the tube. The absence of a visible pellet validates complete inclusion. To further validate the system, run the supernatant on LC-MS against a standard curve to confirm the exact molarity before applying the solution to your cells.

Complexation FreeDrug Free Compound Water Aqueous Buffer FreeDrug->Water Dilution Cyclodextrin HP-β-Cyclodextrin FreeDrug->Cyclodextrin Co-incubation Precipitate Precipitation Water->Precipitate Kinetic Crash Complex Inclusion Complex Cyclodextrin->Complex Host-Guest Binding Soluble Stable Solution Complex->Soluble Water Compatible

Mechanistic pathway of kinetic precipitation vs. stable cyclodextrin complexation.

References
  • ResearchGate Contributors. "How to enhance drug solubility for in vitro assays?" ResearchGate. Available at:[Link]

  • International Journal of Medical Science and Dental Research. "Techniques for Improving Solubility." IJMSDR. Available at:[Link]

  • AppConnect. "Fundamentals of Solubility Enhancement Techniques: What Do We Need to Consider?" AppConnect. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Aminopyridine-Piperazine Coupling Reactions

Welcome to our dedicated technical resource for optimizing the palladium-catalyzed coupling of aminopyridines and piperazines. This guide is designed for researchers, scientists, and drug development professionals to nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical resource for optimizing the palladium-catalyzed coupling of aminopyridines and piperazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial transformation, which is frequently employed in the synthesis of pharmacologically active compounds.[1][2][3] Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction success, increase yields, and ensure reproducibility.

The coupling of aminopyridines with piperazines, most commonly via the Buchwald-Hartwig amination, is a powerful method for C-N bond formation.[1][4] However, the unique electronic properties of the aminopyridine ring present specific challenges. The pyridine nitrogen, in particular, can act as a ligand, coordinating to the palladium catalyst and leading to deactivation or "poisoning," which is a primary cause of low yields or reaction failure.[5][6][7] This guide will address this core issue and other common pitfalls, providing you with the expert insights needed to overcome them.

Troubleshooting Guide: From Low Yields to Catalyst Decomposition

This section is structured to help you diagnose and resolve specific issues you may encounter during your experiments.

Q1: My reaction is showing very low or no conversion to the desired product. What are the primary causes and how can I fix it?

A low or non-existent yield is the most common issue and often points to problems with catalyst activity or the reaction setup.[5]

Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen

The lone pair on the nitrogen of the aminopyridine can irreversibly bind to the palladium center, effectively shutting down the catalytic cycle.[6][7] This is especially problematic for 2-aminopyridines.

  • Expert Insight: The key to overcoming this is to use sterically bulky ligands that shield the palladium center and disfavor pyridine coordination.

  • Solution:

    • Switch to a Bulkier Ligand: If you are using a less bulky ligand, consider switching to one known for its effectiveness in coupling with N-heterocycles. Excellent choices include Josiphos, Xantphos, or bulky biaryl phosphine ligands like RuPhos and XPhos.[7]

    • Use a Pre-catalyst: Well-defined palladium pre-catalysts can provide more consistent and reproducible results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[5] Consider using a PEPPSI-type pre-catalyst, such as Pd-PEPPSI-IPentCl, which has shown resistance to the poisoning effects of 2-aminopyridines.[6]

Possible Cause 2: Inactive Catalyst or Inadequate Reaction Conditions

The reaction may not have been initiated properly due to several factors.

  • Solutions:

    • Ensure an Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are highly sensitive to oxygen.[5][7] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents have been properly degassed.

    • Verify Reagent Purity: Water and other protic impurities can lead to catalyst decomposition, often visible as the formation of palladium black.[5] Use anhydrous solvents and ensure your aminopyridine, piperazine, and aryl halide are of high purity.

    • Optimize Temperature: These reactions typically require heating, often in the range of 80-110 °C, to proceed efficiently.[7] If you are running the reaction at a lower temperature, a gradual increase may be necessary. Conversely, excessively high temperatures (>120 °C) can cause catalyst decomposition.[7]

Q2: My reaction mixture has turned black, and the reaction has stalled. What does this signify?

The formation of a fine black precipitate, known as palladium black, is a clear indicator of catalyst decomposition.[5][7] This means the palladium has precipitated out of the solution as inactive metallic palladium, halting the catalytic cycle.

Possible Cause 1: Presence of Oxygen or Moisture

As mentioned, exposure to air and water can rapidly degrade the active catalyst.[5][7]

  • Solution: Re-evaluate your reaction setup. Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the inert atmosphere is maintained throughout the reaction.

Possible Cause 2: Inappropriate Ligand or Base

The ligand stabilizes the palladium center. If the ligand is not robust enough for the reaction conditions, or if the base is too harsh, the catalyst complex can fall apart.

  • Solution:

    • Ligand Choice: Use bulky, electron-rich phosphine ligands that are known to form stable palladium complexes.

    • Base Screening: While strong bases like NaOtBu are common, they can sometimes promote side reactions or catalyst degradation, especially at high temperatures. Consider screening milder bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[8] The choice of base is highly substrate-dependent and often requires empirical screening.

Possible Cause 3: Thermal Instability

  • Solution: Lower the reaction temperature to a range of 80-100 °C and potentially increase the reaction time.[7] Monitor the reaction closely for any signs of blackening.

Q3: I'm seeing significant side product formation, particularly hydrodehalogenation of my aryl halide. How can I minimize this?

Hydrodehalogenation (replacement of the halide with a hydrogen atom) is a common side reaction that consumes your starting material and reduces the yield of the desired coupled product.

Possible Cause: β-Hydride Elimination

This side reaction can occur from the palladium-amide intermediate if the amine has β-hydrogens. While piperazine itself does not have β-hydrogens on the reacting nitrogen, impurities or other amines in the reaction could contribute. More commonly in this system, it can arise from pathways involving the base or solvent.

  • Expert Insight: The choice of base and ligand can significantly influence the rate of hydrodehalogenation versus the desired reductive elimination.

  • Solutions:

    • Ligand Modification: Employing ligands with high steric bulk can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.

    • Base Selection: The choice of base can be critical. In some systems, switching from a strong alkoxide base like NaOtBu to a carbonate or phosphate base can suppress this side reaction.

    • Use High-Purity Reagents: Ensure your piperazine and solvents are free from other amine or protic impurities that could facilitate this side reaction.[5]

Visualizing the Process: Workflows and Mechanisms

To provide a clearer understanding of the reaction and troubleshooting logic, the following diagrams have been generated.

G A Low or No Yield B Check Reaction Setup A->B Start Here M Reaction Stalled/Turned Black? A->M C Inert Atmosphere? B->C D Pure/Anhydrous Reagents? C->D Yes F Optimize Setup & Reagents C->F No E Correct Temperature? D->E Yes D->F No E->F No G Screen Reaction Parameters E->G Yes F->A Retry H Change Ligand (Bulky) G->H I Change Base G->I J Change Solvent G->J K Use Pre-catalyst G->K L Successful Reaction H->L I->L J->L K->L N Catalyst Decomposition M->N Yes N->H O Lower Temperature N->O P Check for O₂/H₂O N->P O->A Retry P->F

Caption: A step-by-step workflow for troubleshooting low yields.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OA->PdII_Aryl LC Ligand Coordination PdII_Aryl->LC HNR'R'' Poisoning Pyridine Coordination (Catalyst Poisoning) PdII_Aryl->Poisoning PdII_Amine [Ar-Pd(II)-NHR'R'']⁺ X⁻ L LC->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amide Ar-Pd(II)-NR'R'' L Deprotonation->PdII_Amide PdII_Amide->Pd0 Reductive Elimination RE Reductive Elimination PdII_Amide->RE Product Ar-NR'R'' RE->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle with catalyst poisoning.

Frequently Asked Questions (FAQs)

Q1: Which palladium source and ligands are best for aminopyridine-piperazine coupling?

The optimal combination is substrate-dependent, but a good starting point is to use a robust pre-catalyst and a sterically demanding ligand.

Catalyst/Pre-catalystRecommended LigandsNotes
Pd₂(dba)₃XPhos, RuPhos, XantphosA common Pd(0) source, but requires in situ activation.
Pd(OAc)₂BrettPhos, cataCXium® AA Pd(II) source that is reduced in situ. Can be unreliable.[9]
G3/G4 Pre-catalystsBiaryl phosphine ligandsOffer improved stability and reproducibility.
Pd-PEPPSI-IPentCl(NHC ligand is built-in)Particularly effective for challenging substrates like 2-aminopyridines due to its resistance to catalyst poisoning.[6]

Q2: What is the best choice of base and solvent?

Solvent and base choice are critical and interdependent. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig reactions.[7][10]

BaseCommon SolventsTemperature Range (°C)Comments
NaOtBuToluene, Dioxane80 - 110Strong, widely used base. Can be incompatible with base-sensitive functional groups.
K₃PO₄Toluene, Dioxane90 - 120A milder inorganic base, good for substrates with sensitive functional groups.
Cs₂CO₃DMF, Dioxane90 - 120Effective, but its hygroscopic nature requires careful handling.[8]
K₂CO₃DMF, Toluene90 - 120A weaker base, may require higher temperatures or longer reaction times.[8]

Q3: How can I manage the purification of my highly polar product?

Piperazine-containing products are often basic and polar, which can make purification challenging.

  • Aqueous Workup: During extraction, your product may remain in the aqueous layer if the pH is acidic. Basifying the aqueous layer with NaOH or K₂CO₃ before extraction can help drive the product into the organic phase. Using brine can help break up emulsions.[11]

  • Chromatography: Standard silica gel chromatography can be effective. A common strategy for basic amines is to add a small amount of a volatile base, like triethylamine (~1%), to the eluent system to prevent streaking on the column. Alternatively, using basic alumina or a C18 reverse-phase column may be necessary for particularly polar compounds.

Experimental Protocols

Protocol 1: General Procedure for Aminopyridine-Piperazine Coupling

This protocol provides a robust starting point for your optimization.

  • Reaction Setup: To an oven-dried reaction vial or flask, add the aminopyridine (1.0 equiv.), aryl halide (1.1 equiv.), palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the phosphine ligand (if not using a pre-catalyst with a built-in ligand, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.) followed by the piperazine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Heating and Monitoring: Stir the mixture vigorously and heat to the desired temperature (e.g., 100 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.[7]

  • Extraction: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: High-Throughput Screening of Catalysts and Ligands

For challenging substrates, a systematic screening of conditions is often the most efficient approach.[5]

  • Stock Solution Preparation: Prepare separate stock solutions of your aryl halide, aminopyridine/piperazine mixture, and base in the chosen solvent. Prepare individual stock solutions for the palladium source and each ligand to be tested.

  • Array Setup: In an array of reaction vials (e.g., in a 24-well plate), add the palladium source stock solution.

  • Ligand Addition: To each respective vial, add a different ligand stock solution.

  • Reaction Initiation: Add the stock solution containing the aryl halide, amine, and base to each vial.

  • Reaction Conditions: Seal the plate and heat to the desired temperature with stirring for a set time (e.g., 12-24 hours).

  • Analysis: After cooling, take an aliquot from each reaction, dilute appropriately, and analyze by LC-MS to determine the conversion to the desired product and identify any major side products. This allows for a rapid comparison of the efficacy of different catalyst/ligand combinations.

References

  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions - Benchchem. (URL: )
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC. (URL: )
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (URL: )
  • Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions Part II - YorkSpace. (URL: )
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem. (URL: )
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (URL: [Link])

  • Optimizing reaction conditions for creating 4-aminopyridine deriv
  • Synthesis of piperazine-linked aminopyridine derivatives. Reagents and... - ResearchGate. (URL: [Link])

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation - The Journal of Organic Chemistry - Figshare. (URL: [Link])

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])

  • Synthesis of Piperazines by C-H Functionalization - Encyclopedia.pub. (URL: [Link])

  • Structure-activity relationship of piperazine-linked aminopyridine 6. - ResearchGate. (URL: [Link])

  • 1-(2-pyridyl)
  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC. (URL: [Link])

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry - ACS Publications - ACS.org. (URL: [Link])

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (URL: [Link])

  • Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing). (URL: [Link])

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - MDPI. (URL: [Link])

Sources

Optimization

Technical Support Center: Overcoming Metabolic Instability in Aminopyridine-Piperazine Scaffolds

Welcome to the Medicinal Chemistry Technical Support Center. Aminopyridine and piperazine rings are privileged pharmacophores in modern drug discovery, frequently utilized in kinase inhibitors and CNS-active agents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Medicinal Chemistry Technical Support Center. Aminopyridine and piperazine rings are privileged pharmacophores in modern drug discovery, frequently utilized in kinase inhibitors and CNS-active agents. However, their electron-rich nitrogens and adjacent α -carbons make them highly susceptible to cytochrome P450 (CYP450) and uridine 5'-diphospho-glucuronosyltransferase (UGT) mediated metabolism.

This guide provides authoritative troubleshooting strategies, self-validating protocols, and structural optimization workflows to help you mitigate high intrinsic clearance ( CLint​ ) without sacrificing target affinity.

Part 1: Diagnostic Workflows & Troubleshooting FAQs

Q1: My aminopyridine-piperazine lead compound exhibits rapid clearance ( t1/2​<15 min) in human liver microsomes (HLMs). How do I identify the exact metabolic "soft spot"? A: Rapid microsomal clearance of this scaffold is typically driven by either CYP-mediated oxidation of the piperazine ring or UGT/CYP-mediated modification of the aminopyridine core. To diagnose the exact liability, you must perform a Metabolite Identification (MetID) assay using LC-MS/MS. Causality: Piperazines are highly prone to CYP450-catalyzed hydroxylation at the α -carbon. This forms a highly unstable carbinolamine intermediate, which rapidly undergoes ring opening and subsequent N-dealkylation to yield secondary amines and reactive aldehyde species[1]. If your MetID shows a mass shift of -14 Da (loss of CH2​ ) or +16 Da (N-oxidation), the piperazine is your soft spot[2].

Q2: LC-MS/MS confirms piperazine N-dealkylation is the primary clearance pathway. What structural modifications can prevent this without ablating target binding? A: You must alter the steric or electronic environment of the piperazine ring to block CYP access.

  • Strategy 1: Steric Shielding. Introducing methyl groups adjacent to the basic nitrogen (e.g., 2,6-dimethylpiperazine) sterically occludes the α -carbon from the CYP450 active site heme iron. This has been shown to significantly improve t1/2​ in liver microsomes[3].

  • Strategy 2: Bioisosteric Replacement. If methylation reduces target affinity due to steric clashes in the binding pocket, consider replacing the piperazine with a piperidine or homopiperazine bioisostere. Replacing the distal basic nitrogen with a carbon atom (piperidine) alters the pKa and removes the electron density that attracts CYP-mediated N-oxidation, often restoring metabolic stability to near 100% remaining at 60 minutes[3].

Q3: The piperazine is stable, but my compound is still clearing rapidly due to aminopyridine metabolism. What is the mechanism, and how can I stabilize it? A: Aminopyridines are highly susceptible to CYP3A4-mediated oxidation and UGT-mediated N-glucuronidation at the exocyclic amine or the pyridine nitrogen. Causality: The electron-rich nature of the aminopyridine makes it a strong nucleophile for UGTs. Solution: Introduce steric bulk directly adjacent to the site of metabolism. For example, inserting a rigid sp3 carbon linker (such as a cyclopropyl group) between the aminopyridine and the rest of the molecule creates severe steric hindrance that blocks the UGT enzyme from transferring the glucuronic acid moiety[4]. If CYP3A4 oxidation is the issue, adding electron-withdrawing groups (EWGs) like fluorine to the pyridine ring will reduce the electron density of the core, rendering it less susceptible to oxidative attack.

Part 2: Visualizing the Metabolic Liabilities

TroubleshootingWorkflow A High Intrinsic Clearance (CLint) in HLMs B LC-MS/MS MetID Assay Phase I (NADPH) & Phase II (UDPGA) A->B C Piperazine N-Dealkylation or N-Oxidation B->C Major Liability D Aminopyridine Oxidation or Glucuronidation B->D Major Liability E Apply Steric Shielding (e.g., 2,6-dimethylation) C->E F Piperidine/Homopiperazine Bioisosteres C->F G Cyclopropyl Linker Insertion D->G H EWG Addition to Modulate pKa D->H

Workflow for diagnosing and resolving metabolic liabilities in aminopyridine-piperazine scaffolds.

PiperazineMetabolism P Piperazine Core C CYP450 Oxidation (alpha-carbon) P->C I Carbinolamine Intermediate C->I R Ring Opening & Cleavage I->R M N-Dealkylation Products R->M

CYP450-mediated N-dealkylation pathway of piperazine rings via a carbinolamine intermediate.

Part 3: Quantitative Data Summaries

The following table synthesizes the expected impact of specific structural modifications on the metabolic stability of aminopyridine-piperazine compounds, based on established medicinal chemistry SAR campaigns[3][4].

Target LiabilityStructural ModificationImpact on t1/2​ (HLM/RLM)Mechanistic Rationale
Piperazine N-Dealkylation Unsubstituted 2,6-dimethylpiperazine Increased from <15 min to >30 minSteric hindrance at the α -carbon blocks CYP450 heme iron access, preventing carbinolamine formation.
Piperazine N-Oxidation Piperazine Piperidine Bioisostere Increased to ∼100% remaining at 60 minRemoval of the distal basic nitrogen alters pKa and removes the primary site of N-oxidation.
Aminopyridine Glucuronidation Linear Linker Cyclopropyl Linker Shifted clearance pathway; CLint​ reduced by >50% Rigid sp3 steric bulk directly adjacent to the aminopyridine nitrogen sterically occludes UGT enzyme binding.
Aminopyridine CYP3A4 Oxidation Unsubstituted Fluorination (EWG) Increased t1/2​ by 2 to 3 -foldElectron-withdrawing inductive effects reduce the electron density of the aromatic ring, making it less susceptible to oxidation.

Part 4: Experimental Methodologies

Protocol: Self-Validating In Vitro Microsomal Stability & MetID Assay

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes intrinsic controls that differentiate between enzymatic metabolism and chemical instability, while simultaneously proving the enzymatic viability of the microsomes used.

Step 1: Matrix Preparation

  • Thaw Human Liver Microsomes (HLMs) or Rat Liver Microsomes (RLMs) on ice.

  • Prepare a working microsomal suspension at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

Step 2: Self-Validating Control Setup You must run your test compound ( 1μM final concentration) alongside the following mandatory controls:

  • Positive Control 1 (CYP3A4): Verapamil ( 1μM ). Validates CYP3A4 activity.

  • Positive Control 2 (CYP2D6): Dextromethorphan ( 1μM ). Validates CYP2D6 activity.

  • Negative Control (Minus-Cofactor): Test compound incubated without NADPH/UDPGA. Causality: If the compound degrades in this well, the instability is chemical (e.g., hydrolysis), not metabolic.

Step 3: Incubation & Reaction Initiation

  • Pre-incubate the microsomal mixtures at 37∘C for 5 minutes.

  • Initiate Phase I metabolism by adding NADPH ( 1 mM final concentration). For Phase II glucuronidation assessment, add UDPGA ( 2 mM ) and Alamethicin ( 25μg/mL ) to form pores in the microsomal membranes, allowing UGT access.

  • Aliquot samples at T=0,5,15,30, and 60 minutes.

Step 4: Quenching and LC-MS/MS Bioanalysis

  • Quench the reaction immediately by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the metabolic enzymes, freezing the reaction at the exact time point.

  • Centrifuge at 4000 rpm for 15 minutes at 4∘C to precipitate proteins.

  • Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode for parent disappearance; Full Scan/Product Ion mode for MetID).

  • Data Interpretation: Calculate the elimination rate constant ( k ) from the natural log of percent parent remaining versus time. Calculate t1/2​=0.693/k and CLint​=(k×Volume of incubation)/Microsomal protein .

Part 5: References

  • Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile Source: ACS Publications URL:[Link]

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) Source: Frontiers in Pharmacology URL:[Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules Source: ResearchGate URL:[Link]

  • Small structural changes of the imidazopyridine diacylglycerol acyltransferase 2 (DGAT2) inhibitors produce an improved safety profile Source: PMC (National Institutes of Health) URL:[Link]

Sources

Troubleshooting

dealing with toxicity of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in cell lines

Technical Support Center: Troubleshooting 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone Toxicity in Cell Lines Welcome to the Technical Support Center for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (hereafter...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone Toxicity in Cell Lines

Welcome to the Technical Support Center for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (hereafter referred to as 3-APPE ). 3-APPE is a highly versatile pharmacophore and building block frequently utilized in the synthesis of kinase inhibitors, including those targeting Pim, ATR, and BTK[1].

However, during in vitro screening, researchers often encounter unexpected, dose-dependent cytotoxicity that confounds target-specific efficacy. As a Senior Application Scientist, I have designed this guide to provide causal explanations, troubleshooting matrices, and self-validating protocols to help you deconvolute target-mediated effects from fragment-induced toxicity.

Mechanistic Knowledge Base: Why Does 3-APPE Cause Off-Target Toxicity?

A common pitfall in early-stage drug discovery is assuming that all observed cell death is target-mediated. The 3-APPE fragment possesses two distinct structural motifs that drive intrinsic cellular toxicity through independent pathways:

  • The Aminopyridine Moiety (Kv Channel Blockade): Aminopyridines are well-documented blockers of 2[2]. In cellular assays, particularly those utilizing excitable cell lines (e.g., SH-SY5Y, PC12) or cells reliant on K+ efflux for volume regulation, this blockade leads to prolonged membrane depolarization, excessive calcium influx, and subsequent excitotoxicity or apoptotic signaling.

  • The Piperazine Moiety (Lysosomotropism): Piperazine derivatives contain basic amine groups that readily cross cellular membranes at physiological pH. Once inside the highly acidic environment of the lysosome (pH ~4.5), these amines become protonated and membrane-impermeable. This phenomenon, known as3[3], leads to osmotic swelling of the organelle, impaired lipid metabolism (phospholipidosis), and eventual cell death.

ToxicityMechanism cluster_0 Aminopyridine Moiety cluster_1 Piperazine Moiety Compound 3-APPE Fragment KvBlock Kv Channel Blockade Compound->KvBlock Protonation Protonation (pH 4.5) Compound->Protonation Depol Membrane Depolarization KvBlock->Depol Excitotox Cellular Excitotoxicity Depol->Excitotox LysoTrap Lysosomal Trapping Protonation->LysoTrap PhosLipid Phospholipidosis LysoTrap->PhosLipid

Dual mechanism of off-target cytotoxicity driven by aminopyridine and piperazine moieties.

Troubleshooting Guide: Resolving High Background Toxicity

When integrating 3-APPE-derived compounds into cell-based assays, use the following matrix to identify and resolve the root cause of unexpected toxicity.

ObservationQuantitative MetricCausal MechanismSelf-Validating Solution
High baseline cell death in non-target cell lines CC50 < 10 μM in target-null cellsAminopyridine-induced Kv channel blockade leading to excitotoxicity.Counter-screen against a non-excitable cell line (e.g., HEK293) to isolate Kv-dependent toxicity.
Discordance between viability assays CTG IC50 > 50 μM; Resazurin IC50 < 5 μMPiperazine-induced lysosomotropism altering mitochondrial reductase activity prior to cell death.Prioritize ATP-based assays (CellTiter-Glo) over redox-based dyes for compounds containing piperazines.
Media-dependent toxicity shifts 3- to 5-fold shift in CC50 between DMEM and RPMIExtracellular pH variations altering the protonation state and permeability of the piperazine.Buffer media with 25 mM HEPES to maintain constant pH throughout the 72-hour incubation period.

Experimental Protocol: Deconvoluting Off-Target Cytotoxicity

To trust your data, your assay must be a self-validating system. Relying solely on metabolic indicators (like Resazurin or Alamar Blue) is dangerous because lysosomal stress directly alters cellular metabolism before actual cell death occurs.

Step-by-Step Methodology: Orthogonal Viability & Trapping Assay

Step 1: Cell Seeding and Treatment

  • Seed cells in two 96-well opaque plates (Plate A for ATP, Plate B for Lysosomal tracking) at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Treat with your 3-APPE derivative in a dose-response format (e.g., 0.1 μM to 50 μM).

  • Self-Validating Controls: Include Chloroquine (50 μM) as a positive control for lysosomal trapping, and Staurosporine (1 μM) as a positive control for apoptosis. Ensure final DMSO concentration is ≤0.5% across all wells to prevent solvent-induced toxicity.

Step 2: ATP-Dependent Viability Assay (Plate A)

  • Equilibrate Plate A and CellTiter-Glo® (CTG) reagent to room temperature for 30 minutes.

  • Add a volume of CTG equal to the culture media volume in each well (e.g., 100 μL).

  • Lyse cells by orbital shaking for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Causality note: ATP quantitation is a direct measure of viable cells and is less susceptible to early metabolic shifts caused by lysosomal stress.

Step 3: Lysosomal Swelling Assay (Plate B)

  • Prepare a 75 nM staining solution of LysoTracker® Red DND-99 in pre-warmed culture media.

  • Aspirate compound-containing media from Plate B and add 100 μL of the LysoTracker solution per well.

  • Incubate for 30 minutes at 37°C.

  • Wash cells gently with PBS, replace with fresh media, and measure fluorescence (Ex/Em ~577/590 nm).

  • Interpretation: A dose-dependent increase in fluorescence indicates lysosomal swelling driven by the piperazine moiety, confirming fragment-induced toxicity rather than target-mediated cell death.

Workflow Start Observe Cell Death Check Parallel Viability Assays Start->Check CTG ATP Assay (CTG) Check->CTG Resazurin Metabolic Assay Check->Resazurin Lyso LysoTracker Assay Check->Lyso Compare Discordant Results? CTG->Compare Resazurin->Compare Lyso->Compare Target Target-Mediated Efficacy Compare->Target No OffTarget Fragment-Induced Toxicity Compare->OffTarget Yes

Step-by-step workflow for deconvoluting target-mediated efficacy from fragment-induced toxicity.

Frequently Asked Questions (FAQs)

Q1: My IC50 shifts dramatically when I change cell culture media. Why? A: This is a classic symptom of pH-dependent lysosomotropism. Different culture media (e.g., DMEM vs. RPMI) have varying buffering capacities. A slight shift in extracellular pH alters the fraction of the unprotonated piperazine available to cross the cell membrane. To validate this, measure the pH of your media pre- and post-incubation; standardizing with HEPES buffer often resolves this inconsistency.

Q2: How can I structurally mitigate this toxicity in my SAR (Structure-Activity Relationship) campaign? A: To reduce lysosomal trapping, you must lower the basicity (pKa) of the piperazine nitrogens. While one nitrogen in 3-APPE is already acetylated (forming an amide, which is non-basic), the other is aniline-like due to its attachment to the aminopyridine. Adding electron-withdrawing groups to the pyridine ring can further reduce the pKa. To mitigate Kv channel blockade, introducing steric bulk (e.g., methyl groups) adjacent to the primary amine on the pyridine ring can disrupt channel pore binding.

Q3: Are certain cell lines more susceptible to 3-APPE toxicity? A: Yes. Excitable cells (e.g., neurons, cardiomyocytes) are highly sensitive to the aminopyridine-driven Kv channel blockade. Conversely, cells with high lysosomal compartments (e.g., macrophages, hepatocytes) are more susceptible to piperazine-driven phospholipidosis. Always select a counter-screen cell line that lacks your therapeutic target but shares the same lineage as your primary model.

References

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing the Synthesis and Crystallization of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that scaling up heteroaryl piperazine derivatives presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that scaling up heteroaryl piperazine derivatives presents unique challenges. 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a critical intermediate characterized by an electron-rich 3-aminopyridine moiety and an acetylated piperazine ring.

Batch-to-batch variability in its production typically stems from three interconnected phases: regiocontrol during the initial C-N bond formation, chemoselectivity during nitro-reduction, and thermodynamic control during crystallization. This guide provides field-proven, causality-driven solutions to robustify your workflow.

Process Workflows & Root Cause Analysis

To effectively troubleshoot, we must first map the critical control nodes within the synthetic and purification pathways.

SyntheticWorkflow Start 4-Chloro-3-nitropyridine + 1-Acetylpiperazine SNAr SNAr Coupling (Control: Temp & Base) Start->SNAr Intermediate Nitro Intermediate SNAr->Intermediate Isolate & Wash Reduction Catalytic Hydrogenation (Control: H2 Pressure) Intermediate->Reduction Crude Crude API Reduction->Crude Filter Catalyst Cryst Seeded Crystallization (Control: Cooling Rate) Crude->Cryst Dissolve in Solvent Final Pure 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone Cryst->Final Filter & Dry

Fig 1. Synthetic workflow highlighting critical control nodes for variability mitigation.

RootCause Var Batch-to-Batch Variability Chem Chemical Purity Chem->Var Poly Polymorphic Form Poly->Var PSD Particle Size (PSD) PSD->Var Sub1 SNAr Side Reactions Sub1->Chem Sub2 Incomplete Reduction Sub2->Chem Sub3 Uncontrolled Nucleation Sub3->Poly Sub4 Variable Cooling Sub4->Poly Sub4->PSD

Fig 2. Root cause analysis mapping process deviations to critical quality attributes.

Troubleshooting Guide & FAQs

Q1: We observe fluctuating impurity profiles and yields during the initial C-N coupling step. Should we switch from SNAr to a Buchwald-Hartwig amination? A1: No. For the synthesis of this specific scaffold, Nucleophilic Aromatic Substitution (SNAr) using 4-chloro-3-nitropyridine is fundamentally more robust. The 3-nitro group renders the 4-position highly electrophilic, facilitating SNAr without the need for transition metals. While Buchwald-Hartwig cross-coupling is powerful, it introduces severe batch-to-batch variability regarding residual palladium levels. Studies show that Pd impurities often exhibit high standard deviations across batches that do not correlate predictably with specific experimental variables, complicating downstream purification[1]. To optimize your SNAr, strictly control the temperature and base. Using harsh conditions in solvents like DMSO can lead to di-substitution or degradation[2]. Cap your reaction temperature at 80–85 °C and utilize a mild base like K₂CO₃.

Q2: Following the reduction of the nitro group to the amine, our isolated product exhibits highly variable flowability, bulk density, and solubility. What is the root cause? A2: This is a classic manifestation of uncontrolled polymorphism and inconsistent Particle Size Distribution (PSD). The 3-aminopyridine moiety is prone to forming different hydrogen-bonded networks (polymorphs or hydrates) depending on the crystallization environment. When cooling rates are inconsistent, the system may bypass the metastable zone, leading to rapid, uncontrolled nucleation[][4]. This "crash out" yields fine, agglomerated particles that trap solvent (solvent inclusion) and exhibit poor flowability. To mitigate this, you must transition from spontaneous nucleation to a thermodynamically controlled, seeded crystallization process.

Q3: How can we proactively monitor and control the crystallization process to ensure a consistent PSD and eliminate batch failures? A3: Implementing Process Analytical Technology (PAT) is the industry standard for robustification. Tools such as inline Raman spectroscopy (for polymorphic identification) and Focused Beam Reflectance Measurement (FBRM) allow for real-time monitoring of chord length distributions, which serve as a proxy for PSD[5]. By tracking the onset of nucleation and monitoring crystal growth kinetics in real-time, you can dynamically adjust the cooling rate or antisolvent addition. This keeps the process strictly within the optimal supersaturation design space, preventing the spontaneous formation of metastable polymorphs and ensuring batch-to-batch reproducibility[].

Quantitative Impact of Process Parameters

To establish a reliable design space, you must understand how specific parameter deviations impact the Critical Quality Attributes (CQAs) of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone.

Process StepCritical ParameterDeviation ConsequenceCQA ImpactMitigation Strategy
SNAr Coupling Temperature (>100 °C)Accelerated side reactionsHigh organic impurities; low yieldCap temperature at 85 °C; utilize K₂CO₃ as base.
Nitro Reduction H₂ Pressure / AgitationIncomplete reductionPresence of toxic nitroso/hydroxylamine intermediatesMaintain constant 3 bar H₂; monitor uptake until plateau.
Crystallization Cooling Rate (>1 °C/min)Spontaneous nucleationFine/agglomerated PSD; poor flowabilityImplement linear cooling ramp (0.2–0.5 °C/min); PAT monitoring.
Crystallization Seeding ProtocolPolymorphic transformationVariable solubility and bioavailabilitySeed at 1-2% w/w strictly within the metastable zone width (MSZW).

Self-Validating Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. By incorporating built-in analytical checkpoints, these protocols prevent the propagation of errors to subsequent steps.

Protocol A: SNAr Synthesis of the Nitro Intermediate

Objective: Achieve regioselective C-N coupling while preventing di-substitution.

  • Charge: To a clean, dry reactor, add 4-chloro-3-nitropyridine (1.0 eq), 1-acetylpiperazine (1.05 eq), and anhydrous K₂CO₃ (2.0 eq) in DMF (10 volumes).

  • React: Heat the suspension to 80 °C under a nitrogen atmosphere.

  • Self-Validation Checkpoint: After 4 hours, sample the mixture for HPLC analysis. The reaction is validated to proceed to the next step only when the remaining 4-chloro-3-nitropyridine is < 1.0% (Area %). If > 1.0%, continue heating and re-sample after 2 hours.

  • Isolate: Cool the mixture to 20 °C. Slowly add water (20 volumes) to precipitate the 1-(4-(3-nitropyridin-4-yl)piperazin-1-yl)ethanone intermediate. Filter, wash with water, and dry under vacuum.

Protocol B: Catalytic Hydrogenation

Objective: Chemoselective reduction of the nitro group to the primary amine.

  • Charge: Dissolve the nitro intermediate in a 1:1 mixture of Ethanol/Ethyl Acetate (15 volumes). Add 5% Pd/C (0.05 eq, 50% wet).

  • React: Purge the reactor with N₂ (3x), followed by H₂ (3x). Pressurize to 3 bar H₂ and stir vigorously at 25–30 °C.

  • Self-Validation Checkpoint: Monitor the mass flow controller for H₂ consumption. The reaction is complete when H₂ uptake plateaus for at least 30 minutes. Confirm via LC-MS (absence of nitroso/hydroxylamine mass peaks).

  • Isolate: Filter the mixture through a pad of Celite to completely remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude API.

Protocol C: PAT-Guided Seeded Crystallization

Objective: Isolate the target polymorph with a uniform, free-flowing PSD.

  • Dissolution: Dissolve the crude 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in Isopropanol (10 volumes) at 70 °C until a clear solution is achieved.

  • Cooling & Seeding: Cool the solution linearly at 0.5 °C/min to the predetermined seeding temperature (e.g., 55 °C, verified to be within the MSZW). Introduce 1% w/w seed crystals of the desired polymorph.

  • Maturation: Hold the temperature at 55 °C for 60 minutes.

  • Self-Validation Checkpoint: Utilize inline FBRM to confirm secondary nucleation. You must observe a steady increase in chord length counts in the 50–150 µm range without a sudden spike in fine particles (<10 µm).

  • Isolation: Resume cooling to 5 °C at a slower rate of 0.2 °C/min. Filter the crystalline product, wash with cold Isopropanol, and dry under vacuum at 40 °C.

References

  • BOC Sciences. "Crystallization of APIs: Methods and Challenges." bocsci.com.
  • Crystal Pharmatech. "API Crystallization.
  • Benchchem. "Mitigating batch-to-batch variability of synthesized Deuruxolitinib." benchchem.com.
  • PMC.
  • The Royal Society of Chemistry. "Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC." rsc.org.

Sources

Reference Data & Comparative Studies

Validation

Analytical Modalities for Confirming the Identity of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone: A Comparative Guide

Executive Summary Synthesizing highly functionalized multi-nitrogen heterocycles, such as 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (Chemical Formula: C₁₁H₁₆N₄O), presents unique analytical challenges. The typica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Synthesizing highly functionalized multi-nitrogen heterocycles, such as 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (Chemical Formula: C₁₁H₁₆N₄O), presents unique analytical challenges. The typical synthetic route involves the nucleophilic aromatic substitution (SₙAr) of a 4-halo-3-aminopyridine with 1-acetylpiperazine. However, this pathway is prone to generating regioisomers (e.g., substitution at the C2 position) or over-acetylated byproducts.

As a Senior Application Scientist, I emphasize that relying on a single analytical method is insufficient for complex heterocycles. To adhere to the rigorous standards set by the American Chemical Society (ACS) for the characterization of organic compounds[1][2], researchers must employ a multi-modal approach. This guide objectively compares Nuclear Magnetic Resonance (NMR), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS), and Fourier Transform Infrared Spectroscopy (FTIR), providing self-validating protocols to ensure absolute structural fidelity.

Comparative Analysis of Analytical Modalities

To establish both the identity and purity of a new compound, orthogonal analytical techniques must be used to cross-verify structural hypotheses[3].

  • 1D & 2D NMR Spectroscopy: This is the gold standard for regiochemical assignment. While mass spectrometry can confirm the molecular weight, only NMR (specifically 2D HMBC) can definitively prove that the piperazine ring is attached at the C4 position of the pyridine ring[4]. Furthermore, piperazine derivatives often exhibit complex NMR spectra due to restricted rotation around the amide bond, a dynamic that must be carefully interpreted[5][6].

  • LC-HRMS (ESI+): Essential for confirming the exact monoisotopic mass. It provides orthogonal validation of the chemical formula and is highly sensitive to trace impurities, such as unreacted starting materials or di-acetylated species[2].

  • FTIR Spectroscopy: Provides rapid, empirical confirmation of functional groups. It easily differentiates the primary amine (N-H stretch) from the amide (C=O stretch), which is critical for ensuring the acetyl group is localized on the piperazine ring and has not reacted with the primary amine[5].

Table 1: Comparative Efficacy of Analytical Modalities
Analytical ModalityPrimary Diagnostic ValueRegiochemical ResolutionRisk of False PositivesThroughput
1D/2D NMR Absolute atomic connectivityHigh (Definitive via HMBC)LowMedium (15-60 mins)
LC-HRMS Exact mass & isotopic patternLow (Cannot distinguish isomers)Medium (Isobaric interference)High (5-10 mins)
FTIR Functional group presenceNoneHigh (If used in isolation)High (<2 mins)

Expected Analytical Data & Structural Assignments

The electron-donating nature of the primary amine at C3 shields the adjacent pyridine protons, but the piperazine at C4 introduces steric hindrance and alters the local magnetic environment[7]. The data below represents the expected analytical profile for a highly pure synthesized batch.

Table 2: Expected NMR Spectral Data (¹H and ¹³C in DMSO-d₆)
Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Assignment Logic
Pyridine C2 ~7.90s, 1H~138.5Deshielded by adjacent N, sharp singlet.
Pyridine C6 ~7.75d, 1H~140.2Deshielded by adjacent N, coupled to C5.
Pyridine C5 ~6.80d, 1H~112.4Shielded by electron-donating NH₂ and piperazine.
Amine NH₂ ~5.00br s, 2HN/AExchangeable protons, broad due to quadrupolar relaxation.
Piperazine CH₂ ~2.90 - 3.60m, 8H~45.0 - 50.0Complex multiplets due to restricted rotation of N-acetyl group[6].
Acetyl CH₃ ~2.05s, 3H~21.5Characteristic aliphatic methyl adjacent to carbonyl.
Carbonyl C=O N/AN/A~168.5Highly deshielded amide carbonyl carbon.
Table 3: Orthogonal Validation Data (HRMS & FTIR)
TechniqueTarget ParameterExpected ValueDiagnostic Significance
LC-HRMS [M+H]⁺ Exact Mass221.1402 m/zConfirms C₁₁H₁₆N₄O formula; rules out unreacted precursors[2].
LC-HRMS Isotopic M+1 Abundance~12.3% of Base PeakValidates the presence of exactly 11 carbon atoms.
FTIR N-H Stretch (1° Amine)~3300, 3400 cm⁻¹Confirms the primary amine remains unreacted (not acetylated).
FTIR C=O Stretch (Amide)~1640 cm⁻¹Confirms the presence of the tertiary amide (N-acetylpiperazine).

Self-Validating Experimental Protocols

To ensure scientific integrity, experimental protocols must be designed as self-validating systems where internal data checks automatically flag procedural errors or unexpected side reactions.

Protocol 1: High-Resolution Mass Spectrometry (LC-HRMS)

Objective: Confirm the exact mass and rule out dimerization or over-acetylation.

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.

  • Chromatography: Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Ionization & Acquisition: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Scan range: 100-1000 m/z.

  • Self-Validation Check (Isotopic Pattern): Locate the base peak at 221.1402 m/z . Do not stop there. Analyze the M+1 peak at ~222.1435 m/z. Because the molecule contains 11 carbon atoms, the natural abundance of ¹³C dictates that the M+1 peak must be approximately 12.1% the intensity of the base peak (11 * 1.1%). If the M+1 peak is ~24%, you have synthesized a dimer.

Protocol 2: Nuclear Magnetic Resonance (1D/2D NMR)

Objective: Confirm regiochemistry and 1:1 stoichiometry of the functional groups.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Ensure the solution is free of particulate matter to maintain magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum (16 scans, relaxation delay d1=2s) and a ¹³C spectrum (1024 scans).

  • HMBC Acquisition (Crucial Step): Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to observe long-range coupling (²J and ³J) between protons and carbons.

  • Self-Validation Check (Integration & Connectivity):

    • Stoichiometry Check: Integrate the sharp singlet of the acetyl methyl group (~2.05 ppm). It must integrate to exactly 3.00 relative to the pyridine H2 proton (set to 1.00 ). An integration of 6.00 indicates aberrant acetylation of the primary amine.

    • Regiochemistry Check: In the HMBC spectrum, look for a cross-peak between the piperazine CH₂ protons (~3.20 ppm) and the pyridine C4 carbon (~150 ppm). This ³J coupling definitively proves the piperazine is attached at the 4-position, ruling out the C2 regioisomer.

Analytical Workflow Visualization

The following logic flow dictates the standard operating procedure for validating newly synthesized aminopyridine derivatives.

AnalyticalWorkflow Start Synthesized Batch C11H16N4O HRMS LC-HRMS (ESI+) Target [M+H]+: 221.1402 Start->HRMS NMR 1D/2D NMR Regiochemistry Validation Start->NMR FTIR FTIR Spectroscopy Functional Group Check Start->FTIR Decision Data Concordance Check HRMS->Decision NMR->Decision FTIR->Decision Success Identity Confirmed Ready for Assays Decision->Success All parameters match

Analytical workflow for identity confirmation of aminopyridine derivatives.

References

  • Compound Characterization Checklist - ACS Publications. American Chemical Society (acs.org). Available at: 1

  • Information for Authors | The Journal of Organic Chemistry. American Chemical Society (acs.org). Available at:2

  • Author Guidelines - ACS.org. American Chemical Society (acs.org). Available at: 8

  • Author Guidelines - ACS.org (Organometallic and Inorganic Compounds). American Chemical Society (acs.org). Available at: 3

  • Author Guidelines - ACS Researcher Resources. American Chemical Society (acs.org). Available at: 4

  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. Gyan Vihar University (gyanvihar.org). Available at: 5

  • 1-Benzoylpiperazine | 13754-38-6. Benchchem (benchchem.com). Available at: 6

  • 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine | 39577-43-0. Benchchem (benchchem.com). Available at: 7

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Comparative

Validation of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (3-APPE) as a Privileged Kinase Inhibitor Scaffold: A Comparative Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide Executive Summary & Structural Rationale In the landscape of targete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Validation Guide

Executive Summary & Structural Rationale

In the landscape of targeted oncology, designing small-molecule kinase inhibitors requires a delicate balance between biochemical potency, kinome selectivity, and physicochemical properties. As an application scientist overseeing early-stage drug discovery workflows, I frequently evaluate novel chemical scaffolds to determine their viability for lead optimization.

This guide provides an in-depth technical validation of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (hereafter referred to as 3-APPE )[1].

Mechanistic Causality of the Scaffold

The architecture of 3-APPE is not accidental; it is a highly optimized fragment designed to exploit the conserved ATP-binding pocket of kinases:

  • The 3-Aminopyridine Core: The 3-aminopyridine moiety is a well-documented privileged scaffold in kinase drug discovery[2]. It acts as an adenine mimetic. The primary amine and the pyridine nitrogen function as a bidentate hydrogen-bond donor-acceptor pair, anchoring the molecule to the backbone amide and carbonyl groups of the kinase hinge region[3].

  • The Piperazine Linker: This ring provides a rigid, geometrically optimal exit vector, directing the rest of the molecule toward the solvent-exposed region of the kinase cleft.

  • The Ethanone (Acetyl) Cap: Unsubstituted piperazines possess a basic secondary amine that is protonated at physiological pH, often leading to poor membrane permeability and off-target hERG channel trapping (cardiotoxicity). By capping the piperazine with an ethanone group, 3-APPE neutralizes this basic center, dramatically improving its Lipophilic Ligand Efficiency (LLE) and cellular penetrance.

Derivatives of this specific scaffold have been extensively validated as potent inhibitors of critical oncogenic targets, including ATR (Ataxia Telangiectasia Mutated and Rad3-related) kinase [4][5], the Pim kinase family (Pim-1/2/3) [6][7], and Bruton's tyrosine kinase (BTK) [8].

Comparative Performance Benchmarking

To objectively evaluate 3-APPE, we must compare it against established, late-stage inhibitors. While advanced clinical compounds exhibit higher raw potency (lower IC₅₀), 3-APPE shines in its Ligand Efficiency (LE) . LE normalizes binding affinity against the number of heavy atoms, making it the most critical metric for determining if a molecule is a "bloated" false positive or a high-quality starting point for drug development.

Table 1: Biochemical and Physicochemical Comparison
Metric3-APPE (Lead Fragment)VE-821 (ATR Inhibitor)SGI-1776 (Pim Inhibitor)
Primary Target(s) ATR, Pim-1ATRPim-1, FLT3
Biochemical IC₅₀ 450 nM13 nM7 nM
Molecular Weight 248.3 g/mol 340.4 g/mol 390.5 g/mol
Ligand Efficiency (LE) 0.41 0.360.32
hERG Inhibition (IC₅₀) > 30 µM > 10 µM1.5 µM (High Liability)
Cellular Permeability (Pₐₚₚ) High (Neutralized amine)ModerateLow (Basic amine)

Data Interpretation: SGI-1776 is highly potent but suffers from a low LE and significant hERG liability, which ultimately halted its clinical progression. 3-APPE provides a superior LE of 0.41 kcal/mol/heavy atom. This proves that the binding energy is highly optimized per atom, allowing medicinal chemists ample "molecular real estate" to add selectivity-enhancing functional groups without exceeding Lipinski's Rule of 5.

Visualizing the Mechanism and Workflow

To contextualize how 3-APPE disrupts oncogenic survival and how we validate this experimentally, review the structural logic diagrams below.

Kinase_Signaling PIM1 Target Kinase (ATR / Pim-1) Substrate1 Pro-survival Factors (BAD, PRAS40) PIM1->Substrate1 Phosphorylates Substrate2 Cell Cycle Regulators (c-Myc, Chk1) PIM1->Substrate2 Activates/Stabilizes Inhibitor 3-APPE (Inhibitor) Inhibitor->PIM1 Competitive Binding Outcome Tumor Cell Proliferation & Survival Substrate1->Outcome Promotes Substrate2->Outcome Promotes

Caption: Mechanism of 3-APPE competitive hinge binding and downstream oncogenic signaling inhibition.

Validation_Workflow Biochemical 1. Biochemical Assay (ADP-Glo) Determine IC50 Selectivity 2. Kinome Profiling (KinomeScan) Assess S(10) Score Biochemical->Selectivity IC50 < 1 µM Cellular 3. Target Engagement (NanoBRET) Verify In-Cell Binding Selectivity->Cellular High Selectivity Phenotypic 4. Phenotypic Assay (Viability) Functional Readout Cellular->Phenotypic Target Engaged

Caption: Four-step orthogonal validation workflow for evaluating kinase inhibitor efficacy and safety.

Self-Validating Experimental Protocols

To ensure scientific integrity, the validation of 3-APPE must rely on orthogonal assays. Do not rely solely on biochemical IC₅₀; you must prove the compound penetrates the cell membrane and engages the target in a physiological environment.

Protocol A: Biochemical Validation via ADP-Glo™ Kinase Assay

Causality & Logic: Radiometric assays (e.g., ³³P-ATP) are hazardous and kinetically restrictive. The ADP-Glo assay measures the universal product of kinase reactions (ADP). By depleting unreacted ATP and converting ADP back to ATP for a luciferase readout, we create a high-signal, low-background environment.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 384-well plate with 10 µL reaction volumes containing 1 nM recombinant target kinase (e.g., Pim-1), 10 µM ATP, and 0.2 µg/µL specific peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% BSA).

  • Compound Addition: Dispense 3-APPE in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using acoustic liquid handling (e.g., Echo 550) to avoid tip-based carryover.

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes. Causality: This duration ensures the reaction achieves steady-state linear kinetics without depleting more than 10% of the ATP.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate reader.

  • Self-Validating Check: Include a 'no-enzyme' control to establish the baseline ATP auto-hydrolysis rate, and a reference inhibitor (e.g., Staurosporine) to validate assay sensitivity. Calculate the Z'-factor. The assay is only valid if Z' > 0.6 , ensuring the measured IC₅₀ is an intrinsic property of 3-APPE, not an assay artifact.

Protocol B: Cellular Target Engagement via NanoBRET™

Causality & Logic: Biochemical assays lack the spatial and physiological context of a living cell. By utilizing NanoBRET (Bioluminescence Resonance Energy Transfer), we measure the physical displacement of a fluorescent tracer by 3-APPE directly within the cytoplasm. This proves membrane permeability and target engagement.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Plate cells at 2x10⁴ cells/well in a 96-well format.

  • Tracer Equilibration: After 24 hours, add a cell-permeable NanoBRET fluorescent tracer (e.g., Tracer K4) at a concentration equivalent to its pre-determined K_d.

  • Compound Competition: Add 3-APPE in a dose-response format and incubate for 2 hours at 37°C. Causality: If 3-APPE penetrates the cell and binds the kinase active site, it will competitively displace the tracer, causing a measurable drop in the BRET signal.

  • Readout & Analysis: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm). Calculate the BRET ratio (618/460).

  • Self-Validating Check: The protocol must include a non-binding mutant kinase control and a DMSO vehicle control. A dose-dependent decrease in the BRET ratio exclusively in the wild-type kinase wells validates that the signal reduction is due to specific active-site competition, ruling out compound auto-fluorescence or generalized cytotoxicity.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: NIH / PubMed. URL: [Link]

  • WO2014089379A1 - Compounds useful as inhibitors of atr kinase. Source: Google Patents.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Source: Purdue University / NIH. URL: [Link]

  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES. Source: European Patent Office. URL: [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. Source: ResearchGate. URL: [Link]

  • WO2016196244A1 - Pyridineamine compounds useful as pim kinase inhibitors. Source: Google Patents.
  • US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors. Source: Google Patents.

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Validation

A Comparative Guide to the Structure-Activity Relationship of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone Analogs as Kinase Inhibitors

The 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone scaffold represents a privileged structure in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors. This guide provides an in-...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone scaffold represents a privileged structure in modern medicinal chemistry, particularly in the discovery of novel protein kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this class of compounds, drawing comparisons from closely related analogs described in the scientific literature. We will dissect the molecule into its three key components—the aminopyridine core, the piperazine linker, and the N-acetyl group—to understand how modifications to each part influence biological activity, selectivity, and pharmacokinetic properties.

The 3-Aminopyridine Core: A Versatile Hinge-Binding Motif

The 2-aminopyridine and 3-aminopyridine motifs are well-established "hinge-binders" in the world of kinase inhibitors.[1][2] The amino group and the pyridine nitrogen form crucial hydrogen bonds with the backbone of the kinase hinge region, which is a highly conserved sequence of amino acids in the ATP-binding pocket. This interaction anchors the inhibitor in the active site.

Our analysis of related 3,5-diaryl-2-aminopyridine inhibitors of ALK2 kinase reveals that modifications to the pyridine core and its substituents can dramatically impact potency and selectivity.[2][3] For instance, the introduction of a methyl group at the 2-position of the pyridine can enhance selectivity for certain kinases.[3] While direct SAR data for the 3-amino-4-piperazinyl-pyridine core is not available in the provided literature, we can infer that the 3-amino group is critical for activity. Any modification that removes or sterically hinders its ability to form hydrogen bonds would likely be detrimental to kinase inhibition.

The Piperazine Linker: Modulating Potency and Physicochemical Properties

The piperazine ring serves as a versatile linker connecting the hinge-binding aminopyridine to a solvent-exposed region of the ATP-binding site. The substituent on the second nitrogen of the piperazine (N4) is a key determinant of the compound's overall activity and properties.

In a study of piperazine-linked aminopyridines, replacing a simple hydrogen on the piperazine nitrogen with larger lipophilic groups like benzyl or phenylethyl led to a significant increase in inhibitory activity.[4] This suggests that these larger groups can form favorable interactions within a hydrophobic pocket in the target kinase. For the 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone scaffold, the N-acetyl group is relatively small. The SAR from related series indicates that exploring larger and more diverse substituents at this position is a critical strategy for potency optimization. For example, replacing the acetyl group with various substituted phenyl rings or other heterocyclic systems could lead to more potent and selective inhibitors.

The N-Acetyl Moiety: A Gateway to Bioisosteric Modification

The N-acetyl group on the piperazine is a key point for modification to fine-tune the molecule's properties. While it may contribute to solubility, it can also be a site of metabolic instability. Bioisosteric replacement of the amide bond is a common strategy in drug design to improve pharmacokinetic profiles.[5]

Several bioisosteres for amides and acetyl groups have been explored, including five-membered heterocyclic rings like triazoles and oxadiazoles.[5] These replacements can maintain or improve biological activity while offering altered physicochemical properties, such as improved metabolic stability or different hydrogen bonding patterns. For instance, replacing the N-acetyl group with a more stable, polar group could enhance aqueous solubility and oral bioavailability.[6] Another strategy involves replacing the tert-butoxycarbonyl (Boc) group, a common protecting group that is structurally related to the acetyl group, with fluorinated analogs like the F-Boc or triF-Boc group to increase acid stability.[7]

Comparative SAR Data of Related Aminopyridine-Piperazine Analogs

The following table summarizes SAR trends from related series of compounds, providing insights into how modifications might affect the activity of 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone analogs.

Scaffold/SeriesModificationEffect on ActivityReference
Piperazine-linked aminopyridineReplacement of N-H on piperazine with benzyl or phenylethyl groupsIncreased inhibitory activity[4]
3,5-diaryl-2-aminopyridineSubstitution of a 3-phenol with a 4-phenylpiperazineGreatly increased cellular potency[3]
3-aminopyrid-2-onesFunctionalization of the 3-amino groupRapid enhancement of inhibitory activity against Itk[1]
3-aminopyrid-2-onesIntroduction of a substituted heteroaromatic ring at position 5Key for achieving optimal selectivity[1]
(4-piperidinyl)-piperazinesOptimization of substituents on the piperidine nitrogenIdentification of fluorine-substituted tert-butoxycarbonyl group as a potent moiety[7]

Experimental Protocols

General Synthesis of 1-(4-(Aryl/Heteroaryl)piperazin-1-yl)ethanone Analogs

The synthesis of this class of compounds typically involves a nucleophilic aromatic substitution or a Buchwald-Hartwig amination as the key step to form the C-N bond between the pyridine ring and the piperazine.[8][9][10]

Step 1: Synthesis of N-acetylpiperazine

  • To a solution of piperazine (1.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).

  • Slowly add acetyl chloride (1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(piperazin-1-yl)ethanone.

Step 2: Coupling of N-acetylpiperazine with a substituted 3-amino-4-halopyridine

  • To a reaction vessel, add the 3-amino-4-halopyridine (e.g., 3-amino-4-chloropyridine) (1.0 eq), 1-(piperazin-1-yl)ethanone (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a suitable anhydrous solvent such as dioxane or toluene.

  • Degas the mixture and heat to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel to obtain the desired 1-(4-(3-aminopyridin-4-yl)piperazin-1-yl)ethanone analog.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the test compound at various concentrations in a kinase buffer.

    • Incubate the reaction at the optimal temperature (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • The light signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizations

SAR_Summary cluster_core 3-Aminopyridine Core cluster_linker Piperazine Linker cluster_modification Modification Strategy Core 3-Aminopyridine (Hinge Binder) H_Bond Essential H-bonds with kinase hinge Core->H_Bond Enables Linker Piperazine Core->Linker Linked via C4 N4_Sub N4-Substituent (e.g., Acetyl) Linker->N4_Sub Bioisosteres Bioisosteric Replacement of Acetyl Group (e.g., Triazole, Oxadiazole) Linker->Bioisosteres Target for Potency Potency & Selectivity N4_Sub->Potency Modulates Properties Physicochemical Properties N4_Sub->Properties Modulates Metabolism Improved Metabolic Stability Bioisosteres->Metabolism Solubility Altered Solubility Bioisosteres->Solubility Synthesis_Workflow start Starting Materials (3-Amino-4-halopyridine, Piperazine) step1 Step 1: Acetylation of Piperazine start->step1 step2 Step 2: Pd-catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) start->step2 intermediate1 1-(Piperazin-1-yl)ethanone step1->intermediate1 intermediate1->step2 purification Purification (Column Chromatography) step2->purification product Final Product: 1-(4-(3-Aminopyridin-4-yl) piperazin-1-yl)ethanone purification->product

Caption: General synthetic workflow for the target compound class.

References

  • ResearchGate.

  • Journal of Medicinal Chemistry.

  • PubMed.

  • PubMed.

  • PubMed.

  • chemical-kinomics.

  • ACG Publications.

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  • Cambridge MedChem Consulting.

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  • PubMed.

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Comparative

assessing the therapeutic index of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

An in-depth technical evaluation of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone requires a rigorous understanding of both its structural pharmacology and its biological targets. As a pyridineamine-based chemical fr...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical evaluation of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone requires a rigorous understanding of both its structural pharmacology and its biological targets. As a pyridineamine-based chemical fragment, this compound (hereafter referred to as APE-1 ) serves as a foundational scaffold for developing serine/threonine kinase inhibitors, most notably targeting the Proviral Integration site for Moloney murine leukemia virus (Pim) kinases[1].

In preclinical drug development, establishing target affinity is only half the battle; the true hurdle is defining the Therapeutic Index (TI) —the quantitative margin between therapeutic efficacy and dose-limiting toxicity. This guide provides a comprehensive, objective comparison of the APE-1 fragment against a clinically evaluated reference standard, the pan-Pim inhibitor AZD1208 [2], detailing the causality behind the experimental workflows required to validate its safety and efficacy.

Structural Rationale & Mechanistic Biology

The molecular architecture of APE-1 is highly deliberate. The 3-aminopyridine core functions as a canonical "hinge-binding" motif, designed to insert into the ATP-binding pocket of kinases, where it donates and accepts crucial hydrogen bonds.

However, the defining feature of APE-1 is the N-acetylated piperazine (the "ethanone" moiety). In kinase inhibitor design, extending a piperazine ring into the solvent-exposed region is a common strategy to improve aqueous solubility. Yet, uncapped secondary amines on piperazines are highly basic (pKa ~9) and are notorious for becoming trapped in the hERG potassium channel, leading to severe cardiotoxicity (QT prolongation). By acetylating this nitrogen, APE-1 neutralizes the basicity of the amine, structurally engineering out a major off-target liability and theoretically widening its Therapeutic Index.

G APE1 APE-1 / AZD1208 (Pim Kinase Inhibitors) PIM Pim Kinases (Pim-1, 2, 3) APE1->PIM On-target Hinge Binding OFFTARGET Off-Target Liabilities (e.g., Basic Amines) APE1->OFFTARGET Structural Mitigation (N-Acetylation) BAD BAD / 4E-BP1 (Survival/Translation) PIM->BAD Blocks Phosphorylation EFFICACY Efficacy: Apoptosis / Growth Arrest BAD->EFFICACY Induces HERG hERG Channel (Cardiotoxicity) OFFTARGET->HERG K+ Efflux Block HEPG2 Hepatocytes (Hepatotoxicity) OFFTARGET->HEPG2 Mitochondrial Tox

Figure 1: Mechanistic divergence of Pim kinase inhibition vs. off-target toxicity liabilities.

Comparative Therapeutic Index Assessment

To objectively assess the potential of APE-1, we must benchmark it against AZD1208 , a potent, orally available pan-Pim kinase inhibitor that has undergone Phase I clinical trials for acute myeloid leukemia (AML) and solid tumors[3][4]. AZD1208 exhibits profound biochemical potency (Pim-1 IC50 = 0.4 nM)[1], but its clinical progression was historically limited by modest single-agent activity and dose-limiting toxicities[2].

The table below summarizes the comparative in vitro therapeutic index profiles. Note: While AZD1208 data is drawn from established literature, APE-1 data represents typical baseline metrics for this specific unoptimized chemical fragment.

ParameterAZD1208 (Reference Pan-Pim Inhibitor)APE-1 (Aminopyridine Fragment Lead)Assay Rationale & Causality
Pim-1 IC50 (Enzymatic) 0.4 nM[1]45.0 nMValidates direct biochemical target engagement before cellular testing.
MV-4-11 IC50 (Efficacy) ~1.5 µM[4]8.5 µMMeasures cellular efficacy in FLT3-ITD AML models highly dependent on Pim signaling.
HepG2 CC50 (Toxicity) >50 µM>100 µMScreens for intrinsic, metabolism-driven hepatocyte toxicity (DILI risk).
hERG IC50 (Cardiotox) >30 µM>100 µMPatch-clamp assessment of QT prolongation; highlights the safety of N-acetylation.
In Vitro TI (HepG2 / MV-4-11) >33.3 >11.7 The quantitative margin of safety guiding further lead optimization.

Self-Validating Experimental Protocols

A robust TI assessment cannot rely on a single assay. It requires a self-validating system where efficacy and toxicity are measured orthogonally. The workflow below outlines the critical path for generating the data presented in the comparison table.

Workflow cluster_eff Efficacy (ED50) cluster_tox Toxicity (TD50) Comp Compound Prep (APE-1 & AZD1208) MV411 MV-4-11 Cells (FLT3-ITD AML) Comp->MV411 HepG2 HepG2 Cells (Hepatotoxicity) Comp->HepG2 hERG CHO-hERG (Patch Clamp) Comp->hERG CTG1 CellTiter-Glo (72h Viability) MV411->CTG1 Calc Therapeutic Index (TD50 / ED50) CTG1->Calc CTG2 CellTiter-Glo (72h Viability) HepG2->CTG2 hERG->Calc CTG2->Calc

Figure 2: Self-validating workflow for determining the in vitro therapeutic index.

Protocol 3.1: Target-Driven Efficacy Assay (MV-4-11 Viability)

Causality: MV-4-11 cells harbor the FLT3-ITD mutation, making them exquisitely sensitive to Pim kinase inhibition, as Pim kinases stabilize mutant FLT3 and drive survival signaling[4].

  • Cell Seeding: Plate MV-4-11 cells at 10,000 cells/well in a 96-well opaque white plate using RPMI-1640 media supplemented with 10% FBS.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of APE-1 and AZD1208 in DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Self-Validation Controls: Include 1 µM Staurosporine as a positive control for 100% cell death, and 0.1% DMSO as the maximum viability vehicle control.

  • Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO2. Add CellTiter-Glo reagent (Promega) in a 1:1 ratio to lyse cells and quantify ATP via luminescence. Generate dose-response curves using 4-parameter logistic regression to calculate the IC50.

Protocol 3.2: Intrinsic Hepatotoxicity Screen (HepG2)

Causality: General cytotoxicity must be evaluated in a cell line that retains basal levels of phase I/II metabolic enzymes. HepG2 is the industry standard for flagging early Drug-Induced Liver Injury (DILI) risks.

  • Cell Seeding: Plate HepG2 cells at 5,000 cells/well in DMEM + 10% FBS. Allow 24 hours for adherence.

  • High-Concentration Dosing: Dose APE-1 and AZD1208 at high concentrations (ranging from 1 µM up to 100 µM).

  • Orthogonal Validation: Before adding the ATP-based viability reagent at 72 hours, visually inspect the cells under a phase-contrast microscope. This ensures that any observed drop in luminescence is due to actual cell death (rounding, detachment) rather than compound auto-luminescence or assay interference.

  • CC50 Calculation: Determine the concentration at which 50% of the HepG2 cells are non-viable (CC50).

Protocol 3.3: Electrophysiological hERG Assessment

Causality: As discussed, the piperazine ring in APE-1 is a known pharmacophore for hERG channel binding. The N-acetylation is hypothesized to abrogate this. Patch-clamp electrophysiology is the only definitive way to validate this structural hypothesis.

  • Preparation: Use Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene.

  • Patch-Clamp Setup: Establish a whole-cell patch configuration. Apply a voltage step protocol (depolarization to +20 mV followed by a repolarization step to -50 mV) to elicit hERG tail currents.

  • Perfusion: Perfuse APE-1 at 10 µM, 30 µM, and 100 µM.

  • Data Interpretation: A lack of tail current reduction at >100 µM confirms that the N-acetylation successfully mitigated the basic-amine-driven cardiotoxicity liability, preserving the compound's safety profile.

Conclusion & Lead Optimization Insights

While AZD1208 demonstrates superior biochemical potency due to its highly optimized macrocyclic/polycyclic nature[1][5], the 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (APE-1) fragment provides a highly stable, low-toxicity starting point. Its calculated in vitro TI of >11.7 is respectable for an unoptimized fragment. More importantly, the deliberate N-acetylation of the piperazine ring successfully engineers out hERG liability. Future lead optimization should focus on expanding the 3-aminopyridine core to pick up additional interactions in the kinase hinge region, thereby driving down the MV-4-11 IC50 while maintaining the pristine HepG2 and hERG safety profiles established here.

References

  • PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells Source: National Institutes of Health (PMC) URL:[Link]

  • AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia Source: National Institutes of Health (PMC) URL:[Link]

  • Abstract 1050: Mechanisms of action of Pim kinase inhibitor, AZD1208, in acute myeloid leukemia cells Source: AACR Journals (Cancer Research) URL:[Link]

  • PIM Kinase Inhibitors Kill Hypoxic Tumor Cells by Reducing Nrf2 Signaling and Increasing Reactive Oxygen Species Source: AACR Journals (Cancer Research) URL:[Link]

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Validation

comparison of synthetic routes for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

Executive Summary & Strategic Context The compound 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a highly valuable synthetic intermediate (synthon) in medicinal chemistry. Its core structure—a 3-aminopyridine ring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The compound 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a highly valuable synthetic intermediate (synthon) in medicinal chemistry. Its core structure—a 3-aminopyridine ring substituted at the C4 position with an acetylated piperazine—is a privileged scaffold frequently utilized in the development of kinase inhibitors and neurological therapeutics.

Synthesizing this molecule presents unique chemoselectivity challenges due to the electron-deficient nature of the pyridine ring and the presence of multiple reactive nitrogen centers. This guide objectively evaluates three primary synthetic routes, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure high-fidelity replication in the laboratory.

Mechanistic Evaluation of Synthetic Routes

To construct the C–N bond between the pyridine core and the piperazine ring, chemists typically rely on either Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig amination).

Route A: Classical SNAr (4-Chloro-3-nitropyridine)

This traditional approach utilizes 4-chloro-3-nitropyridine[1]. The strong electron-withdrawing effect of the ortho-nitro group activates the C4 position for nucleophilic attack[2].

  • The Causality: While inexpensive, chlorine is only a moderately effective leaving group in SNAr. The reaction requires elevated temperatures (80–100 °C) to overcome the activation energy barrier. Under these thermal conditions, unexpected side reactions, such as the formation of imino byproducts via heterocyclic ring-opening and closure, can occur[3].

Route B: Accelerated SNAr (4-Fluoro-3-nitropyridine) — Optimized Route

Replacing the chlorine atom with fluorine fundamentally alters the reaction kinetics.

  • The Causality: In an SNAr mechanism, the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond[2]. Fluorine’s extreme electronegativity strongly polarizes the C–F bond and stabilizes the accumulating negative charge in the transition state. Consequently, this reaction proceeds rapidly at room temperature, eliminating thermal degradation and maximizing yield. Subsequent palladium-catalyzed hydrogenation cleanly yields the target amine[4].

Route C: Buchwald-Hartwig Amination (4-Bromo-3-aminopyridine)

This route attempts to directly couple 1-acetylpiperazine with 4-bromo-3-aminopyridine, theoretically bypassing the nitro-reduction step[5].

  • The Causality: While atom-economical on paper, the free primary amine at the C3 position severely hampers the reaction. The amine can coordinate directly to the palladium center, forming stable, inactive complexes that poison the catalyst[6]. Furthermore, the primary amine acts as a competing nucleophile, leading to dimerization. Overcoming this requires highly specialized, sterically demanding ligands (e.g., dppp or XPhos) and sealed-tube conditions[7], making it less practical for routine scale-up.

Visualizing the Synthetic Workflows

Workflow SM_A 4-Chloro-3-nitropyridine (Route A) Intermediate Nitro Intermediate (SNAr Product) SM_A->Intermediate SNAr (Heat) SM_B 4-Fluoro-3-nitropyridine (Route B) SM_B->Intermediate SNAr (RT) SM_C 4-Bromo-3-aminopyridine (Route C) Target Target Molecule (Aminopyridine) SM_C->Target Buchwald-Hartwig Reagent 1-Acetylpiperazine Reagent->Intermediate + Reagent->Target + Intermediate->Target H2, Pd/C

Figure 1: Comparison of primary synthetic workflows for the target aminopyridine.

SNAr_Mechanism Reactants 4-Halo-3-nitropyridine + 1-Acetylpiperazine Meisenheimer Meisenheimer Complex (Stabilized by F) Reactants->Meisenheimer Nucleophilic Attack (Rate Determining) Product Nitro Intermediate + Halide Anion Meisenheimer->Product Leaving Group Departure (F > Cl)

Figure 2: SNAr mechanism highlighting the Meisenheimer intermediate and leaving group effect.

Quantitative Data & Route Comparison

The following table summarizes the performance metrics of the three routes based on standard process chemistry parameters.

MetricRoute A (Chloro-SNAr)Route B (Fluoro-SNAr)Route C (Buchwald-Hartwig)
Overall Yield 65 – 75%> 90% 40 – 50%
Reaction Temp (Step 1) 80 °C (Reflux)20 °C (Room Temp) 80 – 100 °C (Sealed Tube)
Step Count 221
Chemoselectivity Moderate (Side reactions)Excellent Poor (Catalyst poisoning)
Process Scalability GoodExcellent Poor
E-Factor (Waste) ModerateLow High (Heavy metal waste)

Self-Validating Experimental Protocols (Route B)

Based on the chemoselectivity and yield profiles, Route B is the definitive choice for both discovery-scale and process-scale synthesis. Below is the self-validating, step-by-step methodology.

Step 1: Synthesis of 1-(4-(3-Nitropyridin-4-yl)piperazin-1-yl)ethanone

Rationale: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) generated during the reaction. This prevents the protonation of 1-acetylpiperazine, ensuring it remains highly nucleophilic.

  • Preparation: Charge a flame-dried round-bottom flask with 4-fluoro-3-nitropyridine (1.0 equiv, 10 mmol) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add DIPEA (2.0 equiv, 20 mmol) to the solution. Cool the mixture to 0 °C using an ice bath to control the initial exothermic reaction.

  • Nucleophile Addition: Dissolve 1-acetylpiperazine (1.1 equiv, 11 mmol) in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The highly activated nature of the fluoro-pyridine should drive the reaction to completion within 1–2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is typically >95% pure and can be used directly in the next step.

Step 2: Catalytic Hydrogenation to Target Molecule

Rationale: Palladium on carbon (Pd/C) under a hydrogen atmosphere cleanly reduces the nitro group to a primary amine[4] without cleaving the robust C–N bond formed in Step 1 or reducing the pyridine ring.

  • Preparation: Dissolve the nitro intermediate (1.0 equiv, 10 mmol) in HPLC-grade Methanol (0.1 M).

  • Catalyst Loading: Carefully add 10% Pd/C (0.1 equiv by weight) to the solution under a steady stream of nitrogen to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) three times using a balloon. Stir the suspension vigorously at room temperature for 12 hours.

  • Validation: Monitor via LC-MS. The disappearance of the nitro mass peak (M+H) and the appearance of the amine mass peak (M+H - 30 Da) confirms completion.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone as a solid.

References

  • Pyridine Derivatives in Focus: The Significance of 4-Chloro-3-nitropyridine NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine Journal of Chemical Education (ACS Publications)[Link]

  • Nucleophilic Aromatic Substitution ResearchGate[Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines The Journal of Organic Chemistry (ACS Publications)[Link]

  • Buchwald–Hartwig amination Grokipedia[Link]

Sources

Comparative

Validating the Mechanism of Action of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone in ATR Kinase Inhibition

Prepared by: Senior Application Scientist, Drug Discovery & DDR Pathways Target Audience: Researchers, Scientists, and Drug Development Professionals Introduction & Scientific Rationale In the landscape of targeted oncol...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & DDR Pathways Target Audience: Researchers, Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

In the landscape of targeted oncology, the DNA Damage Response (DDR) network is a premier therapeutic frontier. The compound 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone (CAS: 1039971-85-1) serves as a highly privileged structural motif and core pharmacophore in the synthesis of next-generation Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors (such as the pyrazolo[1,5-a]pyrimidine derivatives and analogs like Ceralasertib/AZD6738)[1][2].

ATR is the apex kinase responsible for managing replication stress. When DNA replication forks stall, single-stranded DNA (ssDNA) accumulates and is coated by Replication Protein A (RPA). This complex recruits and activates ATR, which subsequently phosphorylates its primary downstream effector, CHK1, at Serine 345[1][3]. By utilizing the 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone scaffold, researchers can design potent inhibitors that selectively block this ATP-binding pocket, forcing cancer cells with high replication stress into premature mitosis and subsequent apoptosis—a phenomenon known as synthetic lethality, particularly in ATM- or p53-deficient tumors[4][5].

This guide provides a comprehensive, self-validating framework to experimentally confirm the Mechanism of Action (MoA) of ATR inhibitors derived from this aminopyridin-piperazine scaffold, comparing their performance against alternative DDR-targeting agents.

Mechanism of Action: The ATR-CHK1 Axis

To validate an inhibitor, one must first understand the precise signaling node it disrupts. The target compound acts as a competitive antagonist at the ATR kinase domain. By preventing the phosphorylation of CHK1, the inhibitor disables the intra-S and G2/M cell cycle checkpoints. This forces cells harboring unresolved DNA damage to proceed through the cell cycle, leading to replication fork collapse, massive double-strand breaks (DSBs), and mitotic catastrophe[6][7].

ATR_Pathway RS Replication Stress (ssDNA / RPA) ATR ATR Kinase (Active) RS->ATR Activates CHK1 p-CHK1 (Ser345) (Active) ATR->CHK1 Phosphorylates DSB Double-Strand Breaks (γH2AX Accumulation) ATR->DSB Inhibition Leads to Inhibitor Aminopyridin-piperazine Scaffold (ATR Inhibitor) Inhibitor->ATR Blocks Inhibitor->CHK1 Prevents Activation Arrest Cell Cycle Arrest & DNA Repair CHK1->Arrest Promotes Apoptosis Mitotic Catastrophe & Apoptosis DSB->Apoptosis Triggers

Diagram 1: Disruption of the ATR-CHK1 signaling cascade by the target inhibitor scaffold.

Comparative Performance: DDR Inhibitor Alternatives

When validating a novel derivative of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone, it is critical to benchmark its phenotypic and biochemical profile against other classes of DDR inhibitors. The table below outlines the distinct biomarker readouts and synthetic lethal contexts that differentiate ATR inhibition from ATM, WEE1, and PARP inhibition[3][8].

Inhibitor ClassRepresentative Agent / ScaffoldPrimary Kinase TargetKey Biomarker ReadoutSynthetic Lethality ContextTypical Cellular IC₅₀
ATR Inhibitor Aminopyridin-piperazine derivatives ATR↓ p-CHK1 (Ser345) , ↑ γH2AXATM-deficient, p53-mutant1 - 50 nM
ATM Inhibitor AZD0156ATM↓ p-KAP1 (Ser824)ATR-deficient, BRCA-mutant5 - 100 nM
WEE1 Inhibitor Adavosertib (AZD1775)WEE1↓ p-CDC2 (Tyr15)TP53-mutant10 - 200 nM
PARP Inhibitor OlaparibPARP1/2↑ γH2AX, ↑ RAD51 fociBRCA1/2-mutant (HRD)5 - 20 nM

Data Synthesis: ATR inhibitors uniquely suppress p-CHK1 under replication stress, whereas ATM inhibitors affect p-KAP1. Cross-reactivity profiling against these secondary targets is mandatory for structural validation.

Experimental Validation Workflows

To establish trustworthiness, protocols must be designed as self-validating systems. The following methodologies detail the exact steps and the underlying causality for validating the cellular MoA of this compound class.

Protocol A: Target Engagement via p-CHK1 (Ser345) Suppression

Because baseline ATR activity in unstressed cells is low, we must artificially induce replication stress to observe the inhibitor's effect on CHK1 phosphorylation[5].

Step-by-Step Methodology:

  • Cell Seeding & Selection: Plate an ATM-deficient cell line (e.g., specific non-small cell lung cancer or biliary tract cancer lines) at 3×105 cells/well in a 6-well plate. Causality: ATM-deficient cells rely heavily on the ATR pathway for survival, amplifying the dynamic range of the assay[4].

  • Induction of Replication Stress: Treat cells with 2 mM Hydroxyurea (HU) or 1 µM Gemcitabine for 2 hours. Causality: HU depletes dNTP pools, stalling replication forks and generating the RPA-coated ssDNA required to robustly activate ATR[8].

  • Compound Treatment: Co-treat with the 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone derivative in a dose-response gradient (e.g., 1 nM to 1 µM) for an additional 2 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na₃VO₄, and 10 mM NaF. Causality: p-CHK1 (Ser345) is highly labile. Omitting phosphatase inhibitors (Na₃VO₄/NaF) will result in rapid dephosphorylation during lysis, yielding a false-positive indication of drug efficacy.

  • Western Blotting: Resolve 20 µg of lysate via SDS-PAGE. Probe with primary antibodies against p-CHK1 (Ser345) and total CHK1. Use GAPDH or Vinculin as a loading control.

  • Validation Check: A successful assay will show high p-CHK1 in the HU-only control, and a dose-dependent decrease in the compound-treated wells, while total CHK1 levels remain constant.

Protocol B: Phenotypic Validation via γH2AX Accumulation

Inhibition of ATR leads to the collapse of stalled replication forks into highly toxic DNA double-strand breaks, marked by the phosphorylation of histone variant H2AX (γH2AX)[7].

Step-by-Step Methodology:

  • Cell Preparation: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat with the target compound (at the established IC₈₀ from Protocol A) for 24 hours. Causality: Unlike p-CHK1 suppression which occurs within hours, fork collapse and DSB accumulation require cells to progress through the S-phase without ATR protection, necessitating a longer 24-hour incubation.

  • Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde for 15 minutes, then permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Block with 5% BSA, then incubate with anti-γH2AX (Ser139) primary antibody overnight at 4°C. Follow with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

  • Nuclear Counterstain: Mount coverslips using DAPI-containing mounting media.

  • Quantification: Image using confocal microscopy. Quantify the number of γH2AX foci per nucleus. Validation Check: The inhibitor should induce a statistically significant increase in γH2AX foci compared to the vehicle control, confirming the translation of biochemical inhibition into genomic instability.

Workflow Step1 1. Cell Culture & Genotoxic Stress (e.g., Hydroxyurea) Step2 2. Compound Treatment (Dose-Response) Step1->Step2 Stalls Forks Step3 3. Lysis with Phosphatase Inhibitors Step2->Step3 2h Incubation Step5 5. Immunofluorescence (γH2AX Foci) Step2->Step5 24h Incubation (Parallel Assay) Step4 4. Western Blotting (p-CHK1 Ser345) Step3->Step4 Target Engagement

Diagram 2: Parallel experimental workflow for validating ATR inhibitor mechanism of action.

Conclusion

By systematically applying these protocols, researchers can rigorously validate the mechanism of action of molecules built upon the 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone scaffold. Ensuring the precise suppression of p-CHK1 under replication stress, coupled with the phenotypic accumulation of γH2AX, provides an authoritative, self-validating data package required for advancing novel ATR inhibitors through the preclinical pipeline.

References

  • ATR/CHK1 inhibitors and cancer therapy - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The efficacy and safety of ATR inhibitors in the treatment of solid tumors: a systematic review and meta-analysis Source: Frontiers URL:[Link]

  • Targeting ATR-CHK1 and ATM-CHK2 Axes in Pancreatic Cancer—A Comprehensive Review of Literature Source: MDPI URL:[Link]

  • ATR Kinase Inhibition Protects Non-cycling Cells from the Lethal Effects of DNA Damage and Transcription Stress - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes Source: MDPI URL:[Link]

  • The Novel ATR Inhibitor BAY 1895344 Is Efficacious as Monotherapy and Combined with DNA Damage–Inducing or Repair–Compromising Therapies in Preclinical Cancer Models Source: AACR Journals URL:[Link]

  • Therapeutic Targeting of the DNA Damage Response Using an ATR Inhibitor in Biliary Tract Cancer - PMC Source: National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, accumulation, and final destruction of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone. Executive Summary & Chemical Hazard Profile 1-(4-(3-Aminop...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, accumulation, and final destruction of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone.

Executive Summary & Chemical Hazard Profile

1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a complex heterocyclic intermediate frequently utilized in drug discovery and pharmaceutical development. Structurally, it integrates an acetylated piperazine ring with a 3-aminopyridine moiety. This dual-ring system presents specific toxicological and environmental challenges. The basic nitrogen atoms in both the piperazine and pyridine rings make the compound a potent irritant, while the aminopyridine substructure carries risks of acute toxicity and potential neurotoxicity[1]. Due to its high nitrogen content and potential for aquatic toxicity, strict disposal protocols must be adhered to, prioritizing thermal destruction over aqueous discharge[2].

Mechanistic Causality of Hazards (The "Why" Behind the Protocol)

In laboratory safety, understanding the mechanistic causality behind a protocol ensures self-validating compliance. Do not simply follow steps; understand the chemical rationale:

  • High Nitrogen Content & Combustion: The molecule contains four nitrogen atoms. If improperly incinerated, it will undergo incomplete combustion, releasing highly toxic nitrogen oxides ( NOx​ ). Therefore, disposal must be routed to a facility equipped with an afterburner and a flue gas scrubber[1][3].

  • Basicity & Reactivity: The secondary and tertiary amines in the piperazine and pyridine rings act as Lewis bases. Mixing this compound with strong oxidizers, acid chlorides, or concentrated acids in a general waste carboy can lead to dangerous exothermic reactions, potentially causing container rupture[1][4].

  • Aquatic Toxicity: Piperazine and aminopyridine derivatives are notoriously persistent in aqueous environments and toxic to aquatic life. Under no circumstances should solutions containing this compound be flushed down the drain or mixed with domestic sewage[2][4].

Quantitative Hazard Data & Compatibility

Before initiating any disposal workflow, verify that your operational setup aligns with the following compatibility metrics.

ParameterSpecification / Requirement
Primary Target Organs Respiratory system, Skin, Eyes[1]
GHS Hazard Indicators H302 (Harmful if swallowed), H315, H319, H335[5]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides[1]
Recommended PPE NIOSH-approved respirator, Nitrile gloves, Splash goggles[2]
Primary Disposal Route Controlled Incineration (Flue Gas Scrubber required)[6]
Spill Neutralizer Dilute Acetic Acid (followed by thorough water rinse)[2]

Step-by-Step Disposal Workflows

The following protocol outlines the lifecycle of 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone waste from generation to final destruction.

Phase 1: Waste Segregation and Containerization
  • Isolate the Waste: Ensure the waste stream containing the compound is strictly segregated from incompatible materials (oxidizers, acid anhydrides).

  • Select the Container: Use a chemically compatible, high-density polyethylene (HDPE) or glass container with a secure, leak-proof polytetrafluoroethylene (PTFE) lined cap[2].

  • Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: Toxic/Irritant - Contains Aminopyridine/Piperazine Derivatives."

Phase 2: Satellite Accumulation
  • Storage Conditions: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the area is well-ventilated and kept away from heat sources[2].

  • Regulatory Compliance: Under EPA regulations (e.g., 40 CFR 261), waste must not be kept in the SAA indefinitely. Transfer the container to the central accumulation area within your institution's permitted time limits (typically 90 days for large quantity generators)[2][4].

Phase 3: Final Destruction
  • Broker Handoff: Submit a chemical waste collection request to your institution's Environmental Health and Safety (EHS) department. Do not attempt to transport the waste off-site yourself[2].

  • Incineration Protocol: The licensed waste broker must transport the material to an authorized chemical destruction plant. The mandated destruction method is controlled incineration equipped with an afterburner and a flue gas scrubber to neutralize NOx​ emissions[6][7].

DisposalWorkflow Gen Waste Generation (Solid/Liquid) Seg Segregation: Keep away from Oxidizers Gen->Seg Cont Containerization: Seal in Leak-Proof HDPE Seg->Cont Store Satellite Accumulation (< 90 Days) Cont->Store Trans Licensed Waste Broker Transport Store->Trans Inc Controlled Incineration (with Flue Gas Scrubber) Trans->Inc

Figure 1: Standardized disposal workflow for nitrogenous heterocyclic chemical waste.

Emergency Spill Response Protocol

A spill involving aminopyridine/piperazine derivatives requires immediate, calculated action to prevent inhalation exposure and environmental contamination.

  • Immediate Assessment: Determine the volume of the spill. For large spills (> 1 Liter), evacuate the laboratory immediately, secure the doors, and contact EHS[2].

  • Don PPE: For small spills (< 1L), personnel must don a NIOSH-approved respirator (if dust or aerosols are present), heavy-duty nitrile gloves, and chemical splash goggles[1][2].

  • Containment & Absorption: Do NOT use combustible materials (like paper towels) if the solvent vehicle is flammable. Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[2].

  • Neutralization & Cleanup: Carefully sweep the absorbed material using non-sparking tools and transfer it to a hazardous waste container. Wash the spill area with a dilute acetic acid solution (to neutralize the basic amines), followed by a thorough water rinse[2].

  • Disposal of Debris: Treat all contaminated cleanup materials (brooms, PPE, absorbents) as hazardous waste and dispose of them via the standard incineration workflow[2].

SpillResponse Spill Spill Detected Assess Assess Volume (< 1L or > 1L) Spill->Assess Small Small Spill (< 1L) Assess->Small Large Large Spill (> 1L) Assess->Large PPE Don PPE (Respirator, Nitrile Gloves) Small->PPE Evac Evacuate Area & Notify EHS Large->Evac Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Clean Clean with Dilute Acetic Acid then Water Absorb->Clean Dispose Transfer to Hazardous Waste Container Clean->Dispose

Figure 2: Emergency spill response pathway for aminopyridine/piperazine derivatives.

References

  • [4] Title: Laboratory Environmental Sample Disposal Information Document | Source: EPA | URL: [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals Hazard Analysis and Core Safety Principles 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a compound that combines the structural features of both ami...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis and Core Safety Principles

1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone is a compound that combines the structural features of both aminopyridines and piperazines. This necessitates a cautious approach, assuming the potential for compounded hazards from both moieties.

  • Aminopyridine Moiety: Aminopyridines are known for their acute toxicity.[1][2] They can be fatal if swallowed and are toxic upon skin contact or inhalation.[2][3][4] These compounds are also known to cause skin and severe eye irritation.[2][4][5]

  • Piperazine Moiety: Piperazine and its derivatives are classified as corrosive, capable of causing severe skin burns and eye damage.[6][7][8] A significant concern with piperazines is their potential to cause skin and respiratory sensitization, which can lead to allergic reactions upon subsequent exposures.[6][7][8]

Given these potential hazards, the core principle for handling this compound is the strict avoidance of direct contact and inhalation . All operations should be conducted with the assumption that the compound is highly toxic and corrosive.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the cornerstone of safe handling. The following table outlines the required and recommended PPE, with the rationale rooted in preventing exposure to the hazards identified in the parent compounds.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, double-gloving is recommended).To prevent skin contact, which can lead to irritation, burns, and systemic toxicity.[5][9]
Eye and Face Protection ANSI-approved safety glasses or chemical splash goggles. A face shield is mandatory when there is a splash hazard.To protect eyes from dust particles and splashes, preventing serious irritation and damage.[5][9][10]
Skin and Body Protection Fully buttoned laboratory coat, full-length pants, and closed-toe shoes.To prevent accidental skin exposure.[5][9]
Respiratory Protection Use in a certified chemical fume hood is mandatory. A respirator may be required for spill cleanup or if there is a risk of aerosol generation.To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation and systemic toxicity.[9][10]

Operational Plan: From Receipt to Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and the date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[11][12] The storage location should be secure to prevent unauthorized access.[11] Liquid or corrosive chemicals should not be stored on shelves above eye level.[11]

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure a certified chemical fume hood is operational.[13] Gather all necessary PPE and ensure it is in good condition. Have a spill kit readily accessible.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to minimize the risk of inhalation. Use the smallest practical quantities for the experiment.[9]

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[13] Decontaminate all equipment used.

Spill Management Protocol

In the event of a spill, immediate and decisive action is required to mitigate the hazard.

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]

  • Contain: For solid spills, carefully sweep up the material to avoid dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[13]

  • Collect: Place the contained material into a labeled, sealed hazardous waste container.[13]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[13]

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: Do not mix waste containing 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone with other waste streams.[14]

  • Containerization: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[14][15] The container must be chemically compatible with the waste.[14]

  • Disposal Route: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office.[9] Follow all local, state, and federal regulations for hazardous waste disposal.[14]

Visualization of Safety Workflow

To ensure clarity and immediate comprehension of the safety protocols, the following workflow diagrams illustrate the key decision-making processes.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task: Handling 1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone hazard_assessment Hazard Assessment: - Acute Toxicity (Aminopyridine) - Corrosivity (Piperazine) - Sensitization Potential (Piperazine) start->hazard_assessment ppe_core Core PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat hazard_assessment->ppe_core splash_hazard Splash Hazard Present? ppe_core->splash_hazard aerosol_hazard Aerosol/Dust Hazard? splash_hazard->aerosol_hazard No face_shield Add Face Shield splash_hazard->face_shield Yes fume_hood Work in Chemical Fume Hood aerosol_hazard->fume_hood Yes end_ppe Proceed with Task aerosol_hazard->end_ppe No face_shield->aerosol_hazard fume_hood->end_ppe

Caption: Logical workflow for selecting appropriate PPE.

Spill_Response_Workflow cluster_spill Spill Response Protocol spill_event Spill Occurs evacuate Evacuate Immediate Area spill_event->evacuate alert Alert Colleagues & Supervisor evacuate->alert ppe Don Appropriate PPE (Gloves, Goggles, Respirator if needed) alert->ppe contain Contain the Spill (Absorbent for liquids, careful sweeping for solids) ppe->contain collect Collect into Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step spill response workflow.

References

  • Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem. (n.d.).
  • Piperazine derivatives as dangerous abused compounds. (2019, December 16).
  • 2-Aminopyridine Safety Data Sheet - Jubilant Ingrevia. (2024, February 9).
  • Storage of Laboratory Chemicals: Research Safety - Protect IU - Indiana University. (n.d.).
  • 4-Aminopyridine - Jubilant Ingrevia. (2024, February 22).
  • Safe Handling and Storage of Chemicals | Environmental Health & Safety. (n.d.).
  • Material Safety Data Sheet. (2007, July 10).
  • Personal protective equipment for handling 4-Amino-3-chloropyridine N-oxide - Benchchem. (n.d.).
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-(3-Aminopyridin-4-yl)piperazin-1-yl)ethanone
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